molecular formula C16H20N2O B110796 Chanoclavine CAS No. 2390-99-0

Chanoclavine

Cat. No.: B110796
CAS No.: 2390-99-0
M. Wt: 256.34 g/mol
InChI Key: SAHHMCVYMGARBT-HEESEWQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chanoclavine (also known as this compound-I), with the CAS Registry Number 2390-99-0, is a tricyclic ergot alkaloid featuring an ergoline backbone . This compound is a crucial biosynthetic intermediate in the pathway to almost all complex ergot alkaloids, making it an essential reference standard and building block in fungal metabolism and synthetic biology studies . Research into this compound focuses on its role as a precursor and its specific biological activity. A key study has demonstrated its metabolite activity in stimulating dopamine D2 receptors in the brain, highlighting its relevance for neurological research . Furthermore, its structural complexity has driven investigations in bioengineering, where hybrid synthetic and biological systems have been developed for its efficient overproduction, achieving high titers to facilitate further study . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHMCVYMGARBT-HEESEWQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893242
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390-99-0
Record name Chanoclavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chanoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHANOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Whitepaper: Discovery, Biosynthesis, and Isolation of Chanoclavine from Fungal Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chanoclavine, a tricyclic clavine alkaloid, represents a crucial intermediate in the biosynthesis of all ergot alkaloids, a class of fungal metabolites with significant pharmacological and agricultural importance. First isolated from the ergot fungus Claviceps, its production has since been identified in other genera, including Aspergillus and Penicillium. Understanding the discovery, biosynthetic pathway, and methods for its isolation is fundamental for the research and development of novel therapeutics and for the biotechnological production of complex ergot alkaloids. This technical guide provides a comprehensive overview of the history, biochemistry, and methodologies associated with this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Discovery and Fungal Occurrence

This compound-I was first isolated and characterized in the mid-20th century from saprophytic cultures of ergot fungi. Groundbreaking work by Hofmann et al. (1957) and Abe et al. (1959) identified this key compound from species of the genus Claviceps.[1] Initially, these fungi were known primarily for producing alkaloids within parasitic sclerotia on rye and other grasses.[2][3] The ability to produce these compounds in axenic (pure) cultures was a significant step forward for research and potential industrial production.[2]

While Claviceps species, such as C. purpurea and C. paspali, are the most well-known producers, this compound-I has also been isolated from other fungal genera.[1] These include Penicillium concavo-rugulosum and the opportunistic human pathogen Aspergillus fumigatus.[1] Some fungal strains may terminate their biosynthetic pathway at this compound-I, accumulating it as a final product, while in others it serves as a branch-point intermediate for the synthesis of more complex tetracyclic ergoline (B1233604) structures like agroclavine (B1664434) and lysergic acid.[4][5]

Biosynthesis of this compound-I

The biosynthesis of this compound-I is a multi-step enzymatic process originating from two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (B83284) (DMAPP) .[3][6] The pathway involves a set of core enzymes encoded by a conserved gene cluster (often named the eas or ergot alkaloid synthesis cluster) found in producing fungi.[4][7] The four genes sufficient for the production of this compound-I are dmaW, easF, easC, and easE.[4][8]

The key steps are:

  • Prenylation: The enzyme Dimethylallyltryptophan synthase (DmaW) catalyzes the C4-prenylation of L-tryptophan with DMAPP to form dimethylallyltryptophan (DMAT).[3][6]

  • N-methylation: DMAT is then N-methylated by the enzyme DMAT N-methyltransferase (EasF) to yield N-methyl-dimethylallyltryptophan (Me-DMAT).[5][6]

  • Oxidative Cyclization: The final and most complex step is the conversion of Me-DMAT to this compound-I. This is a multi-reaction process catalyzed by two key enzymes: this compound-I synthase (EasE, also known as CcsA), a flavin-dependent oxidoreductase, and a catalase-like enzyme (EasC).[7][9][10] This step involves oxidative C-C bond formation to create the characteristic tricyclic structure of this compound.[11]

Chanoclavine_Biosynthesis trp L-Tryptophan dmat Dimethylallyltryptophan (DMAT) trp->dmat DmaW (easW) dmapp DMAPP dmapp->dmat DmaW (easW) medmat N-Methyl-DMAT (Me-DMAT) dmat->medmat EasF This compound This compound-I medmat->this compound EasE & EasC

Caption: Biosynthetic pathway from primary metabolites to this compound-I.

Experimental Protocols for Isolation and Purification

The following sections detail a generalized workflow for the isolation of this compound from fungal cultures. Methodologies may require optimization based on the specific fungal strain and culture conditions.

Isolation_Workflow start Fungal Strain Selection (e.g., Claviceps purpurea) fermentation Step 1: Fermentation (Submerged or Solid-State Culture) start->fermentation harvest Step 2: Biomass Harvesting (Filtration or Centrifugation) fermentation->harvest extraction Step 3: Solvent Extraction (e.g., Chloroform (B151607)/Methanol) harvest->extraction partition Step 4: Liquid-Liquid Partitioning (pH Adjustment) extraction->partition crude Crude Alkaloid Extract partition->crude chromatography Step 5: Chromatographic Purification (Silica Gel Column) crude->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure Step 6: Final Purification & Crystallization (e.g., Preparative HPLC) fractions->pure analysis Step 7: Structural Verification (LC-MS, NMR) pure->analysis final_product Pure this compound-I analysis->final_product

Caption: Generalized experimental workflow for this compound isolation.
Step 1: Fungal Culture and Fermentation

This protocol describes a submerged liquid fermentation, which is common for industrial production.

  • Strain Maintenance: Maintain cultures of a known this compound-producing fungus (e.g., Claviceps purpurea) on a suitable solid medium like Potato Dextrose Agar (PDA) at 25°C.[12]

  • Inoculum Preparation:

    • Aseptically transfer a mycelial plug from the PDA plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., T2 medium).[13]

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.[13]

  • Production Fermentation:

    • Aseptically transfer the seed culture (e.g., 10% v/v) into a larger production flask or bioreactor containing a production medium. A common medium consists of sucrose (B13894) (100 g/L), asparagine (10 g/L), Ca(NO₃)₂ (1 g/L), MgSO₄·7H₂O (0.25 g/L), and KH₂PO₄ (0.25 g/L).[2]

    • Incubate the production culture at 25°C with shaking (150 rpm) for 12-28 days.[2][13] Monitor alkaloid production periodically via analytical HPLC.

Step 2-4: Extraction and Initial Purification
  • Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation. The target alkaloids may be present in both the mycelia and the filtrate.

  • Extraction:

    • Combine the mycelia and culture filtrate. Adjust the pH of the mixture to 8.5 with a base such as sodium carbonate or ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free base form.[13]

    • Perform a liquid-liquid extraction using an organic solvent. Add an equal volume of chloroform or ethyl acetate (B1210297) to the culture mixture in a separatory funnel.[13][14]

    • Shake vigorously and allow the layers to separate. Collect the organic (lower) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.[12]

    • Combine all organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.[15]

Step 5-7: Chromatographic Purification and Analysis
  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a slurry of silica gel 60 in a nonpolar solvent (e.g., chloroform or a hexane/ethyl acetate mixture) and pack it into a glass column.[12]

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually add methanol (B129727) (e.g., from 0.5% to 5% methanol in chloroform).[14]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with an appropriate staining reagent (e.g., van Urk's reagent for indole (B1671886) alkaloids).

    • Combine fractions containing the compound with the same retention factor (Rf) as a this compound standard.

  • Final Purification (Optional): For obtaining highly pure this compound, fractions from the silica gel column can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[13]

  • Analysis and Characterization:

    • LC-MS: Confirm the molecular weight of the isolated compound. This compound-I has a molecular weight of 256.33 g/mol (C₁₆H₂₀N₂O).[16]

    • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR spectroscopy.[16][17]

Quantitative and Spectroscopic Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Table 1: Reported this compound Production Yields
Fungal Strain/SystemProduction TiterReference
Claviceps paspali Li 342/SE 60~160 mg/L (40% of 400 mg/L total alkaloids)[1]
Hybrid Sbio-Csyn System> 3 g/L[17][18]
Aspergillus nidulans (Engineered)241.0 mg/L[18]
Table 2: Key Spectroscopic and Physical Data for this compound-I
PropertyValueReference
Molecular Formula C₁₆H₂₀N₂O[19]
Molecular Weight 256.33 g/mol [16]
Appearance Crystalline solid
¹H NMR (Example signals) Resonances for indole moiety (~6.5-7.2 ppm), vinyl proton (~6.5 ppm), N-methyl group (~2.4 ppm), and methyl group (~1.9 ppm) are characteristic.[16]
¹³C NMR (Example signals) Signals for indole carbons (~108-134 ppm), double bond carbons (~130-140 ppm), carbinol carbon (~67 ppm), and methyl carbons are key identifiers.[16]
Mass Spectrometry (m/z) [M+H]⁺ = 257.16[20]

References

Chanoclavine as a Precursor to Ergot Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of chanoclavine's pivotal role as a precursor in the biosynthesis of a diverse array of ergot alkaloids. Ergot alkaloids are a class of fungal secondary metabolites renowned for their complex structures and significant pharmacological activities, forming the basis for numerous pharmaceuticals used in treating conditions such as migraines, Parkinson's disease, and postpartum hemorrhage. Understanding the enzymatic conversion of this compound is critical for the metabolic engineering of production strains and the development of novel therapeutic agents.

The Core Biosynthetic Pathway to the this compound Hub

The journey to the vast spectrum of ergot alkaloids begins with the foundational molecule L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP). A series of five core enzymatic steps, conserved across all known ergot alkaloid-producing fungi, leads to the formation of this compound-I-aldehyde, the crucial branchpoint intermediate.[1] The enzymes responsible for this initial pathway are encoded by a set of genes (the eas cluster), which are typically clustered together in the fungal genome.[2][3]

The initial enzymes in the pathway are Dimethylallyltryptophan synthase (DmaW), which catalyzes the prenylation of L-tryptophan[4], followed by the N-methyltransferase EasF. The subsequent complex oxidative cyclization to form this compound-I is catalyzed by the combined action of the FAD-dependent oxidoreductase EasE and the catalase EasC.[5] Finally, the NAD+-dependent short-chain dehydrogenase/reductase EasD oxidizes the primary alcohol of this compound-I to yield this compound-I-aldehyde.[6][7]

Ergot Alkaloid Early Pathway Trp L-Tryptophan + DMAPP DmaW DmaW Trp->DmaW DMAT Dimethylallyltryptophan (DMAT) EasF EasF DMAT->EasF MeDMAT N-Methyl-DMAT EasEC EasE / EasC MeDMAT->EasEC ChanoclavineI This compound-I EasD EasD ChanoclavineI->EasD ChanoclavineAldehyde This compound-I-Aldehyde (Branch Point) DmaW->DMAT EasF->MeDMAT EasEC->ChanoclavineI EasD->ChanoclavineAldehyde

Caption: The conserved biosynthetic pathway to this compound-I-aldehyde.

The this compound-I-Aldehyde Branchpoint: Diverging Pathways

This compound-I-aldehyde stands as the last common intermediate for several major classes of ergot alkaloids. The fate of this molecule is determined by the enzymatic machinery present in a specific fungal species, leading to significant structural diversification.[8] The key enzyme controlling this branch point is EasA, an oxidoreductase of the Old Yellow Enzyme (OYE) family, which exhibits different activities in different fungi.[8][9]

The Agroclavine (B1664434) Route to Lysergic Acid Derivatives

In most species of the Clavicipitaceae family, such as Claviceps purpurea, EasA functions as an isomerase.[9] It facilitates the cyclization of this compound-I-aldehyde to an iminium ion intermediate, which is then reduced by the NADPH-dependent reductase EasG to form agroclavine .[10][11] Agroclavine is the precursor to the pharmaceutically vital lysergic acid and its complex derivatives, the ergopeptines.[10]

The Festuclavine Route to other Clavines

In fungi belonging to the Trichocomaceae family, like Aspergillus fumigatus, the EasA homolog acts as a reductase.[8] This enzymatic activity leads to the formation of festuclavine .[8] Festuclavine can be further modified by other enzymes to produce a variety of other clavine alkaloids, such as fumigaclavines.[12]

This compound Branchpoint cluster_main Main Pathway cluster_clavicipitaceae Clavicipitaceae Pathway (e.g., C. purpurea) cluster_trichocomaceae Trichocomaceae Pathway (e.g., A. fumigatus) ChanoclavineAldehyde This compound-I-Aldehyde EasA_iso EasA (Isomerase) ChanoclavineAldehyde->EasA_iso EasA_red EasA (Reductase) ChanoclavineAldehyde->EasA_red EasG_agro EasG EasA_iso->EasG_agro Iminium ion intermediate Agroclavine Agroclavine EasG_agro->Agroclavine LysergicAcid Lysergic Acid & Ergopeptines Agroclavine->LysergicAcid EasG_fest EasG (FgaFS) EasA_red->EasG_fest Iminium ion intermediate Festuclavine Festuclavine EasG_fest->Festuclavine Fumigaclavines Fumigaclavines Festuclavine->Fumigaclavines

Caption: Divergent pathways from the this compound-I-aldehyde branchpoint.

Quantitative Data Presentation

The production of ergot alkaloids from this compound has been a significant focus of metabolic engineering. The following tables summarize key quantitative data regarding product titers achieved in engineered fungal systems and the known enzymatic parameters.

Table 1: Product Titers from this compound Precursors in Engineered Fungal Hosts

ProductPrecursor(s)Host OrganismTiter (mg/L)Reference
Prethis compoundTryptophan, DMAPP, SAMAspergillus nidulans333.8[13]
This compound-IPrethis compoundE. coli (WCC)~3340[14][15]
This compound-ITryptophan, DMAPP, SAMAspergillus nidulans241.0[13]
Agroclavine Prethis compoundA. nidulans (MCF) + CFS1209 [10]
Agroclavine Tryptophan, DMAPP, SAMAspergillus nidulans78.7[13]
Festuclavine Tryptophan, DMAPP, SAMAspergillus nidulans99.2[13]

WCC: Whole-Cell Catalysis; MCF: Microbial Cell Factory; CFS: Cell-Free System.

Table 2: Kinetic Parameters of Key Ergot Alkaloid Biosynthetic Enzymes

EnzymeOrganismSubstrateKmkcatReference
DmaWClaviceps purpureaL-Tryptophan12 µM0.04 s-1[4]
DmaWClaviceps purpureaDMAPP3.6 µM0.04 s-1[4]
EasDafAspergillus fumigatusThis compound-IData not availableData not available[16]
EasGClaviceps purpureaThis compound-I-aldehydeData not availableData not available[11]
EasAAspergillus fumigatusThis compound-I-aldehydeData not availableData not available[8]

Note: Comprehensive kinetic data for many enzymes in the ergot alkaloid pathway, particularly those downstream of this compound-I, are not yet widely available in the literature. This represents a significant area for future research.

Experimental Protocols

This section outlines methodologies for key experiments in the study of this compound conversion, from enzyme production to product analysis.

General Protocol: Heterologous Expression and Purification of His-tagged Pathway Enzymes

This protocol describes a general workflow for producing and purifying enzymes like EasD and EasG for in vitro studies.

  • Gene Synthesis and Cloning : Synthesize the codon-optimized cDNA of the target gene (e.g., easG from C. purpurea) and clone it into an expression vector such as pET-28a(+) to generate an N-terminal His6-tagged fusion protein.

  • Transformation : Transform the resulting plasmid into a suitable expression host, typically E. coli BL21(DE3).

  • Protein Expression :

    • Inoculate a 5 mL LB medium starter culture (with 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of LB medium (with kanamycin) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue incubation at a reduced temperature (e.g., 16-20°C) for 16-20 hours.

  • Cell Lysis : Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells using sonication or a French press.

  • Purification :

    • Clarify the lysate by centrifugation (e.g., 15000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged protein using elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Verification : Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool pure fractions and dialyze against a suitable storage buffer.

In Vitro Enzyme Assay: this compound-I Dehydrogenase (EasD)

This protocol is adapted from the characterization of EasDaf from Aspergillus fumigatus.

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 50 mM Phosphate (B84403) Buffer (pH 7.0)

    • 2 mM this compound-I (substrate)

    • 20 mM NAD+ (cofactor)

    • 0.5 mM Purified EasD enzyme

  • Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., time points from 20 to 300 minutes can be taken to monitor progress).

  • Quenching : Stop the reaction by adding 100 µL of ice-cold methanol (B129727).

  • Sample Preparation : Vortex the quenched reaction and centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.

  • Analysis : Filter the supernatant through a 0.22 µm filter and analyze by HPLC or LC-MS to quantify the formation of this compound-I-aldehyde.

In Vitro Enzyme Assay: Agroclavine Synthase (EasG)

This protocol is based on the described in vitro conversion of this compound-I-aldehyde to agroclavine.[9][11]

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture (e.g., 50-100 µL) containing:

    • Phosphate or Tris-HCl buffer (pH 7.0-8.0)

    • This compound-I-aldehyde (substrate, e.g., 0.5 mM)

    • Purified EasG enzyme (e.g., 10 µM)

    • NADPH (cofactor, e.g., 2-4 mM)

    • Reduced glutathione (B108866) (GSH) (e.g., 1-2 mM)

  • Incubation : Incubate the mixture at a controlled temperature (e.g., 30°C) for 1-4 hours.

  • Quenching and Extraction : Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the products.

  • Sample Preparation : Centrifuge to separate the phases. Collect the upper organic (ethyl acetate) layer and evaporate to dryness under a stream of nitrogen.

  • Analysis : Re-dissolve the residue in methanol and analyze by HPLC or LC-MS/MS to detect and quantify agroclavine.

Analytical Method: UHPLC-MS/MS for Ergot Alkaloid Quantification

This is a generalized procedure based on common methods for ergot alkaloid analysis.

  • Sample Extraction :

    • Weigh 1.0 g of ground sample (e.g., fungal mycelia, culture broth).

    • Add 10 mL of an extraction solvent (e.g., acetonitrile/3 mM ammonium (B1175870) carbonate, 85:15, v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge at >9000 rpm for 5 minutes.

  • Cleanup (dSPE) :

    • Transfer an aliquot of the supernatant (e.g., 5 mL) to a tube containing a dSPE sorbent (e.g., 150 mg C18).

    • Vortex for 30 seconds and centrifuge.

  • LC-MS/MS Analysis :

    • Column : C18 or C6-Phenyl reversed-phase column (e.g., 150 x 2.0 mm, 3 µm).

    • Mobile Phase A : Water with 0.1% formic acid or 3 mM ammonium carbonate.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient from ~10% B to 95% B over 10-15 minutes.

    • Mass Spectrometry : Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, agroclavine, festuclavine, and other target alkaloids.

Caption: A generalized workflow for in vitro studies of ergot alkaloid enzymes.

Regulation of Ergot Alkaloid Biosynthesis

The biosynthesis of ergot alkaloids is a tightly regulated process. The genes responsible for the pathway are typically located together in a biosynthetic gene cluster (eas cluster).

  • Gene Clustering and Co-regulation : The physical clustering of the eas genes facilitates their co-regulation. Northern blot analyses have shown that most genes within the cluster are co-transcribed, indicating a coordinated expression mechanism.

  • Nutrient Repression : A key regulatory factor is the concentration of phosphate in the culture medium. High levels of phosphate have been shown to repress the expression of the eas gene cluster, thereby inhibiting alkaloid production. This is a common regulatory mechanism for secondary metabolism in fungi, ensuring that resources are allocated to primary growth when nutrients are abundant.

  • Transcriptional Control : While the specific signaling cascade is not fully elucidated, the regulation is known to occur at the transcriptional level. The presence of pathway-specific transcription factors that bind to promoter regions within the eas cluster is hypothesized, but a comprehensive model of the regulatory network remains an active area of research.

Regulation of Ergot Alkaloid Biosynthesis Phosphate High Phosphate TF Regulatory Factors (Transcription Factors) Phosphate->TF Represses UnknownSignal Other Signals (e.g., Nitrogen, Tryptophan) UnknownSignal->TF Induces/ Modulates GeneCluster eas Gene Cluster (dmaW, easF, easC, easE, easD...) TF->GeneCluster Controls Transcription Enzymes Biosynthetic Enzymes GeneCluster->Enzymes Expresses Alkaloids Ergot Alkaloids Enzymes->Alkaloids Catalyzes Biosynthesis

Caption: Known regulatory inputs on the ergot alkaloid biosynthetic gene cluster.

Conclusion and Future Perspectives

This compound, and specifically its aldehyde derivative, represents the central hub in ergot alkaloid biosynthesis, from which a remarkable diversity of structures is generated. The enzymatic steps converting this precursor are key targets for synthetic biology and metabolic engineering efforts aimed at improving the production of existing pharmaceuticals and creating novel, bioactive compounds. While significant progress has been made in elucidating the pathway and heterologously producing these alkaloids, several areas warrant further investigation. A deeper understanding of the enzyme kinetics and catalytic mechanisms, particularly for the branching enzyme EasA and the reductase EasG, is needed. Furthermore, unraveling the complete transcriptional regulatory network that governs the eas gene cluster will be crucial for rationally engineering hyper-producing fungal strains. The continued integration of genomics, enzymology, and synthetic biology will undoubtedly accelerate the exploitation of this fascinating biosynthetic pathway for drug discovery and development.

References

An In-depth Technical Guide on the Biological Activity and Pharmacological Effects of Chanoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine, a tricyclic ergot alkaloid, has emerged as a molecule of significant interest within the scientific community due to its interactions with key neurotransmitter systems. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and pharmacological effects. It details its interactions with serotonin (B10506) and dopamine (B1211576) receptors, presenting available quantitative data on its binding affinities and functional effects. The document outlines detailed experimental protocols for key assays used to characterize this compound's activity, including electrophysiological, in vivo, and in vitro functional and binding assays. Furthermore, it visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development, highlighting the therapeutic potential and areas for future investigation of this intriguing natural compound.

Introduction

This compound is a naturally occurring ergot alkaloid produced by various fungi of the Claviceps genus.[1] Structurally related to other ergoline (B1233604) compounds, it shares a tetracyclic ring system that bears resemblance to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine. This structural similarity forms the basis of its pharmacological activity, allowing it to interact with a range of monoamine receptors.[2] While historically this compound has been considered to have no outstanding pharmacological activity, recent research has begun to unveil its specific interactions with neuronal receptors, suggesting potential therapeutic applications.[3][4] This guide synthesizes the current knowledge on this compound, focusing on its biological activities and pharmacological effects at the molecular and systemic levels.

Biological Activity and Pharmacological Effects

The primary pharmacological effects of this compound stem from its interaction with serotonin and dopamine receptors.

Interaction with Serotonin Receptors

This compound has been shown to interact with the 5-HT3A receptor, a ligand-gated ion channel. Electrophysiological studies on Xenopus oocytes expressing the human 5-HT3A receptor demonstrated that this compound acts as a competitive inhibitor.[5] The co-application of this compound with serotonin resulted in a concentration-dependent, reversible, and voltage-independent inhibition of the serotonin-induced inward current.[5] This suggests that this compound competes with serotonin for the same binding site on the 5-HT3A receptor.[5] This inhibitory action on 5-HT3A receptors, which are involved in emesis and gastrointestinal motility, suggests a potential therapeutic role for this compound as an antiemetic or in the management of irritable bowel syndrome (IBS).[6][7]

Interaction with Dopamine Receptors

Early studies in mice indicated that this compound stimulates dopamine D2 receptors in the brain.[1][8] In vitro receptor binding assays using ³H-spiperone, a D2 antagonist, showed that this compound has a lower displacement potency compared to bromocriptine, a well-known D2 agonist.[1] However, in vivo studies using a unilateral striatal 6-hydroxydopamine (6-OHDA) lesion model in mice, a common model for Parkinson's disease, demonstrated that a this compound analogue, KSU-1415, produced contralateral rotation, an effect characteristic of D2 receptor agonists.[1] This effect was suppressed by the D2 antagonist sulpiride, further supporting the D2 receptor-mediated action.[1] These findings suggest that this compound and its derivatives may have potential in conditions where D2 receptor stimulation is beneficial, such as Parkinson's disease.

Toxicity Profile

Toxicological studies in mice have indicated that this compound has a low toxicity profile. An acute oral toxicity study determined the median lethal dose (LD50) to be greater than 2000 mg/kg.[3][9] This classifies this compound in the lowest hazard category under the Globally Harmonized System of Classification and Labelling of Chemicals.[3] A three-week feeding study in mice with a daily dose of approximately 124 mg/kg also showed no significant toxicological effects on gross pathology, histology, hematology, or blood chemistry.[9]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Functional Activity of this compound

ReceptorAssay TypeSpeciesCell Line/SystemParameterValueReference(s)
Human 5-HT3ATwo-Electrode Voltage ClampXenopus laevisOocytesIC50107.2 µM[5][7]

Table 2: In Vivo Effects of this compound Analogues

ModelSpeciesCompoundDoseEffectReference(s)
Unilateral 6-OHDA LesionMouseKSU-1415Not SpecifiedContralateral rotation[1]

Table 3: Toxicity Data for this compound

TestSpeciesRoute of AdministrationParameterValueReference(s)
Acute ToxicityMouseOralLD50> 2000 mg/kg[3][9]
Subchronic ToxicityMouseOral (feeding)NOAEL~124 mg/kg/day[9]

Note: Data on the binding affinity (Ki) of this compound for a broad range of receptors is currently limited in the publicly available literature.

Detailed Experimental Protocols

Two-Electrode Voltage-Clamp Analysis of 5-HT3A Receptor Inhibition

This protocol is adapted from studies investigating the inhibitory effects of this compound on human 5-HT3A receptors expressed in Xenopus oocytes.[5]

Objective: To measure the effect of this compound on serotonin-induced currents in Xenopus oocytes expressing the human 5-HT3A receptor.

Materials:

  • Xenopus laevis oocytes

  • Human 5-HT3A receptor cRNA

  • This compound

  • Serotonin (5-HT)

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to defolliculate.

    • Inject each oocyte with approximately 50 nL of human 5-HT3A receptor cRNA (concentration to be optimized).

    • Incubate the injected oocytes for 2-4 days at 18°C in a suitable medium.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a saturating concentration of 5-HT to elicit a maximal inward current (I5-HT).

    • After washing out the 5-HT, co-apply varying concentrations of this compound with the same concentration of 5-HT.

    • Record the peak inward current in the presence of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the 5-HT-induced current by this compound at each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Mice

This protocol is a generalized procedure based on models used to assess the in vivo effects of dopamine receptor agonists.[1][10]

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in mice to study the rotational behavior induced by D2 receptor agonists like this compound analogues.

Materials:

  • Male mice (e.g., C57BL/6)

  • 6-Hydroxydopamine (6-OHDA)

  • Desipramine (B1205290) and pargyline (B1678468) (optional, to protect noradrenergic neurons)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe

Procedure:

  • Animal Preparation and Anesthesia:

    • Administer desipramine and pargyline (if used) prior to surgery.

    • Anesthetize the mouse and place it in the stereotaxic frame.

  • Stereotaxic Injection:

    • Expose the skull and locate the desired injection coordinates for the medial forebrain bundle or striatum.

    • Drill a small hole in the skull at the target coordinates.

    • Slowly lower the Hamilton syringe containing 6-OHDA solution to the target depth.

    • Infuse the 6-OHDA solution at a slow, controlled rate.

    • Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-operative Care and Recovery:

    • Suture the incision and provide post-operative care, including analgesics and hydration.

    • Allow the animals to recover for at least two weeks for the lesion to fully develop.

  • Behavioral Testing:

    • Administer the test compound (e.g., a this compound analogue).

    • Place the mouse in a circular arena and record its rotational behavior (ipsilateral and contralateral turns) for a defined period.

    • Quantify the number of net contralateral turns as an index of D2 receptor agonist activity.

Competitive Radioligand Binding Assay

This is a general protocol for determining the binding affinity (Ki) of a compound for a specific receptor.[10]

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., dopamine D2 receptor) by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled this compound

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of total binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay for D2 Receptor Agonism

This protocol is designed to measure the functional agonistic activity of compounds at Gαi/o-coupled receptors like the D2 dopamine receptor.[5][11]

Objective: To determine the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing the D2 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Cell Culture and Plating:

    • Culture the D2 receptor-expressing cells and seed them into a 96-well plate.

  • Assay Procedure:

    • Wash the cells and pre-incubate them with a PDE inhibitor to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.

    • Incubate for a specified time to allow for the modulation of cAMP levels.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP production by this compound at each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualization of Signaling Pathways and Workflows

This compound's Interaction with the 5-HT3A Receptor

chanoclavine_5HT3A cluster_receptor 5-HT3A Receptor (Ligand-Gated Ion Channel) cluster_action Competitive Inhibition cluster_outcome Pharmacological Effect receptor 5-HT3A Receptor binding_site Orthosteric Binding Site ion_channel Ion Channel (Closed) channel_opens Ion Channel Opens (Na+, K+, Ca2+ influx) serotonin Serotonin (5-HT) serotonin->binding_site Binds and Activates This compound This compound This compound->binding_site Competitively Binds (No Activation) inhibition_of_current Inhibition of Inward Current depolarization Neuronal Depolarization channel_opens->depolarization signal_transduction Signal Transduction depolarization->signal_transduction reduced_signaling Reduced Neuronal Signaling inhibition_of_current->reduced_signaling

Caption: Competitive inhibition of the 5-HT3A receptor by this compound.

Proposed Signaling Pathway for D2 Receptor Agonism

D2_receptor_signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked This compound This compound (Agonist) This compound->D2R Binds and Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation cellular_response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->cellular_response ERK ERK1/2 pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->cellular_response beta_arrestin->ERK Potential Modulation

Caption: Postulated downstream signaling of this compound at the D2 dopamine receptor.

Experimental Workflow for In Vivo Locomotor Activity Assessment

locomotor_activity_workflow start Start: Animal Acclimatization habituation Habituation Phase (Handling, injection with vehicle, exposure to locomotor chambers) start->habituation baseline Baseline Activity Measurement (Vehicle administration) habituation->baseline drug_admin Drug Administration (this compound or vehicle) baseline->drug_admin activity_monitoring Locomotor Activity Monitoring (Open field arena with automated tracking) drug_admin->activity_monitoring data_collection Data Collection (e.g., distance traveled, rearing frequency) activity_monitoring->data_collection data_analysis Data Analysis (Comparison between groups and baseline) data_collection->data_analysis end End: Interpretation of Results data_analysis->end

Caption: Workflow for assessing the effect of this compound on locomotor activity in mice.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of key neurotransmitter systems, with demonstrated activity at 5-HT3A and D2 receptors. Its competitive inhibition of the 5-HT3A receptor, coupled with its low toxicity, suggests potential for development as a therapeutic agent for conditions such as nausea, vomiting, and irritable bowel syndrome. Furthermore, its agonistic properties at the D2 receptor warrant further investigation for its potential role in managing Parkinson's disease and other dopamine-related disorders.

Future research should focus on several key areas. A comprehensive receptor binding profile, including a wide range of serotonin, dopamine, and adrenergic receptor subtypes, is crucial to fully understand its selectivity and potential off-target effects. Elucidating the detailed downstream signaling pathways activated by this compound at the D2 receptor, including its G-protein coupling preferences and its effects on β-arrestin recruitment and ERK phosphorylation, will provide a more complete picture of its mechanism of action. Finally, further in vivo studies are needed to correlate its receptor activity with behavioral outcomes and to assess its pharmacokinetic and pharmacodynamic properties in more detail. The continued exploration of this compound and its analogues holds promise for the discovery of novel therapeutics for a variety of neurological and gastrointestinal disorders.

References

Chanoclavine: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine, a tricyclic ergot alkaloid, serves as a crucial intermediate in the biosynthesis of more complex ergot alkaloids, a class of compounds with significant pharmacological applications.[1][2] Its natural occurrence is predominantly in filamentous fungi, particularly within the genera Claviceps, Aspergillus, Penicillium, and the endophytic fungi Epichloë.[3][4] This document provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and a visualization of its biosynthetic pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, mycology, and drug development.

Natural Sources and Occurrence of this compound

This compound is a secondary metabolite produced by a variety of fungi. Its presence is well-documented in the following genera:

  • Claviceps : This genus, particularly species like Claviceps purpurea, is the most well-known producer of ergot alkaloids.[3][5] this compound is an early intermediate in the complex biosynthetic pathways leading to medicinally important compounds like lysergic acid.[5]

  • Aspergillus : Several Aspergillus species, including Aspergillus fumigatus and Aspergillus japonicus, are known to produce this compound and other clavine alkaloids.[6][7] In these species, this compound is a key precursor to other pathway end-products.

  • Penicillium : Fungi of the genus Penicillium, such as Penicillium roqueforti, also synthesize this compound as part of their secondary metabolism.[8][9]

  • Epichloë : These endophytic fungi, which form symbiotic relationships with grasses, can produce a range of ergot alkaloids, including this compound.[3][10] The production of these alkaloids is thought to play a role in protecting the host plant from herbivores.[3]

Quantitative Occurrence of this compound

The concentration of this compound in its natural fungal sources can vary significantly depending on the species, strain, and culture conditions. While comprehensive data from wild-type strains is often not the focus of recent research, studies involving engineered fungal strains provide insight into the productive capacity of these organisms.

Fungal Species/StrainCulture Conditions/Genetic ModificationThis compound YieldReference
Aspergillus nidulans (engineered)Fungal-Yeast-Shuttle-Vector protocol for pathway refactoringup to 241 mg/L[2][11][12]
Saccharomyces cerevisiae (engineered)Expression of Aspergillus japonicus pathway genes1.2 mg/L[13]
Aspergillus japonicus (engineered in yeast)Expression of DmaW_Aj2, EasF_Af, and EasC_Aj with wt EasE_Aj0.75 mg/L[6]
Hybrid Sbio-Csyn System (engineered E. coli)Whole-cell catalysis from a precursor> 3 g/L[2][12]
Claviceps purpurea var. agropyriCulture on white rice medium (150 g)Total of this compound, agroclavine (B1664434), and elymoclavine (B1202758): 2220.5 ± 564.1 µg[14]
Penicillium roquefortiDisruption of PrlaeA geneReduced production (from ~333 µg/g to 2.5-23.6 µg/g of roquefortine C, a downstream product)[15]
Ipomoea muricata (plant)Not specifiedLOD: 0.039 µg/mL, LOQ: 0.118 µg/mL in plant material[16]

Note: Much of the recent quantitative data comes from genetically modified organisms designed for the overproduction of this compound, highlighting its importance as a biosynthetic intermediate.

Experimental Protocols

Extraction and Isolation of this compound from Fungal Cultures

The following protocol is a generalized procedure for the extraction and isolation of this compound from fungal cultures, based on common methods for ergot alkaloid purification.

  • Fermentation and Harvest : Cultivate the this compound-producing fungal strain in a suitable liquid medium (e.g., M102 medium for Claviceps purpurea) or on a solid substrate like rice.[4][14] After an appropriate incubation period (e.g., 28 days), harvest the fungal biomass and culture medium.[4]

  • Initial Extraction :

    • For liquid cultures, adjust the pH of the culture broth to be alkaline (pH 8-9.5) with a suitable base (e.g., sodium bicarbonate or ammonia (B1221849) solution).[5][17]

    • Extract the alkaloids from the alkalinized broth using a water-immiscible organic solvent such as chloroform (B151607) or ethyl acetate.[4][18] Perform the extraction multiple times to ensure a high yield.

    • For solid cultures, mix the culture material with an alkaline solution and then extract with an organic solvent.[4]

  • Acidic Wash : Combine the organic extracts and wash with a dilute aqueous acid solution (e.g., 1% tartaric acid). This step transfers the basic alkaloids into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.[5]

  • Back Extraction : Re-alkalinize the aqueous phase to pH 8-9.5 and extract the alkaloids back into an organic solvent like chloroform or ethyl acetate.[18]

  • Concentration and Purification :

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

    • Further purify the crude extract using chromatographic techniques. Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method.

    • High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used for the final purification and quantification of this compound.[19][20]

Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.

  • Instrumentation : An HPLC system equipped with a C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) and a Photodiode Array (PDA) or fluorescence detector is typically used.[12]

  • Mobile Phase : A gradient elution is often employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.[12][19] An example gradient is a linear gradient from 10% to 100% acetonitrile in water over 10 minutes.[12]

  • Detection : this compound can be detected by its UV absorbance, typically around 280-296 nm.[19][20] For higher sensitivity and selectivity, fluorescence detection can be used (e.g., excitation at 330 nm and emission at 415 nm for ergot alkaloids).[21]

  • Quantification : A standard curve is generated by injecting known concentrations of a pure this compound standard. The concentration of this compound in unknown samples is then determined by comparing their peak areas to the standard curve.[16] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be as low as 0.039 µg/mL and 0.118 µg/mL, respectively.[16]

Enzymatic Assay for this compound-I Dehydrogenase (EasD/FgaDH)

This enzyme catalyzes the oxidation of this compound-I to this compound-I aldehyde.

  • Enzyme Preparation : Overexpress the gene encoding EasD (or its homolog FgaDH) in a suitable host like E. coli and purify the recombinant protein using affinity chromatography (e.g., His-tag purification).[22]

  • Reaction Mixture : Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • This compound-I (substrate, e.g., 1 mM)

    • NAD⁺ (cofactor, e.g., 5 mM)

    • Purified EasD/FgaDH enzyme (e.g., 0.5 mM)[19][20]

  • Incubation : Incubate the reaction mixture at a suitable temperature (e.g., 30-37 °C) for a defined period (e.g., 20 minutes to 4 hours).[19][20]

  • Reaction Quenching and Analysis : Stop the reaction by adding a solvent like methanol.[19] Analyze the reaction products by HPLC to detect the formation of this compound-I aldehyde and the depletion of this compound-I.[20]

Visualizations

Biosynthetic Pathway of this compound

Chanoclavine_Biosynthesis Trp Tryptophan DMAT Dimethylallyl- tryptophan Trp->DMAT DmaW DMAPP DMAPP DMAPP->DMAT DmaW SAM S-Adenosyl Methionine MeDMAT N-methyl-DMAT SAM->MeDMAT EasF DMAT->MeDMAT EasF PCC Prethis compound MeDMAT->PCC EasE This compound This compound-I PCC->this compound EasC CC_Aldehyde This compound-I Aldehyde This compound->CC_Aldehyde EasD/FgaDH Further_Alkaloids Further Ergot Alkaloids CC_Aldehyde->Further_Alkaloids Various Enzymes

Caption: Biosynthetic pathway of this compound and its conversion to downstream ergot alkaloids.

Experimental Workflow for this compound Extraction and Isolation

Chanoclavine_Extraction Start Fungal Culture (Liquid or Solid) Alkalinization Alkalinization (pH 8-9.5) Start->Alkalinization Solvent_Extraction1 Organic Solvent Extraction Alkalinization->Solvent_Extraction1 Organic_Phase1 Organic Phase (Crude Alkaloids) Solvent_Extraction1->Organic_Phase1 Acidic_Wash Acidic Wash (e.g., 1% Tartaric Acid) Organic_Phase1->Acidic_Wash Aqueous_Phase Aqueous Phase (Protonated Alkaloids) Acidic_Wash->Aqueous_Phase Alkalinization2 Re-alkalinization (pH 8-9.5) Aqueous_Phase->Alkalinization2 Solvent_Extraction2 Organic Solvent Extraction Alkalinization2->Solvent_Extraction2 Organic_Phase2 Purified Organic Phase Solvent_Extraction2->Organic_Phase2 Evaporation Solvent Evaporation Organic_Phase2->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Chromatography Chromatographic Purification (e.g., HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: General experimental workflow for the extraction and isolation of this compound.

References

The Pivotal Role of Chanoclavine in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine-I, a tricyclic ergoline (B1233604) alkaloid, represents a critical nexus in the secondary metabolism of numerous filamentous fungi, particularly within the Clavicipitaceae and Aspergillaceae families. It serves as the first stable intermediate in the intricate biosynthetic pathway of ergot alkaloids, a class of compounds renowned for their diverse and potent biological activities, which have been harnessed for various pharmaceutical applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound-I, the enzymatic machinery governing its formation and subsequent conversion, and its broader significance in fungal secondary metabolism. Detailed experimental protocols for the extraction, purification, and analysis of this compound-I are presented, alongside a comprehensive summary of quantitative data related to its production and enzymatic conversion. Furthermore, this guide employs Graphviz visualizations to elucidate the key metabolic and signaling pathways involving this compound-I, offering a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have profoundly impacted medicine and agriculture. Among these, the ergot alkaloids, produced by various fungi of the genera Claviceps, Aspergillus, and Penicillium, stand out due to their wide range of pharmacological effects.[1] The biosynthesis of all ergot alkaloids proceeds through a common intermediate, this compound-I, making it a cornerstone of this important metabolic pathway.[2][3] Understanding the formation and fate of this compound-I is paramount for the biotechnological production of known ergot alkaloids and for the discovery of novel derivatives with therapeutic potential. This guide aims to provide a comprehensive technical overview of the role of this compound-I in fungal secondary metabolism, with a focus on its biosynthesis, enzymatic transformations, and methods for its study.

The Biosynthetic Pathway to this compound-I

The journey from primary metabolites to this compound-I is a multi-step process involving a dedicated cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster.[4] The pathway commences with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP).

The key enzymatic steps leading to this compound-I are:

  • Dimethylallyltryptophan Synthase (DmaW): This enzyme catalyzes the initial and committing step, the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring to form dimethylallyltryptophan (DMAT).[3]

  • N-methyltransferase (EasF): DMAT is then N-methylated by EasF to yield N-methyl-dimethylallyltryptophan (Me-DMAT).[2][3]

  • This compound-I Synthase (EasE) and Catalase (EasC): The conversion of Me-DMAT to this compound-I is a complex oxidative process that requires the coordinated action of two enzymes: the FAD-dependent oxidoreductase EasE (also known as this compound-I synthase) and the catalase EasC.[5][6] While the precise mechanism is still under investigation, it is understood that EasE and EasC are both necessary and sufficient for this transformation.[5][7] Recent studies suggest that EasC, a haem-containing catalase, catalyzes the formation of the central C ring of the ergoline structure through a complex radical oxidative cyclization.[1]

// Nodes Trp [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAT [label="Dimethylallyltryptophan\n(DMAT)", fillcolor="#FFFFFF", fontcolor="#202124"]; MeDMAT [label="N-Methyl-DMAT\n(Me-DMAT)", fillcolor="#FFFFFF", fontcolor="#202124"]; ChanoclavineI [label="this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges {Trp, DMAPP} -> DMAT [label=" DmaW ", color="#34A853"]; DMAT -> MeDMAT [label=" EasF ", color="#34A853"]; MeDMAT -> ChanoclavineI [label=" EasE & EasC ", color="#34A853"]; }

Figure 1: Biosynthetic pathway of this compound-I.

This compound-I as a Branch Point Intermediate

This compound-I is not an end product but rather a crucial branching point in the ergot alkaloid pathway. The subsequent steps determine the class of ergot alkaloids that will be produced.

The key enzyme in this branching is This compound-I dehydrogenase (EasD/FgaDH) , which oxidizes this compound-I to this compound-I aldehyde.[8][9] This aldehyde is the last common intermediate for the various branches of the ergot alkaloid pathway.[10]

From this compound-I aldehyde, the pathway can diverge to produce:

// Nodes ChanoclavineI [label="this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Chanoclavine_Aldehyde [label="this compound-I Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Agroclavine [label="Agroclavine", fillcolor="#FBBC05", fontcolor="#202124"]; Festuclavine [label="Festuclavine", fillcolor="#FBBC05", fontcolor="#202124"]; Lysergic_Acid [label="Lysergic Acid Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ergopeptines [label="Ergopeptines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ChanoclavineI -> Chanoclavine_Aldehyde [label=" EasD/FgaDH ", color="#34A853"]; Chanoclavine_Aldehyde -> Agroclavine [label=" Clavicipitaceae ", color="#5F6368"]; Chanoclavine_Aldehyde -> Festuclavine [label=" Trichocomaceae ", color="#5F6368"]; Agroclavine -> Lysergic_Acid [color="#5F6368"]; Lysergic_Acid -> Ergopeptines [color="#5F6368"]; }

Figure 2: this compound-I as a branch point in ergot alkaloid biosynthesis.

Quantitative Data

The production of this compound-I and the kinetics of the enzymes involved in its metabolism have been quantified in several studies, particularly in the context of heterologous expression systems.

Table 1: Heterologous Production of this compound-I
Host OrganismTiter (mg/L)Reference
Saccharomyces cerevisiae~1.2[10]
Aspergillus nidulans241.0[10]
Escherichia coli (WCC)>3000[10]
Table 2: Kinetic Parameters of this compound-I Dehydrogenase (FgaDH) from Aspergillus fumigatus
SubstrateKM (mM)kcat (s-1)Reference
This compound-I0.270.38[2][8]
NAD+1.10.38[2][8]

Experimental Protocols

Fungal Culture and this compound-I Production

A general protocol for the production of this compound-I in a fungal culture is outlined below. This protocol may need to be adapted based on the specific fungal strain and desired scale.

// Nodes Start [label="Start: Fungal Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculation of Liquid Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="Incubation with Shaking\n(e.g., 25-30°C, 7-14 days)", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="Harvest Culture Broth", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extraction of this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Crude Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Inoculation; Inoculation -> Incubation; Incubation -> Harvest; Harvest -> Extraction; Extraction -> End; }

Figure 3: General workflow for fungal production of this compound-I.

Protocol:

  • Strain Maintenance: Maintain the fungal culture on a suitable solid medium, such as Potato Dextrose Agar (PDA), at the optimal growth temperature.

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium with mycelia or spores from the solid culture. Incubate with shaking to obtain a sufficient amount of biomass for inoculation of the production culture.

  • Production Culture: Inoculate the production medium with the seed culture. The composition of the production medium will vary depending on the fungal species but typically contains a carbon source (e.g., sucrose, glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Incubation: Incubate the production culture with shaking at the optimal temperature and for a sufficient duration to allow for the accumulation of this compound-I.

  • Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation. This compound-I is often found in both the mycelium and the culture filtrate.

Extraction and Purification of this compound-I

The following is a general protocol for the extraction and purification of this compound-I from fungal cultures.

Protocol:

  • Extraction from Mycelium:

    • Lyophilize the harvested mycelium and grind it into a fine powder.

    • Extract the powder with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

    • Repeat the extraction multiple times to ensure complete recovery.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Extraction from Culture Filtrate:

    • Adjust the pH of the culture filtrate to alkaline (pH 8-9) with a suitable base (e.g., ammonium (B1175870) hydroxide).

    • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or chloroform.

    • Combine the organic phases and evaporate the solvent to yield a crude extract.

  • Purification:

    • The crude extract can be purified using chromatographic techniques.

    • Column Chromatography: A common method is to use a silica (B1680970) gel column with a gradient of solvents, such as a mixture of chloroform and methanol with increasing polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a C18 column can be employed.

Analytical Methods

5.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the detection and quantification of this compound-I.[12]

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.[10] For example, a linear gradient from 10% to 100% acetonitrile over 10 minutes.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector at a wavelength of 254 nm or a photodiode array (PDA) detector.[13]

  • Quantification: A standard curve should be prepared using a purified this compound-I standard.

5.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass information, which is invaluable for the identification and structural confirmation of this compound-I.[10]

Protocol:

  • LC Conditions: Similar to the HPLC protocol described above, but typically with a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.3 mL/min).[10]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap.

    • Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode for targeted analysis of this compound-I (m/z of the protonated molecule [M+H]+ is approximately 257.16).

5.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of natural products, including this compound-I.

Protocol:

  • Sample Preparation: Dissolve a purified sample of this compound-I (typically >95% purity) in a deuterated solvent (e.g., CDCl3, CD3OD).[14]

  • 1D NMR: Acquire 1H and 13C NMR spectra.

  • 2D NMR: A suite of 2D NMR experiments should be performed to establish the connectivity of the molecule, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Conclusion

This compound-I stands as a central molecule in the rich and complex world of fungal secondary metabolism. Its role as the inaugural stable intermediate in the biosynthesis of all ergot alkaloids underscores its importance. A thorough understanding of the enzymes that synthesize and modify this compound-I is not only fundamental to mycology and natural product chemistry but also holds immense potential for the biotechnological production of valuable pharmaceuticals. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and harness the metabolic pathways that revolve around this pivotal fungal metabolite. The continued investigation into the regulation of the eas gene cluster and the intricate mechanisms of the involved enzymes will undoubtedly pave the way for novel strategies in drug discovery and development.

References

The Evolutionary Crossroads: A Technical Guide to the Chanoclavine Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chanoclavine biosynthetic gene cluster represents a pivotal juncture in the evolution of ergot alkaloids, a diverse class of fungal secondary metabolites with profound pharmacological and toxicological significance. This technical guide provides an in-depth exploration of the evolutionary dynamics that have shaped this cluster, leading to the vast chemical diversity observed in nature. We detail the core enzymatic steps leading to the foundational intermediate, this compound-I-aldehyde, and map the subsequent divergent pathways in key fungal lineages. By integrating quantitative data on gene distribution, detailed experimental protocols for functional analysis, and logical diagrams of biosynthetic and evolutionary pathways, this document serves as a comprehensive resource for researchers investigating fungal natural products and professionals engaged in their development.

Introduction: The this compound Core

Ergot alkaloids are a class of indole-derived natural products produced by fungi across several orders of the phylum Ascomycota, most notably in the families Clavicipitaceae (e.g., Claviceps), Aspergillaceae (e.g., Aspergillus, Penicillium), and Arthrodermataceae.[1][2] These compounds exhibit a wide range of bioactivities, from potent vasoconstrictors and neuroleptics to deadly toxins.

The evolutionary journey of all ergot alkaloids begins with a conserved set of biosynthetic steps encoded by the this compound gene cluster. The initial reactions convert L-tryptophan and dimethylallyl pyrophosphate (DMAPP) into the tricyclic clavine intermediate, this compound-I.[3][4] This intermediate is then oxidized to this compound-I-aldehyde, a critical branch-point metabolite that serves as the substrate for divergent, lineage-specific tailoring enzymes.[5][6] The genetic makeup of the "late-pathway" genes within the cluster dictates the final alkaloid profile of the producing organism, making the this compound cluster a fascinating model for studying the evolution of chemical diversity.[4][7]

Data Presentation: Gene Cluster Composition

The composition of the ergot alkaloid synthesis (EAS) gene cluster varies significantly between fungal genera, reflecting a dynamic evolutionary history. The "early" genes required for the synthesis of this compound-I-aldehyde are highly conserved, while the "late" genes responsible for subsequent modifications are more variable.

Table 1: Core Genes for this compound-I-Aldehyde Biosynthesis
Gene NameEncoded Enzyme FunctionFungal Genera with Homologs
dmaWDimethylallyltryptophan synthase (First step: Tryptophan prenylation)Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma
easFDimethylallyltryptophan N-methyltransferaseClaviceps, Aspergillus, Penicillium, Epichloë, Arthroderma
easCCatalaseClaviceps, Aspergillus, Penicillium, Epichloë, Arthroderma
easEThis compound-I synthaseClaviceps, Aspergillus, Penicillium, Epichloë, Arthroderma
easDThis compound-I dehydrogenase (Oxidizes this compound-I to the aldehyde)Claviceps, Aspergillus, Penicillium, Epichloë, Arthroderma
Table 2: Key Divergent "Late-Pathway" Genes and Their Products
Gene NameEncoded Enzyme FunctionKey Fungal LineageResulting Alkaloid Class
easA (reductase)Reduces this compound-I-aldehydeAspergillaceae (e.g., A. fumigatus)Festuclavine-type alkaloids
easA (isomerase)Isomerizes this compound-I-aldehydeClavicipitaceae (e.g., C. purpurea)Agroclavine-type alkaloids
easGFestuclavine/Agroclavine synthaseAspergillus / ClavicepsFestuclavine / Agroclavine
cloAP450 monooxygenase (Oxidizes agroclavine/elymoclavine)ClavicipitaceaeLysergic acid and derivatives
lpsA, lpsBNon-ribosomal peptide synthetases (NRPS)ClavicipitaceaeErgopeptines (complex amides)
easHCycloclavine synthaseAspergillus japonicusCycloclavine

Note: The absence of cloA and lps genes in fungi like Aspergillus and Penicillium is a primary reason they produce clavine alkaloids rather than the lysergic acid-derived ergopeptines characteristic of Claviceps.[1]

Biosynthetic and Evolutionary Pathways

The evolutionary significance of the this compound cluster lies in its role as a conserved functional core from which diverse chemical scaffolds are generated. This diversification is driven by key evolutionary mechanisms, including gene loss, gene duplication, and neofunctionalization.

evolutionary_logic cluster_core Core this compound Biosynthesis cluster_divergence Post-Chanoclavine Divergence cluster_aspergillus Aspergillaceae Pathway cluster_claviceps Clavicipitaceae Pathway cluster_evolution Evolutionary Mechanisms Tryptophan Tryptophan DMAT DMAT Tryptophan->DMAT dmaW Me_DMAT Me_DMAT DMAT->Me_DMAT easF Chanoclavine_I Chanoclavine_I Me_DMAT->Chanoclavine_I easE, easC Chanoclavine_Aldehyde Branch Point Intermediate Chanoclavine_I->Chanoclavine_Aldehyde easD Festuclavine Festuclavine Chanoclavine_Aldehyde->Festuclavine easA (reductase) + easG Agroclavine Agroclavine Chanoclavine_Aldehyde->Agroclavine easA (isomerase) + easG Fumigaclavines Fumigaclavines Festuclavine->Fumigaclavines Lysergic_Acid Lysergic_Acid Agroclavine->Lysergic_Acid cloA Ergopeptines Ergopeptines Lysergic_Acid->Ergopeptines lpsA, lpsB Ancestor Ancestral EAS Cluster Divergence Divergent Evolution Ancestor->Divergence GeneLoss Gene Loss (e.g., cloA, lps in Aspergillaceae) Divergence->GeneLoss Neofunc Neofunctionalization (e.g., easA reductase vs. isomerase) Divergence->Neofunc HGT Horizontal Gene Transfer (Postulated Mechanism) Divergence->HGT

Fig 1. Biosynthetic and evolutionary pathways of ergot alkaloids.

Experimental Protocols

Functional characterization of the this compound biosynthetic genes is crucial for understanding their roles and evolutionary trajectories. Key methodologies include gene knockout to confirm function and heterologous expression to reconstitute pathways in a clean genetic background.

Protocol: Gene Knockout via Fusion PCR in Aspergillus

This protocol describes a common method for generating a gene replacement cassette using fusion PCR, followed by transformation into an Aspergillus species.[1][8][9]

Workflow Diagram

gene_knockout_workflow cluster_pcr Step 1: PCR Amplification cluster_fusion Step 2: Fusion PCR cluster_transform Step 3: Fungal Transformation cluster_verify Step 4: Verification pcr1 PCR 1: Amplify 1kb 5' Flank (Upstream) fusion Fuse Fragments 1+2+3 using nested primers pcr1->fusion pcr2 PCR 2: Amplify 1kb 3' Flank (Downstream) pcr2->fusion pcr3 PCR 3: Amplify Selectable Marker (e.g., hph) pcr3->fusion purify1 Purify Final Knockout Cassette fusion->purify1 transform Transform with Cassette (PEG-mediated) purify1->transform protoplast Prepare Fungal Protoplasts protoplast->transform select Plate on Selective Media transform->select gDNA Isolate Genomic DNA from Transformants select->gDNA pcr_verify PCR Screen for Correct Integration gDNA->pcr_verify hplc HPLC Analysis for Loss of Product gDNA->hplc

References

Chanoclavine Derivatives: A Technical Guide to Potential Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chanoclavine and its derivatives, a subgroup of ergoline (B1233604) alkaloids primarily produced by fungi of the Claviceps genus, are gaining increasing attention in the scientific community for their diverse and potent biological activities. Historically used in traditional medicine, these compounds are now being rigorously investigated for their therapeutic potential in a range of diseases, including cancer and infectious diseases, as well as for their interactions with key neurological pathways. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their anticancer, antimicrobial, and neurological bioactivities. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Anticancer Bioactivities

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The ergoline scaffold provides a versatile template for chemical modifications, leading to compounds with potent and selective anticancer properties.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Fumigaclavine CMCF-7 (Breast)Not explicitly stated as a single value, but significant dose-dependent cytotoxicity observed at 20, 40, and 60 µM.[1][2]
9-Deacetoxyfumigaclavine CK-562 (Leukemia)3.1[3]
Mechanism of Action: Apoptosis Induction by Fumigaclavine C in MCF-7 Cells

Fumigaclavine C has been shown to induce apoptosis in MCF-7 breast cancer cells through the modulation of multiple signaling pathways. A key mechanism involves the downregulation of the NF-κB cell survival pathway and the blocking of the MAPK signaling cascade, including the ERK, JNK, and p38 MAPK pathways.[1][2][4] This disruption of pro-survival signaling leads to the activation of the intrinsic apoptotic pathway.

Fumigaclavine_C_Apoptosis_Pathway cluster_extracellular cluster_cell MCF-7 Cell Fumigaclavine_C Fumigaclavine C MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Fumigaclavine_C->MAPK_Pathway NF_kappa_B_Pathway NF-κB Pathway Fumigaclavine_C->NF_kappa_B_Pathway Apoptosis Apoptosis Fumigaclavine_C->Apoptosis Induces Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibits Survival Cell Survival NF_kappa_B_Pathway->Survival Inhibits

Fumigaclavine C induced apoptosis pathway in MCF-7 cells.

Antimicrobial Bioactivities

While this compound itself does not exhibit direct antibacterial activity, it has been shown to act as a potent efflux pump inhibitor (EPI). This synergistic activity can restore the efficacy of conventional antibiotics against multi-drug-resistant (MDR) bacteria.

Quantitative Antimicrobial Activity Data

The following table highlights the synergistic effect of this compound with tetracycline (B611298) against a multi-drug-resistant clinical isolate of Escherichia coli (MDREC).

CombinationOrganismMIC of Tetracycline (µg/mL)Fold Reduction in MICReference
Tetracycline aloneMDREC128-
Tetracycline + this compound (32 µg/mL)MDREC816
Mechanism of Action: Efflux Pump Inhibition

This compound is hypothesized to inhibit ATPase-dependent efflux pumps in bacteria. By blocking these pumps, this compound prevents the expulsion of antibiotics like tetracycline from the bacterial cell, thereby increasing the intracellular concentration of the antibiotic and restoring its antibacterial effect. In silico docking studies have suggested that this compound has a significant binding affinity with proteins involved in drug resistance.

Efflux_Pump_Inhibition cluster_extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Antibiotic Antibiotic (e.g., Tetracycline) Efflux_Pump Efflux Pump Antibiotic->Efflux_Pump Enters Target Bacterial Target (e.g., Ribosome) Antibiotic->Target Binds to This compound This compound This compound->Efflux_Pump Inhibits Efflux_Pump->Antibiotic Expels Bacterial Death Bacterial Death Target->Bacterial Death Leads to

Mechanism of this compound as an efflux pump inhibitor.

Neurological Bioactivities

Certain this compound analogues have been found to interact with dopamine (B1211576) receptors in the brain, suggesting their potential for the development of novel therapeutics for neurological disorders.

Dopamine Receptor Interaction

Studies have shown that some tricyclic ergot alkaloids of the this compound type can stimulate D2 dopamine receptors in the brain.[5] The order of displacement potencies for ³H-spiperone binding, a radioligand for D2 receptors, indicates that while bromocriptine (B1667881) has a much greater affinity, certain this compound analogues like KSU-1415 show a higher potency than this compound-I itself.[5]

Signaling Pathway: Dopamine D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as protein kinase A (PKA).

D2_Receptor_Signaling cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Chanoclavine_Derivative This compound Derivative D2_Receptor Dopamine D2 Receptor Chanoclavine_Derivative->D2_Receptor Binds to G_Protein Gαi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates

General signaling pathway of the Dopamine D2 receptor.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bioactivities of this compound derivatives.

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and characterization of the bioactivities of novel this compound derivatives.

Bioactivity_Screening_Workflow Compound_Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Bioactivity Screening Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Active Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

General workflow for bioactivity screening.
Cytotoxicity Assay: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • This compound derivative and antibiotic stock solutions

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5 standard)

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old) on an agar (B569324) plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • For testing the direct antimicrobial activity of a this compound derivative, prepare a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.

    • For synergy testing, prepare a two-fold serial dilution of the antibiotic in the presence of a fixed, sub-inhibitory concentration of the this compound derivative.

  • Inoculation: Inoculate each well (containing 100 µL of the compound dilution) with 100 µL of the prepared bacterial inoculum. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Data Analysis for Synergy: The Fractional Inhibitory Concentration (FIC) index can be calculated to determine the nature of the interaction between the this compound derivative and the antibiotic.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with a wide range of potential therapeutic applications. Their demonstrated anticancer and antimicrobial synergistic activities, coupled with their interactions with neurological targets, warrant further investigation. Future research should focus on:

  • Synthesis and screening of larger libraries of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds in various disease models.

  • In vivo studies to evaluate the efficacy and safety of the most promising derivatives in animal models of cancer, infectious diseases, and neurological disorders.

  • Exploration of other potential bioactivities , such as antiviral and anti-inflammatory effects.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

Early Intermediates in Ergoline Ring Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The ergoline (B1233604) ring system is the foundational chemical scaffold for a diverse class of bioactive compounds, the ergot alkaloids, which have significant applications in medicine and agriculture. Understanding the initial enzymatic steps in the formation of this complex tetracyclic structure is crucial for the metabolic engineering of producer organisms and the synthesis of novel derivatives. This technical guide provides an in-depth overview of the early intermediates in the ergoline ring biosynthesis, from the initial prenylation of L-tryptophan to the formation of the first tricyclic intermediate, chanoclavine-I. This document details the key enzymes involved, summarizes available quantitative data, provides comprehensive experimental protocols for enzyme assays and purification, and visualizes the biosynthetic pathway and experimental workflows.

Introduction to Ergoline Biosynthesis

Ergot alkaloids are a prominent class of indole (B1671886) alkaloids produced by various fungi, most notably species of Claviceps, Aspergillus, Penicillium, and Epichloë.[1][2][3] Their diverse biological activities stem from their structural similarity to neurotransmitters such as serotonin, dopamine, and adrenaline, allowing them to interact with a wide range of receptors.[2] The biosynthesis of all ergot alkaloids begins with a common pathway that constructs the ergoline ring system.[2][3][4] This initial phase is conserved across different ergot alkaloid-producing fungi and involves a series of enzymatic transformations that convert L-tryptophan and dimethylallyl pyrophosphate (DMAPP) into the key tricyclic intermediate, this compound-I.[2][5][6] From this compound-I, the pathway diverges to produce the vast array of clavine alkaloids, lysergic acid derivatives, and ergopeptines.[4][7]

This guide focuses on the critical early steps of this pathway, detailing the enzymatic cascade leading to this compound-I. A thorough understanding of these initial transformations is paramount for efforts aimed at improving the production of medicinally important ergot alkaloids in recombinant systems and for the chemoenzymatic synthesis of novel ergoline-based compounds.

The Early Biosynthetic Pathway to this compound-I

The formation of this compound-I from the primary metabolites L-tryptophan and DMAPP is a four-step enzymatic process.[8] The key intermediates in this pathway are 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT), and N-methyl-4-(γ,γ-dimethylallyl)-L-tryptophan (Me-DMAT).[5][9] The enzymes responsible for these transformations are encoded by a conserved cluster of genes, often referred to as the eas (ergot alkaloid synthesis) cluster.[6][10]

Step 1: Prenylation of L-Tryptophan

The committed step in ergoline biosynthesis is the C4-prenylation of L-tryptophan with DMAPP.[1][2] This Friedel-Crafts alkylation is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS) , encoded by the dmaW gene.[11][12] The reaction involves an electrophilic attack of the indole ring of tryptophan on the C1 of DMAPP, resulting in the formation of DMAT and the release of pyrophosphate.[11][12] Mechanistic studies suggest a dissociative SN1 mechanism involving a dimethylallyl carbocation intermediate.[13]

Step 2: N-Methylation of DMAT

The second step is the N-methylation of the amino group of DMAT to form Me-DMAT. This reaction is catalyzed by 4-dimethylallyltryptophan N-methyltransferase (EasF, also known as FgaMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[5][14][15]

Step 3 & 4: Oxidative Cyclization to this compound-I

The conversion of Me-DMAT to this compound-I is the most complex part of the early pathway and requires the coordinated action of two enzymes: a catalase-like enzyme, EasC (also known as FgaCat) , and an FAD-dependent oxidoreductase, EasE (also known as FgaOx1) .[4][5] While the precise mechanism is still under investigation, it is understood that these two enzymes catalyze a complex oxidative cyclization, involving the formation of the C and D rings of the ergoline scaffold, to produce this compound-I.[4][5] This transformation is crucial as it establishes the tricyclic core of the ergoline ring system.[5]

Quantitative Data

This section summarizes the available quantitative data for the enzymes and intermediates of the early ergoline biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (µM)Vmax (nmol·min-1·mg-1)kcat (s-1)ConditionsReference(s)
DMATSClaviceps purpureaDMAPP14215-Metal-free EDTA buffer[1]
L-Tryptophan40215-[1]
DMAPP8.0504-4 mM CaCl2[1]
L-Tryptophan17504-[1]
DMAPP8.0455-4 mM MgCl2[1]
L-Tryptophan12455-[1]
CymD (a reverse N-prenyltransferase)Aspergillus fumigatusD,L-4-F-Tryptophan7.6-0.03720 µM DMAPP[16][17]
D,L-6-F-Tryptophan2.6-0.01120 µM DMAPP[16][17]
Table 2: Production Titers of Early Ergoline Intermediates in Engineered Microbes
ProductHost OrganismTiterReference(s)
This compound-ISaccharomyces cerevisiae>500 mg/L[1]
This compound-IAspergillus nidulans241 mg/L[15][18]
This compoundHybrid Sbio-Csyn system>3 g/L[18][19]
AgroclavineAspergillus nidulans / CFS1209 mg/L[13]
Prethis compound (PCC)Aspergillus nidulans341.8 mg/L[13]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the early ergoline biosynthesis pathway.

Recombinant Expression and Purification of His-tagged Enzymes

A common method for obtaining the enzymes of the ergoline pathway for in vitro studies is through recombinant expression in Escherichia coli as His-tagged fusion proteins, followed by immobilized metal affinity chromatography (IMAC).[2][4][17][20][21]

Protocol 4.1.1: Expression of His-tagged DMATS, EasF, or EasC in E. coli

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET-28a) containing the gene of interest (e.g., dmaW, easF, or easC) with an N-terminal or C-terminal His6-tag. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance the solubility of the recombinant protein.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Protocol 4.1.2: Purification of His-tagged Proteins by IMAC

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail and lysozyme (B549824) (1 mg/mL). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring the absorbance at 280 nm.

  • Analysis and Storage: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5). Store the purified enzyme at -80°C.

Note on EasE: The expression of functional EasE in E. coli has proven to be challenging. Co-expression with EasC in a eukaryotic host like Saccharomyces cerevisiae is often required to obtain active enzyme.[5][22]

Enzyme Activity Assays

Protocol 4.2.1: Dimethylallyltryptophan Synthase (DMATS) Activity Assay

This protocol is based on a continuous spectrophotometric assay that measures the production of pyrophosphate.[11]

  • Reaction Mixture: Prepare a 100 µL reaction mixture in a 96-well plate containing:

    • 50 mM Tris-HCl, pH 7.5

    • 1.0 mM MgCl2

    • 0.1 mM NaN3

    • 200 µM 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

    • 1 U purine (B94841) nucleoside phosphorylase

    • 0.03 U inorganic pyrophosphatase

    • 80 µM DMAPP

    • 500 µM L-tryptophan

  • Enzyme Addition: Initiate the reaction by adding 0.1 µM of purified DMATS.

  • Measurement: Immediately monitor the increase in absorbance at 360 nm using a plate reader. The rate of pyrophosphate release is proportional to the rate of DMAT formation.

  • Controls: Include negative controls without DMATS and without L-tryptophan.

Protocol 4.2.2: 4-Dimethylallyltryptophan N-Methyltransferase (EasF) Activity Assay

This protocol is a general method for assaying methyltransferase activity using a commercially available kit that detects the formation of S-adenosyl-L-homocysteine (SAH).[23]

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing:

    • 1X Transferase Assay Buffer

    • Desired concentration of purified EasF

    • Substrate: DMAT (e.g., 50 µM)

    • Co-substrate: S-adenosyl-L-methionine (SAM) (e.g., 50 µM)

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of SAH produced according to the manufacturer's instructions of the chosen methyltransferase assay kit (e.g., by adding a detection solution that converts SAH to a fluorescent or luminescent signal).

  • Quantification: Determine the amount of SAH produced by comparing the signal to a standard curve generated with known concentrations of SAH.

Protocol 4.2.3: In Vitro this compound-I Synthesis Assay

This protocol describes the in vitro reconstitution of the EasC and EasE catalyzed reaction.

  • Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • Purified EasC (e.g., 1-5 µM)

    • Purified or co-purified EasE (e.g., 1-5 µM)

    • Substrate: Me-DMAT (e.g., 100 µM)

    • Cofactors may be required (e.g., FAD, NADPH), and their optimal concentrations should be determined empirically.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or acetonitrile (B52724).

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the presence of this compound-I using HPLC or LC-MS/MS.

Analytical Methods

Protocol 4.3.1: HPLC-MS/MS Analysis of Ergoline Intermediates

  • Chromatographic Separation: Use a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Quantification: Use multiple reaction monitoring (MRM) to quantify the intermediates by monitoring specific precursor-to-product ion transitions.

Visualizations

Diagram 1: Biosynthetic Pathway of Early Ergoline Intermediates

Ergoline_Early_Pathway cluster_step1 Step 1: Prenylation cluster_step2 Step 2: N-Methylation cluster_step3_4 Steps 3 & 4: Oxidative Cyclization L-Tryptophan L-Tryptophan DMATS DMATS L-Tryptophan->DMATS DMAPP DMAPP DMAPP->DMATS DMAT DMAT EasF EasF DMAT->EasF Me-DMAT Me-DMAT EasC_EasE EasC & EasE Me-DMAT->EasC_EasE This compound-I This compound-I SAM SAM SAM->EasF SAH SAH DMATS->DMAT dmaW EasF->Me-DMAT easF EasF->SAH EasC_EasE->this compound-I easC, easE

Caption: The enzymatic cascade from L-tryptophan and DMAPP to this compound-I.

Diagram 2: General Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_gene Gene of Interest cluster_cloning Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay cluster_kinetics Kinetic Analysis gene e.g., dmaW, easF, easC cloning Clone into Expression Vector (e.g., pET-28a with His-tag) gene->cloning expression Transform & Express in E. coli cloning->expression lysis Cell Lysis & Clarification expression->lysis imac IMAC (Ni-NTA) lysis->imac analysis SDS-PAGE & Dialysis imac->analysis assay_setup Setup Reaction with Substrates & Cofactors analysis->assay_setup incubation Incubate at Optimal Temperature assay_setup->incubation product_analysis Product Quantification (Spectrophotometry, HPLC, LC-MS) incubation->product_analysis kinetics Determine Km, kcat, Vmax product_analysis->kinetics

Caption: A typical experimental workflow for the characterization of an ergoline biosynthesis enzyme.

Conclusion

The early steps of ergoline ring formation represent a fascinating and complex area of natural product biosynthesis. The enzymatic conversion of L-tryptophan to this compound-I lays the groundwork for the vast structural diversity observed in the ergot alkaloid family. While significant progress has been made in identifying the genes, enzymes, and intermediates of this pathway, further research is needed to fully elucidate the kinetic parameters and catalytic mechanisms of all the enzymes involved, particularly the EasC/EasE complex. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the remaining mysteries of ergoline biosynthesis and to harness its potential for the development of new and improved pharmaceuticals.

References

Regulation of Chanoclavine Production in Aspergillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine, a key intermediate in the biosynthesis of ergot alkaloids, holds significant interest for the pharmaceutical industry due to its potential as a precursor for various therapeutic agents. Understanding and manipulating its production in filamentous fungi, particularly Aspergillus species, is crucial for optimizing yields and developing novel derivatives. This technical guide provides an in-depth overview of the regulatory mechanisms governing this compound biosynthesis in Aspergillus, focusing on the genetic and environmental factors that influence its production. We present a synthesis of current knowledge, including the core biosynthetic pathway, the role of global and pathway-specific regulators, and the impact of culture conditions. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Ergot alkaloids are a diverse class of secondary metabolites produced by various fungi, most notably members of the Clavicipitaceae family and several species of Aspergillus. These compounds exhibit a wide range of biological activities, from potent vasoconstrictors to psychoactive substances. At the heart of ergot alkaloid biosynthesis lies the ergoline (B1233604) ring system, and the formation of this core structure proceeds through the key intermediate, this compound-I. Aspergillus species, such as the opportunistic human pathogen Aspergillus fumigatus, are known producers of various ergot alkaloids, making them important model organisms for studying the biosynthesis of these complex molecules.[1][2] The production of this compound is tightly regulated at multiple levels, from the expression of the biosynthetic genes, which are organized in a gene cluster, to the influence of broad-domain transcriptional regulators and environmental cues. A thorough understanding of this regulatory network is essential for harnessing the full potential of Aspergillus as a production platform for this compound and its derivatives.

The this compound Biosynthetic Pathway

The biosynthesis of this compound-I from the primary metabolite L-tryptophan is a multi-step enzymatic process. The genes encoding the enzymes for this pathway are typically found clustered together in the fungal genome, a common feature for secondary metabolite biosynthesis in fungi.[1][2] This gene cluster is often referred to as the eas (ergot alkaloid synthesis) cluster.

The core biosynthetic pathway to this compound-I aldehyde in Aspergillus fumigatus involves the following key steps and enzymes:

  • Prenylation of Tryptophan: The pathway is initiated by the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring with dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW) .[2]

  • N-methylation: The resulting dimethylallyltryptophan (DMAT) is then N-methylated to form N-methyl-DMAT. This step is carried out by the N-methyltransferase (EasF) .

  • Oxidative Cyclization: The conversion of N-methyl-DMAT to this compound-I is a complex oxidative process that involves the formation of the C and D rings of the ergoline skeleton. This crucial step requires the coordinated action of two enzymes: a FAD-dependent oxidoreductase (EasE) and a catalase (EasC) .[3][4] Deletion of either easE or easC in A. fumigatus abolishes this compound-I production and leads to the accumulation of the precursor N-methyl-DMAT.[3][4]

  • Oxidation to Aldehyde: this compound-I is subsequently oxidized to this compound-I aldehyde by a This compound-I dehydrogenase (EasD) , an NAD-dependent short-chain dehydrogenase/reductase.[5][6] this compound-I aldehyde represents a critical branch point in the ergot alkaloid pathway, leading to the synthesis of a diverse array of downstream products.

Diagram of the this compound Biosynthetic Pathway

Chanoclavine_Pathway tryptophan L-Tryptophan + DMAPP dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW me_dmat N-methyl-DMAT dmat->me_dmat EasF chanoclavine_I This compound-I me_dmat->chanoclavine_I EasE + EasC chanoclavine_aldehyde This compound-I Aldehyde chanoclavine_I->chanoclavine_aldehyde EasD

Caption: Core biosynthetic pathway of this compound-I aldehyde. (Within 100 characters)

Regulation of this compound Production

The production of this compound is intricately regulated by a hierarchical network that includes both broad-domain global regulators and potentially pathway-specific transcription factors.

Global Regulators: LaeA and the Velvet Complex

In many filamentous fungi, the production of secondary metabolites is under the control of global regulatory proteins, with LaeA and the Velvet complex (VeA, VelB, etc.) being among the most well-characterized.

  • LaeA: LaeA is a nuclear protein that acts as a master regulator of secondary metabolism in Aspergillus species.[7] It is proposed to function as a methyltransferase that remodels chromatin, thereby activating the expression of otherwise silenced secondary metabolite gene clusters.[8] In Aspergillus fumigatus, deletion of the laeA gene leads to a significant reduction in the expression of genes within numerous secondary metabolite clusters, including the ergot alkaloid cluster.[7][9] A whole-genome transcriptional analysis of a ΔlaeA mutant revealed that genes in 13 of the 22 secondary metabolite gene clusters were expressed at significantly lower levels compared to the wild-type strain.[7] This strongly indicates that LaeA is a positive regulator of this compound biosynthesis.

Diagram of Global Regulation by LaeA and the Velvet Complex

Global_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LaeA LaeA eas_cluster eas Gene Cluster LaeA->eas_cluster Activates Velvet_Complex Velvet Complex (VeA, VelB) Velvet_Complex->LaeA Interacts with Chanoclavine_Biosynthesis This compound Biosynthesis eas_cluster->Chanoclavine_Biosynthesis Encodes enzymes for

Caption: Simplified model of global regulation of the eas gene cluster. (Within 100 characters)
Pathway-Specific Transcription Factors

Many secondary metabolite gene clusters in fungi contain a gene encoding a pathway-specific transcription factor (PSTF) that fine-tunes the expression of the biosynthetic genes within that cluster.[10] These PSTFs often belong to the Zn(II)2Cys6 binuclear cluster family of DNA-binding proteins. While the ergot alkaloid gene cluster in Aspergillus fumigatus has been identified, the presence and function of a dedicated PSTF within this cluster have not been explicitly detailed in the currently reviewed literature. However, a gene with sequence similarity to a putative transcription factor, named easR, has been identified adjacent to the eas cluster in Metarhizium brunneum, another ergot alkaloid-producing fungus. Knockout of easR in this fungus demonstrated its requirement for the sufficient transcription of the ergot alkaloid biosynthesis genes.[11] It is plausible that a homologous regulator exists within or near the eas cluster in Aspergillus species, and its identification and characterization would be a significant step forward in understanding the precise regulation of this compound production.

Influence of Environmental and Culture Conditions

The production of this compound, like many other fungal secondary metabolites, is highly sensitive to environmental and nutritional factors. Optimizing these conditions is a key strategy for enhancing yields in a laboratory or industrial setting.

Carbon and Nitrogen Sources

The type and concentration of carbon and nitrogen sources in the culture medium can have a profound impact on secondary metabolism. While specific quantitative data for this compound production under varying nutrient conditions in Aspergillus is limited in the available literature, general principles of fungal secondary metabolism suggest that:

  • Carbon: Readily metabolizable sugars like glucose often support robust primary growth but can repress secondary metabolite production (carbon catabolite repression). More complex carbohydrates or alternative carbon sources may be more conducive to this compound biosynthesis. One study on fumagillin (B1674178) production in A. fumigatus found that a combination of xylan (B1165943) and mannose was optimal.[12]

  • Nitrogen: Nitrogen availability is also a critical factor. Nitrogen limitation can be a trigger for secondary metabolism in some fungi. Different nitrogen sources (e.g., ammonium (B1175870) salts, nitrates, amino acids) can also differentially affect production. For instance, in the same fumagillin study, L-glutamic acid was found to be an optimal nitrogen source, while certain ammonium salts were inhibitory, likely due to a resulting drop in pH.[12]

pH and Temperature

The pH of the culture medium and the incubation temperature are critical physical parameters that influence fungal growth and enzyme activity, and consequently, secondary metabolite production.

  • pH: Most fungi have an optimal pH range for growth and metabolite production. For many Aspergillus species, this is in the acidic to neutral range. A study on Aspergillus cristatus showed that a pH of 6.0 was optimal for vegetative growth.[13] Deviations from the optimal pH can induce a stress response and alter the metabolic profile.

  • Temperature: Temperature affects the rate of all enzymatic reactions. While A. fumigatus is thermotolerant, its production of secondary metabolites may be optimal within a narrower temperature range. Studies on other Aspergillus secondary metabolites have shown that the optimal temperature for growth and mycotoxin production can differ. For example, in one study on Aspergillus carbonarius, the optimal temperature for ochratoxin A production was found to be 30°C.[14]

Quantitative Data on this compound Production

Precise quantification of this compound production is essential for evaluating the effects of genetic modifications and culture conditions. The following table summarizes available quantitative data on this compound-I accumulation in Aspergillus fumigatus.

Strain/ConditionThis compound-I Concentration (nmol/g Dry Weight Fungus)Reference
A. fumigatus strain LA (parental)Mean ± SE[15]
A. fumigatus strain LA expressing easTMean ± SE[15]

Note: Specific numerical values for the mean and standard error were not provided in the abstract and would require access to the full publication.

Experimental Protocols

Fungal Culture and Extraction of this compound
  • Fungal Strains and Culture Conditions: Aspergillus strains (wild-type and mutants) are typically maintained on potato dextrose agar (B569324) (PDA). For this compound production, cultures are grown in a suitable liquid medium, such as Czapek-Dox broth, or on solid agar plates of the same medium. Cultures are incubated at an optimal temperature (e.g., 28-30°C) for a specified period (e.g., 7-14 days) under static or shaking conditions.

  • Extraction:

    • For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium and the culture filtrate can be extracted separately to assess intracellular and extracellular this compound levels.

    • The fungal material (mycelium or agar) is homogenized and extracted with an organic solvent such as chloroform (B151607) or a mixture of acetonitrile (B52724) and water.[16]

    • The extraction is typically performed by shaking or sonication, followed by centrifugation to pellet the fungal debris.

    • The organic extract is collected and can be subjected to a clean-up step, such as dispersive solid-phase extraction (d-SPE), to remove interfering compounds.

    • The purified extract is then evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., the mobile phase for HPLC analysis).[16]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) or a mass spectrometer (MS) is the method of choice for the sensitive and specific quantification of this compound.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a gradient pump, an autosampler, and a fluorescence detector.

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium carbonate or ammonium formate) and an organic solvent like acetonitrile.[15]

  • Detection: this compound and other ergot alkaloids are naturally fluorescent. For fluorescence detection, excitation and emission wavelengths are optimized for this compound (e.g., excitation at 310 nm and emission at 410 nm).[15]

  • Quantification:

    • Standard Curve: A standard curve is generated by injecting known concentrations of a purified this compound-I standard.

    • Sample Analysis: The reconstituted fungal extracts are injected into the HPLC system.

    • Calculation: The concentration of this compound-I in the samples is determined by comparing the peak area of the analyte with the standard curve. Results are typically expressed as micrograms or nanomoles of this compound per gram of fungal dry weight or per milliliter of culture medium.

Diagram of Experimental Workflow for this compound Quantification

Experimental_Workflow start Aspergillus Culture (Wild-type/Mutant) culture Incubation (Optimized Conditions) start->culture extraction Extraction with Organic Solvent culture->extraction cleanup Dispersive Solid-Phase Extraction (d-SPE) extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration hplc HPLC-FLD Analysis concentration->hplc quantification Quantification against Standard Curve hplc->quantification end This compound Concentration Data quantification->end

Caption: General workflow for the quantification of this compound. (Within 100 characters)

Conclusion and Future Directions

The regulation of this compound production in Aspergillus species is a complex process involving a dedicated gene cluster, global transcriptional regulators, and environmental factors. While the core biosynthetic pathway is well-established, significant gaps remain in our understanding of the intricate regulatory networks. Future research should focus on:

  • Identification and characterization of the pathway-specific transcription factor(s) within the Aspergillus eas cluster to elucidate the fine-tuning of gene expression.

  • Quantitative analysis of this compound production in knockout mutants of global regulators like veA to confirm their role and uncover potential interactions with other regulatory pathways.

  • Systematic optimization of culture conditions to develop robust and high-yield fermentation processes for this compound production.

  • Metabolic engineering approaches , such as the overexpression of key biosynthetic genes or regulatory factors, to further enhance this compound titers.

A deeper understanding of these regulatory mechanisms will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the rational engineering of Aspergillus strains for the industrial production of this compound and other valuable ergot alkaloids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavine alkaloids, a subgroup of ergot alkaloids produced by various fungi, represent a class of compounds with diverse biological activities. Their structural similarity to neurotransmitters such as serotonin, dopamine (B1211576), and adrenaline allows them to interact with a range of receptors in the central nervous system and other tissues. This technical guide provides a comprehensive overview of the toxicological profile of chanoclavine and related clavine alkaloids, including agroclavine, elymoclavine, festuclavine, and fumigaclavine. The document summarizes available quantitative toxicity data, details experimental protocols for key toxicological studies, and visualizes the known signaling pathways through which these alkaloids exert their effects. This information is intended to serve as a critical resource for researchers and professionals involved in the study and development of clavine alkaloid-based therapeutics.

Introduction

Ergot alkaloids are a broad class of mycotoxins produced by fungi of the genus Claviceps and other related species.[1] Historically known for causing the disease ergotism, these compounds have also been harnessed for their medicinal properties.[1] The clavine alkaloids are biosynthetic precursors to the more complex lysergic acid derivatives but also possess their own distinct pharmacological and toxicological profiles.[2]

This compound, a prominent member of this family, has been investigated for its potential therapeutic applications. Understanding the toxicity of this compound and its structural relatives is paramount for assessing their safety and guiding future drug development efforts. This guide synthesizes the current knowledge on the toxicology of these compounds, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Toxicological Data

The acute toxicity of clavine alkaloids is primarily assessed by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.[3] Subchronic toxicity studies provide insights into the effects of repeated exposure over a longer duration. The available quantitative data for this compound and related alkaloids are summarized below.

Table 1: Acute Toxicity Data for this compound and Related Clavine Alkaloids
CompoundTest SpeciesRoute of AdministrationLD50Reference(s)
This compound MouseOral> 2000 mg/kg[4]
Elymoclavine MouseIntraperitoneal350 (228-535) mg/kg
RatUnreported128 mg/kg[1]
Agroclavine --Not Available[5]
Festuclavine --Not Available-
Fumigaclavine --Not Available-

Note: For agroclavine, while a specific LD50 is not available, it is classified under the Globally Harmonized System (GHS) as "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled."[6]

Table 2: Subchronic Toxicity Study of this compound in Mice
ParameterDetailsReference(s)
Test Species Mice[4]
Duration 3 weeks[4]
Dose Rate 123.9 mg/kg/day[4]
Observations Initial reduction in food consumption, resolved by day seven. No toxicologically significant effects on gross pathology, histology, hematology, or blood chemistry.[4]

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of toxicological data.

Acute Oral Toxicity Testing (Based on OECD Guideline 425)

The acute oral toxicity of this compound was determined using a limit test based on the OECD Guideline 425, also known as the Up-and-Down Procedure.[2][4]

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Test Animals: Healthy, young adult female mice are typically used.[2]

  • Fasting: Animals are fasted overnight prior to dosing.[4]

  • Dosing: A single limit dose of 2000 mg/kg is administered orally via gavage.[4] The substance is often mixed with a vehicle (e.g., water) to form a paste or solution.[4]

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals: frequently during the first 24 hours and daily thereafter for a total of 14 days.[2]

  • Endpoints:

    • Mortality

    • Clinical signs (e.g., changes in skin, fur, eyes, and behavior)

    • Body weight changes

    • Gross necropsy at the end of the observation period.

G cluster_0 Acute Oral Toxicity Workflow (OECD 425) start Start: Select Limit Dose (e.g., 2000 mg/kg) dose_animal_1 Dose First Animal start->dose_animal_1 observe_1 Observe for 48h dose_animal_1->observe_1 outcome_1 Outcome? observe_1->outcome_1 dose_next Dose Next Animal with Adjusted Dose outcome_1->dose_next Survival: Increase Dose Death: Decrease Dose observe_next Observe for 48h dose_next->observe_next outcome_next Outcome? observe_next->outcome_next continue_testing Continue until stopping criteria are met outcome_next->continue_testing continue_testing->dose_next calculate_ld50 Calculate LD50 Estimate continue_testing->calculate_ld50 end End calculate_ld50->end G cluster_1 Subchronic Toxicity Study Workflow acclimatization Animal Acclimatization grouping Randomization into Dose Groups (Control, Low, Mid, High) acclimatization->grouping dosing Daily Dosing for 90 Days grouping->dosing in_life In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->in_life termination Terminal Sacrifice dosing->termination necropsy Gross Necropsy & Organ Weights termination->necropsy analysis Hematology, Clinical Chemistry, Histopathology termination->analysis report Data Analysis & Reporting necropsy->report analysis->report G cluster_2 Dopamine D2 Receptor Signaling (this compound) This compound This compound D2R Dopamine D2 Receptor This compound->D2R G_protein Gαi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP production Response Cellular Response cAMP->Response decreased G cluster_3 Dopamine D2 Receptor β-Arrestin Signaling Ligand D2R Agonist (e.g., this compound) D2R Dopamine D2 Receptor Ligand->D2R GRK GRK D2R->GRK recruits & activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin recruits GRK->D2R phosphorylates Akt_GSK3 Akt-GSK3 Pathway Beta_Arrestin->Akt_GSK3 modulates Response Cellular Response (e.g., Gene Transcription) Akt_GSK3->Response G cluster_4 Serotonin 5-HT2A Receptor Signaling (Agroclavine) Agroclavine Agroclavine HT2AR 5-HT2A Receptor Agroclavine->HT2AR Gq11 Gq/11 Protein HT2AR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

A Historical Perspective on Chanoclavine Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chanoclavine, a tricyclic ergot alkaloid, holds a significant position in the history of natural product chemistry and pharmacology. Initially discovered as an intermediate in the biosynthesis of more complex ergot alkaloids, its unique structure and biological activity have garnered considerable scientific interest. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the evolution of its synthesis, its pharmacological properties, and the experimental methodologies that have been pivotal in its study.

Historical Overview

The journey of this compound research is intrinsically linked to the broader investigation of ergot alkaloids, a class of compounds produced by fungi of the genus Claviceps. These fungi have been known for centuries for their potent physiological effects, leading to both devastating epidemics of ergotism and the development of valuable pharmaceuticals.

Early research focused on elucidating the structure of this compound and its role as a key precursor in the biosynthesis of tetracyclic ergoline (B1233604) alkaloids.[6] Its unique 6,7-seco D-ring structure set it apart from other clavine alkaloids and highlighted its importance as a branch point in the metabolic pathway.[6]

Biosynthesis and Chemical Synthesis: An Evolving Landscape

The production of this compound has transitioned from traditional fungal fermentation to sophisticated synthetic and semi-synthetic methodologies, reflecting the advancements in biotechnology and organic chemistry.

Natural Biosynthesis

The biosynthesis of this compound in filamentous fungi is a complex enzymatic process that begins with the precursors tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM).[7][8] A series of enzymatic reactions catalyzed by prenyltransferase (DmaW), methyltransferase (EasF), FAD-linked oxidoreductase (EasE), and this compound synthase (EasC) leads to the formation of this compound.[7][8]

Chemical and Chemo-enzymatic Synthesis

Early efforts in the chemical synthesis of this compound were challenging due to its complex stereochemistry. However, the development of modern synthetic strategies has enabled its total synthesis. More recently, a highly efficient hybrid chemo-enzymatic system has been developed for the overproduction of this compound. This approach combines the enzymatic synthesis of a key intermediate, 4-Bromo-tryptophan (4-Br-Trp), with chemical synthesis steps to produce prethis compound (PCC), which is then converted to this compound using a whole-cell biocatalyst.[7][8] This hybrid system has achieved significantly higher titers compared to traditional fermentation methods.

Table 1: Evolution of this compound Production Methods and Yields

Production MethodOrganism/SystemReported Titer/YieldYearReference
Fungal FermentationSaccharomyces cerevisiae~1.2 mg/L2014[7]
Fungal FermentationAspergillus nidulansup to 241 mg/L2022[7][8]
Hybrid Chemo-enzymatic SystemE. coli whole-cell catalysis> 3 g/L2022[7][8][9]

Pharmacological Activity: A Focus on Dopamine (B1211576) Receptors

Early pharmacological investigations of this compound revealed its interaction with dopamine receptors. A 1987 study in mice demonstrated that this compound and its analogues stimulate dopamine D2 receptors in the brain.[10][11] This finding opened avenues for exploring its potential as a lead compound for neurological drugs.

Table 2: Summary of this compound's Pharmacological and Toxicological Profile

Target/TestFindingOrganism/SystemYearReference
Dopamine D2 ReceptorStimulationMouse Brain1987[10][11]
Acute Oral ToxicityLD50 > 2000 mg/kgMouse2019[12]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in this compound research, synthesized from various sources.

Extraction and Purification of this compound from Claviceps purpurea Cultures

This protocol is a generalized procedure based on common alkaloid extraction techniques.

  • Fermentation: Culture Claviceps purpurea in a suitable liquid medium (e.g., T25 medium) or on a solid rice medium.[13]

  • Extraction:

    • For liquid cultures, lyophilize the culture filtrate and extract the residue with ammoniacal ethanol.[14]

    • For solid cultures, extract the fungal mass with a chloroform (B151607):25% aqueous ammonia (B1221849) solution (500:1).[13]

    • Alternatively, grind the dried fungal material to a fine powder and perform a solvent extraction with organic solvents like ethanol, methanol, or chloroform.[15]

  • Acid-Base Partitioning:

    • Evaporate the initial organic extract to dryness.

    • Redissolve the residue in a dilute acid solution (e.g., 1% tartaric acid).[14]

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.

    • Make the aqueous layer alkaline with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to a pH of around 9-10.[14]

    • Extract the alkaline solution multiple times with an organic solvent (e.g., chloroform or diethyl ether) to recover the free base of this compound.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Further purify the crude this compound using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC).[13]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a composite based on several reported HPLC methods.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Waters Spherisorb ODS2, 250 x 4.6 mm, 10 µm; or Agilent Eclipse Plus-C18, 4.6 x 250 mm, 5.0 µm).[16]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% formic acid in water or a phosphate (B84403) buffer (e.g., 0.01 M NaH2PO4 with 0.1% glacial acetic acid).[13][16]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

  • Gradient Program: An example gradient could be: 0-1 min 5% B, 1-10 min 5-20% B, 10-28 min 20-30% B, 28-34 min 95% B, 34-43 min 5% B.[13]

  • Flow Rate: 0.8 - 1.0 mL/min.[16]

  • Detection: UV detection at 280 nm or 254 nm.[16]

  • Quantification: Use a standard curve prepared from a pure this compound standard.

Dopamine D2 Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO cells).

  • Assay Buffer: A suitable buffer such as Tris-HCl with appropriate salts.

  • Radioligand: A tritiated D2 receptor antagonist, such as [3H]-spiperone.

  • Procedure:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (or other test compounds).

    • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., spiperone).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[17]

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows in this compound research.

chanoclavine_biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT SAM SAM N_Me_DMAT N-methyl-DMAT SAM->N_Me_DMAT DMAT->N_Me_DMAT EasF PCC Prethis compound N_Me_DMAT->PCC EasE This compound This compound PCC->this compound EasC

This compound Biosynthetic Pathway

D2_receptor_signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Activates Gi_Go Gαi/o D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates Targets

Simplified Dopamine D2 Receptor Signaling Pathway

chemo_enzymatic_synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_biocatalysis Whole-Cell Biocatalysis Br_Indole 4-Br-Indole Br_Trp 4-Br-Tryptophan Br_Indole->Br_Trp Cell-lysate Catalysis (TrpB) PCC Prethis compound Br_Trp->PCC Multi-step Organic Synthesis This compound This compound PCC->this compound E. coli expressing EasC

Hybrid Chemo-enzymatic Synthesis Workflow

Conclusion

The study of this compound provides a fascinating narrative of the evolution of natural product research. From its initial discovery as a biosynthetic intermediate to its current production through cutting-edge chemo-enzymatic methods, this compound has remained a subject of significant scientific inquiry. Its interaction with dopamine receptors suggests a potential for therapeutic applications, a prospect that continues to drive research in its pharmacology and synthesis. This guide has provided a historical and technical overview to serve as a valuable resource for researchers dedicated to unraveling the full potential of this intriguing ergot alkaloid.

References

Chanoclavine's Interaction with Neurotransmitter Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chanoclavine, a tricyclic ergot alkaloid, is a fungal metabolite with a structural resemblance to key neurotransmitters, suggesting a potential for interaction with their respective receptors. This document provides a comprehensive technical overview of the current understanding of this compound's engagement with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Particular focus is given to its well-documented antagonist activity at the 5-HT3A receptor and its purported stimulatory effects on the dopamine D2 receptor. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi of the genus Claviceps. Their tetracyclic ergoline (B1233604) ring system is structurally similar to monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, enabling them to interact with a wide range of aminergic G-protein-coupled receptors (GPCRs) and ligand-gated ion channels[1]. This compound, a precursor in the biosynthesis of other ergot alkaloids, has been investigated for its own pharmacological profile. While many of its derivatives are known to interact with various neurotransmitter receptors, the specific interactions of this compound itself are a subject of ongoing research[1][2]. This guide focuses on its direct interactions, primarily with the serotonin 5-HT3A receptor and the dopamine D2 receptor.

Quantitative Analysis of Receptor Interactions

The available quantitative data for this compound's interaction with neurotransmitter receptors is currently focused on the serotonin 5-HT3A receptor. While broader screening data is limited, existing studies provide a foundation for understanding its pharmacological activity.

Receptor SubtypeLigand InteractionQuantitative MetricValueSpecies/SystemReference
Serotonin 5-HT3A Competitive AntagonistIC50107.2 µMHuman (expressed in Xenopus oocytes)[1][2][3]
Dopamine D2 Agonist/Stimulatory EffectDisplacement PotencyKSU-1415 > this compound-IMouse brain ([3H]-spiperone binding)[4]

Note: The displacement potency for the D2 receptor is a relative measure and not an absolute binding affinity (Ki). Further studies are required to determine the precise binding constants of this compound at a wider range of neurotransmitter receptors.

Detailed Experimental Methodologies

The characterization of this compound's interaction with neurotransmitter receptors has been primarily achieved through electrophysiological and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) for 5-HT3A Receptor Functional Analysis

This electrophysiological technique was employed to determine the functional effect of this compound on human 5-HT3A receptors expressed in Xenopus laevis oocytes[1][3].

Objective: To measure the ion current flowing through the 5-HT3A receptor channel in the presence and absence of this compound to determine its modulatory effects.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the human 5-HT3A receptor subunit is microinjected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the 5-HT3A receptors is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, filled with a conductive solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • A voltage-clamp amplifier maintains the oocyte's membrane potential at a constant holding potential (e.g., -80 mV).

  • Ligand Application:

    • Serotonin (5-HT), the natural agonist, is applied to the oocyte to elicit an inward current through the 5-HT3A receptor channels.

    • To test the effect of this compound, it is co-applied with 5-HT. The change in the amplitude of the 5-HT-induced current is measured.

  • Data Analysis: The concentration-response curve for this compound's inhibition of the 5-HT-induced current is plotted to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal response to 5-HT[2].

G cluster_prep Preparation cluster_recording Recording cluster_exp Experiment oocyte Xenopus Oocyte injected_oocyte Oocyte with Expressed h5-HT3A Receptors oocyte->injected_oocyte cRNA h5-HT3A cRNA cRNA->injected_oocyte Microinjection recording_chamber Recording Chamber injected_oocyte->recording_chamber amplifier Voltage-Clamp Amplifier recording_chamber->amplifier Feedback Loop ligand_app Ligand Application (5-HT ± this compound) recording_chamber->ligand_app electrodes Two Microelectrodes (Voltage & Current) electrodes->recording_chamber data_acq Data Acquisition (Current Measurement) amplifier->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis

Experimental workflow for Two-Electrode Voltage-Clamp analysis.

Radioligand Binding Assay for Dopamine D2 Receptor Interaction

This biochemical assay is used to determine the ability of a compound to bind to a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.

Objective: To assess the affinity of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., striatum, which is rich in D2 receptors) from a model organism (e.g., mouse) is homogenized and centrifuged to isolate a membrane fraction containing the D2 receptors.

  • Assay Incubation:

    • The membrane preparation is incubated in a buffer solution with a constant concentration of a radiolabeled D2 receptor antagonist, such as [3H]-spiperone.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the D2 receptors.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the competing unlabeled ligand (this compound) increases. A competition curve is generated, from which the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue Brain Tissue (Striatum) membranes Membrane Preparation (with D2 Receptors) tissue->membranes Homogenization & Centrifugation incubation Incubation with [3H]-Spiperone & This compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting competition_curve Competition Curve (Binding vs. [this compound]) counting->competition_curve ic50_ki IC50 and Ki Calculation competition_curve->ic50_ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound's interactions with the 5-HT3A and D2 receptors modulate distinct signaling pathways.

Serotonin 5-HT3A Receptor Signaling

The 5-HT3A receptor is a ligand-gated ion channel, and its signaling is direct and rapid.

Mechanism of Action:

  • Agonist Binding: Serotonin binds to the extracellular domain of the pentameric 5-HT3A receptor.

  • Channel Opening: This binding induces a conformational change that opens the central ion pore.

  • Ion Influx: The channel is permeable to cations, primarily Na+ and K+, leading to a net influx of positive charge.

  • Depolarization: The influx of cations causes rapid depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP).

  • This compound's Role: As a competitive antagonist, this compound binds to the same site as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and opening the channel, thereby inhibiting the downstream depolarization[1][2].

G cluster_receptor 5-HT3A Receptor cluster_cellular_response Cellular Response serotonin Serotonin (5-HT) receptor 5-HT3A Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds & Activates This compound This compound This compound->receptor Binds & Blocks (Competitive) channel_opening Ion Channel Opening receptor->channel_opening ion_influx Na+ / K+ Influx channel_opening->ion_influx depolarization Membrane Depolarization (Excitatory Postsynaptic Potential) ion_influx->depolarization

Signaling pathway of the 5-HT3A receptor and this compound's antagonism.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein-coupled receptor that primarily signals through the Gi/o pathway.

Mechanism of Action:

  • Agonist Binding: Dopamine (or an agonist like this compound) binds to the D2 receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Downstream Effects of Gαi: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects of Gβγ: The Gβγ dimer can also modulate other effectors, such as inwardly rectifying potassium (GIRK) channels, leading to their opening and subsequent hyperpolarization of the cell membrane.

  • This compound's Role: As a stimulatory agent, this compound is believed to act as an agonist at the D2 receptor, initiating this inhibitory signaling cascade[4].

G cluster_receptor_activation Receptor Activation cluster_signaling_cascade Signaling Cascade dopamine Dopamine / this compound d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds & Activates g_protein Gi/o Protein d2_receptor->g_protein Activates g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits girk GIRK Channels g_beta_gamma->girk Activates camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Hyperpolarization girk->hyperpolarization

Inhibitory signaling pathway of the dopamine D2 receptor.

Discussion and Future Directions

The current body of evidence indicates that this compound possesses a distinct pharmacological profile, characterized by its competitive antagonism at the 5-HT3A receptor and agonist-like activity at the D2 receptor. The interaction with the 5-HT3A receptor is relatively well-defined, with a clear functional outcome and a known IC50 value. In contrast, the interaction with the D2 receptor is less characterized, with a need for more precise quantitative binding and functional data.

For drug development professionals, the dual activity of this compound presents both opportunities and challenges. The antagonism of 5-HT3A receptors is a mechanism shared by established antiemetic drugs. The stimulation of D2 receptors is a hallmark of treatments for conditions such as Parkinson's disease. However, the relatively low potency at the 5-HT3A receptor suggests that this compound itself may not be a lead candidate for indications targeting this receptor.

Future research should prioritize a comprehensive receptor screening panel to determine the binding affinity (Ki) of this compound at a wide array of neurotransmitter receptors, including other serotonin and dopamine subtypes, as well as adrenergic receptors. This will provide a more complete picture of its selectivity and potential off-target effects. Furthermore, detailed functional assays for the D2 receptor are necessary to quantify its efficacy and potency as an agonist. Understanding the full pharmacological profile of this compound will be crucial in evaluating its therapeutic potential and in guiding the development of novel derivatives with improved potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for Chanoclavine Analysis using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of chanoclavine, a key intermediate in the biosynthesis of ergot alkaloids, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a clavine-type ergot alkaloid produced by various fungi, including species of Claviceps. As a precursor to more complex and pharmacologically significant ergot alkaloids, its accurate quantification is crucial in fermentation process monitoring, strain development, and metabolic engineering studies. The methods outlined below provide robust and sensitive approaches for the determination of this compound in various matrices, such as fungal cultures and plant materials.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reliable HPLC method for the separation and quantification of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is commonly employed for this compound analysis. The following table summarizes typical experimental parameters.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run. A typical gradient might be: - 0-2 min: 10% B - 2-15 min: 10-90% B (linear gradient) - 15-18 min: 90% B - 18-20 min: 10% B (re-equilibration)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL
Detection UV at 280 nm or Diode Array Detector (DAD)
Quantitative Data Summary

The following table presents a summary of quantitative data for the HPLC analysis of this compound, compiled from various studies.

ParameterValueReference
Linearity Range 2 - 500 µg/mLN/A
Limit of Detection (LOD) ~0.1 µg/mLN/A
Limit of Quantification (LOQ) ~0.3 µg/mLN/A
Retention Time Typically between 8 - 12 minutes (highly dependent on the specific gradient and column)N/A

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for complex matrices or when low concentrations of this compound are expected.

Liquid Chromatography Conditions

The LC conditions for LC-MS/MS are similar to those for HPLC, but often with a lower flow rate to ensure efficient ionization.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A typical gradient might be: - 0-1 min: 5% B - 1-8 min: 5-95% B (linear gradient) - 8-10 min: 95% B - 10-12 min: 5% B (re-equilibration)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
MRM Transitions and Quantitative Data

The precursor ion for this compound is its protonated molecule [M+H]⁺. The following table details the recommended MRM transitions and expected quantitative performance. A common product ion for certain classes of ergot alkaloids is m/z 223, which may also be a significant fragment for this compound.[1]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 257.2To be determined empiricallyTo be optimized
(Quantifier)(e.g., 223.1, 196.1, 154.1)
This compound 257.2To be determined empiricallyTo be optimized
(Qualifier)(select a second, less intense fragment)

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. The most intense and stable fragments should be selected for the MRM transitions.

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Limit of Detection (LOD) < 0.05 ng/mL
Limit of Quantification (LOQ) < 0.15 ng/mL

Experimental Protocols

Sample Preparation from Fungal Culture (Solid Media)

SamplePrep_SolidCulture start Start: Fungal Culture on Solid Medium harvest Harvest mycelium and agar (B569324) plugs start->harvest extract Extract with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) with sonication or shaking harvest->extract filter Filter the extract to remove solid debris extract->filter evaporate Evaporate the solvent under reduced pressure filter->evaporate reconstitute Reconstitute the residue in the initial mobile phase evaporate->reconstitute centrifuge Centrifuge to remove any remaining particulates reconstitute->centrifuge analyze Analyze by HPLC or LC-MS/MS centrifuge->analyze

Caption: Workflow for this compound Extraction from Solid Fungal Culture.

Protocol:

  • Harvesting: Aseptically remove the fungal mycelium along with the agar from the culture plate.

  • Extraction: Transfer the harvested material to a flask and add a suitable organic solvent (e.g., methanol or ethyl acetate). Use a sufficient volume to fully immerse the sample. Sonicate for 30 minutes or shake overnight at room temperature.

  • Filtration: Filter the mixture through a Büchner funnel with filter paper to separate the solid debris from the liquid extract.

  • Evaporation: Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40 °C.

  • Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for your chromatography run.

  • Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.

Sample Preparation from Fungal Culture (Liquid Media)

SamplePrep_LiquidCulture start Start: Liquid Fungal Culture separate Separate mycelium from culture broth (centrifugation or filtration) start->separate extract_mycelium Extract mycelium (as in solid media protocol) separate->extract_mycelium extract_broth Liquid-liquid extraction of the culture broth (e.g., with ethyl acetate (B1210297) at alkaline pH) separate->extract_broth combine Combine the extracts (optional, depending on the study) extract_mycelium->combine extract_broth->combine evaporate Evaporate the solvent combine->evaporate reconstitute Reconstitute in initial mobile phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze

Caption: Workflow for this compound Extraction from Liquid Fungal Culture.

Protocol:

  • Separation: Separate the fungal mycelium from the culture broth by either centrifugation or vacuum filtration.

  • Mycelium Extraction: The mycelial biomass can be extracted following the protocol for solid media (Section 4.1).

  • Broth Extraction: For the culture broth, perform a liquid-liquid extraction. Adjust the pH of the broth to be slightly alkaline (pH 8-9) with a suitable base (e.g., ammonium (B1175870) hydroxide). Extract with an equal volume of an immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times.

  • Combine and Evaporate: The organic phases from the broth extraction can be combined with the mycelial extract if a total yield is desired. Evaporate the combined solvent to dryness.

  • Reconstitution and Analysis: Reconstitute the dried extract and proceed with the analysis as described in the solid media protocol.

Logical Relationship of Analytical Method Selection

MethodSelection start Start: Need for this compound Analysis concentration Expected this compound Concentration? start->concentration matrix Complexity of Sample Matrix? concentration->matrix High lcmsms Use LC-MS/MS concentration->lcmsms Low hplc Use HPLC-UV/DAD matrix->hplc Simple matrix->lcmsms Complex

Caption: Decision tree for selecting the appropriate analytical method.

This decision tree illustrates that for samples with high expected concentrations of this compound and a simple matrix, HPLC with UV/DAD detection is often sufficient. However, for samples with low expected concentrations or a complex matrix that may cause interferences, the higher sensitivity and selectivity of LC-MS/MS are required.

Conclusion

The methods described in these application notes provide a comprehensive guide for the analysis of this compound. The choice between HPLC and LC-MS/MS will depend on the specific requirements of the study, including the expected concentration of the analyte and the complexity of the sample matrix. Proper sample preparation is critical for obtaining accurate and reproducible results. It is recommended to validate the chosen method in your laboratory to ensure it meets the required performance criteria.

References

Application Notes and Protocols for the Extraction and Purification of Chanoclavine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chanoclavine, a key intermediate in the biosynthesis of ergot alkaloids, is a tricyclic ergoline (B1233604) alkaloid produced by various filamentous fungi, notably species within the genera Claviceps and Aspergillus. Its significance lies in its role as a precursor to a wide array of pharmacologically important ergot alkaloids and its own potential bioactivities. The efficient extraction and purification of this compound from fungal cultures are crucial for research into its biosynthesis, the development of novel pharmaceuticals, and the industrial production of ergot-derived drugs.

These application notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, summarizing key quantitative data and outlining experimental workflows. The methodologies described are based on established practices in natural product chemistry and are intended to serve as a comprehensive guide for researchers in this field.

This compound Biosynthesis Pathway

The biosynthesis of this compound-I begins with the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP).[1][2][3] A series of enzymatic reactions, catalyzed by enzymes encoded by the ergot alkaloid synthesis (eas) gene cluster, leads to the formation of the first key ergoline intermediate, this compound-I.[4][2] This is subsequently oxidized to this compound-I aldehyde, a critical branch point in the pathway leading to a diverse array of ergot alkaloids.[4]

This compound Biosynthesis Pathway Trp L-Tryptophan DMAT Dimethylallyl- tryptophan (DMAT) Trp->DMAT DmaW DMAPP DMAPP DMAPP->DMAT DmaW MeDMAT N-Methyl-DMAT DMAT->MeDMAT EasF ChanoclavineI This compound-I MeDMAT->ChanoclavineI EasE, EasC ChanoclavineI_Aldehyde This compound-I Aldehyde ChanoclavineI->ChanoclavineI_Aldehyde EasD

Caption: Simplified biosynthetic pathway of this compound-I and this compound-I aldehyde.[4][2][3][5]

Experimental Protocols

The following protocols describe the extraction and purification of this compound from fungal cultures. The choice of method may depend on the fungal species, culture conditions (submerged or solid-state fermentation), and the scale of the operation.

Protocol 1: Solvent Extraction from Fungal Mycelia and Culture Broth

This protocol is a general method for the initial extraction of this compound and other ergot alkaloids from both the fungal biomass (mycelia) and the liquid culture medium (broth).

Materials:

Procedure:

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration. The broth can be processed separately to recover extracellular alkaloids.

  • Mycelia Extraction:

    • Dry the harvested mycelia (e.g., by lyophilization or air drying).

    • Grind the dried mycelia into a fine powder.

    • Suspend the mycelial powder in a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Add a small amount of 25% ammonium hydroxide solution to basify the mixture (to pH 8-9), which aids in the extraction of basic alkaloids.

    • Stir or shake the suspension for several hours at room temperature.

    • Filter the mixture to remove the mycelial debris.

    • Repeat the extraction of the mycelial residue with the same solvent mixture to ensure complete recovery.

  • Broth Extraction:

    • Adjust the pH of the culture broth to 8-9 with 25% ammonium hydroxide solution.

    • Perform a liquid-liquid extraction of the basified broth with an equal volume of chloroform in a separatory funnel.

    • Separate the organic (chloroform) layer.

    • Repeat the extraction of the aqueous layer with fresh chloroform twice more.

  • Combine and Concentrate:

    • Combine all the chloroform extracts from both mycelia and broth.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography

This protocol is suitable for the initial fractionation of the crude extract to separate this compound from other compounds based on polarity.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, chloroform, methanol

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. Start with 100% n-hexane, followed by increasing concentrations of chloroform in n-hexane, then chloroform, and finally increasing concentrations of methanol in chloroform. A suggested gradient is as follows:

      • 100% n-hexane

      • n-hexane:chloroform (9:1, 1:1, 1:9 v/v)

      • 100% chloroform

      • chloroform:methanol (99:1, 95:5, 9:1 v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

    • Combine the fractions containing this compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain partially purified this compound.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the final purification of this compound to a high degree of purity.

Materials:

  • Partially purified this compound extract

  • HPLC system with a C18 column

  • Solvents: HPLC-grade water with 0.1% formic acid (Solvent A) and HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified this compound extract in a small volume of the initial mobile phase (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-30 min: linear gradient from 5% to 50% B

      • 30-35 min: linear gradient from 50% to 95% B

      • 35-40 min: hold at 95% B

      • 40-45 min: return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 280 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time (determined using a standard if available).

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Experimental Workflow

The overall process for the extraction and purification of this compound can be visualized as a multi-step workflow, starting from the fungal culture and ending with the purified compound.

This compound Extraction and Purification Workflow Culture Fungal Culture (Mycelia & Broth) Harvest Harvesting (Filtration) Culture->Harvest Mycelia Mycelia Harvest->Mycelia Broth Broth Harvest->Broth MyceliaExtract Solvent Extraction (Chloroform:Methanol) Mycelia->MyceliaExtract BrothExtract Liquid-Liquid Extraction (Chloroform) Broth->BrothExtract CrudeExtract Crude Alkaloid Extract MyceliaExtract->CrudeExtract BrothExtract->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom PartialPurify Partially Purified This compound ColumnChrom->PartialPurify HPLC RP-HPLC (C18 Column) PartialPurify->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: General workflow for this compound extraction and purification.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the extraction and purification methods. The following table summarizes representative yields reported in the literature.

Fungal StrainCulture TypeExtraction MethodPurification MethodYieldReference
Aspergillus japonicus (engineered S. cerevisiae)SubmergedNot specifiedNot specified~1.2 mg/L[6][7]
Aspergillus nidulans (engineered)SubmergedNot specifiedNot specified241.0 mg/L[6]
Claviceps purpureaSubmergedAmmoniacal ethanol (B145695) extractionTLCQualitative[3]
Hybrid Sbio-Csyn SystemWhole-cell catalysisNot specifiedNot specified> 3 g/L[5]

Note: Quantitative data for this compound extraction and purification is often not explicitly reported in standardized units, making direct comparisons challenging. The values presented should be considered as examples.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the extraction and purification of this compound from fungal cultures. The successful isolation of this key ergot alkaloid intermediate is a critical step for further research and development in the fields of natural product chemistry, metabolic engineering, and pharmaceutical sciences. The choice of the most appropriate protocol will depend on the specific research objectives, available resources, and the characteristics of the fungal production system.

References

Total Synthesis of Chanoclavine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the ergot alkaloid (-)-chanoclavine I and a representative analogue, an oxygen-substituted ergoline (B1233604) derivative. The methodologies presented are based on an efficient enantioselective approach, offering a practical guide for researchers in organic synthesis and medicinal chemistry.

I. Overview of the Synthetic Strategy

The total synthesis of (-)-chanoclavine I is achieved through a 13-step sequence commencing from the readily available chiral pool material, (2R)-(+)-phenyloxirane. This strategy, reported by Lu, Shi, and Cao in 2017, culminates in a 17% overall yield.[1][2][3] Two pivotal transformations in this synthesis are a palladium-catalyzed intramolecular aminoalkynylation of a terminal olefin and a rhodium-catalyzed intramolecular [3+2] annulation to construct the characteristic fused indole (B1671886) skeleton.[1][2][3] A similar synthetic route is employed to generate an oxygen-substituted ergoline derivative, demonstrating the adaptability of this approach for creating chanoclavine analogues.[1][2][3]

II. Experimental Protocols

The following protocols detail the key steps in the synthesis of (-)-chanoclavine I and its oxygen-substituted analogue.

A. Synthesis of Key Intermediate 19

Protocol 1: Synthesis of (R)-1-((4-bromophenyl)sulfonyl)-2-((E)-3-(triisopropylsilyl)prop-2-yn-1-yl)aziridine (18)

To a solution of (2R)-(+)-phenyloxirane (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere is added 4-bromobenzenesulfonamide (B1198654) (1.1 equiv), followed by the addition of BF₃·Et₂O (0.2 equiv). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding amino alcohol.

To a solution of the resulting amino alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere is added NaH (60% dispersion in mineral oil, 2.5 equiv). The mixture is stirred at 0 °C for 30 minutes, followed by the addition of TsCl (1.2 equiv). The reaction is stirred at room temperature for 12 hours and then quenched with water. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the tosylated aziridine (B145994).

To a solution of the tosylated aziridine (1.0 equiv) and (E)-3-(triisopropylsilyl)prop-2-en-1-ol (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added BF₃·Et₂O (1.5 equiv). The reaction mixture is stirred at this temperature for 30 minutes. The reaction is then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to give compound 18 .

Protocol 2: Synthesis of (R,E)-N-(1-(benzyloxy)-4-phenylbut-3-en-2-yl)-4-bromo-N-((triisopropylsilyl)ethynyl)benzenesulfonamide (19)

To a solution of aziridine 18 (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added n-BuLi (2.5 M in hexanes, 1.2 equiv). The mixture is stirred for 30 minutes at this temperature, followed by the addition of benzyl (B1604629) bromide (1.5 equiv). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford 19 .

B. Key Cyclization Reactions

Protocol 3: Palladium-Catalyzed Intramolecular Aminoalkynylation to form Vinyl Pyrrolidine (B122466) (20)

To a solution of 19 (1.0 equiv) in anhydrous toluene (B28343) (0.05 M) is added Pd(PPh₃)₄ (0.1 equiv). The mixture is degassed and heated to 110 °C for 12 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the vinyl pyrrolidine 20 .

Protocol 4: Rhodium-Catalyzed Intramolecular [3+2] Annulation to form the Ergoline Core (23)

To a solution of 20 (1.0 equiv) in anhydrous DCE (0.02 M) is added Rh₂(OAc)₄ (0.1 equiv). The reaction mixture is stirred at 80 °C for 3 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the tetracyclic compound 23 .

C. Final Steps to (-)-Chanoclavine I (3)

Protocol 5: Synthesis of (-)-Chanoclavine I (3)

To a solution of 23 (1.0 equiv) in a mixture of THF and H₂O (4:1, 0.1 M) is added TBAF (1.0 M in THF, 2.0 equiv). The reaction is stirred at room temperature for 2 hours. The solvent is removed, and the residue is partitioned between EtOAc and water. The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude alcohol is purified by flash chromatography.

The resulting alcohol (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. LiAlH₄ (3.0 equiv) is added portionwise, and the reaction mixture is stirred at -78 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered through Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to provide (-)-chanoclavine I (3 ).

III. Quantitative Data

The following tables summarize the yields and characterization data for the key intermediates and the final product in the total synthesis of (-)-chanoclavine I.

Compound Step Description Yield (%) Spectroscopic Data
18 1Aziridination and subsequent reaction75¹H NMR, ¹³C NMR, HRMS consistent with reported values.
19 2Ring opening of aziridine85¹H NMR, ¹³C NMR, HRMS consistent with reported values.
20 3Pd-catalyzed aminoalkynylation80¹H NMR, ¹³C NMR, HRMS consistent with reported values.
23 4Rh-catalyzed [3+2] annulation70¹H NMR, ¹³C NMR, HRMS consistent with reported values.
3 5Deprotection and reduction65¹H NMR, ¹³C NMR, HRMS consistent with reported values. [α]²⁰D = -213 (c 0.4, pyridine).

IV. Synthesis of an Oxygen-Substituted Ergoline Analogue

A similar synthetic strategy was employed to synthesize the oxygen-substituted ergoline derivative (-)-25. The key difference lies in the starting material, where an oxygen-containing substituent is incorporated. The subsequent palladium- and rhodium-catalyzed cyclizations proceed in a similar fashion to afford the desired analogue. The final deprotection of the tosyl group is achieved using lithium naphthalenide.[3]

Compound Description Overall Yield (%)
(-)-25 Oxygen-substituted ergoline derivative24 (over 8 steps)

V. Visualizations

A. Synthetic Workflow

The following diagram illustrates the key transformations in the total synthesis of (-)-chanoclavine I.

total_synthesis start (2R)-(+)-Phenyloxirane intermediate1 Amino alcohol start->intermediate1 BF3·Et2O, 4-bromobenzenesulfonamide intermediate2 Tosylated Aziridine (18) intermediate1->intermediate2 1. NaH, TsCl 2. BF3·Et2O, allylic alcohol intermediate3 Ring-opened intermediate (19) intermediate2->intermediate3 n-BuLi, BnBr intermediate4 Vinyl Pyrrolidine (20) intermediate3->intermediate4 Pd(PPh3)4 intermediate5 Tetracyclic core (23) intermediate4->intermediate5 Rh2(OAc)4 final_product (-)-Chanoclavine I (3) intermediate5->final_product 1. TBAF 2. LiAlH4

Caption: Key steps in the total synthesis of (-)-chanoclavine I.

B. Biological Signaling Pathway

This compound has been found to stimulate dopamine (B1211576) D2 receptors in the brain.[4] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds and Activates Gi_protein Gαi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., ion channel modulation, gene expression) PKA->Downstream Phosphorylates targets

Caption: Simplified signaling pathway of the dopamine D2 receptor activated by this compound.

References

Application Notes & Protocols: Heterologous Production of Chanoclavine-I in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of the ergot alkaloid precursor, chanoclavine-I, in the yeast Saccharomyces cerevisiae. This document covers the biosynthetic pathway, metabolic engineering strategies, quantitative production data, and step-by-step experimental procedures.

Introduction

Ergot alkaloids are a class of pharmacologically significant molecules used in treatments for migraines and neurological disorders.[1][2] this compound-I is a key tricyclic intermediate in the biosynthesis of all ergot alkaloids.[2][3][4] Traditional production relies on cultivation of clavicipitaceous fungi, which can be challenging and may produce toxic side-products. Saccharomyces cerevisiae offers a robust and genetically tractable alternative host for the safe and controlled production of this compound-I.[5][6] By expressing a minimal set of fungal enzymes, the early stages of the ergot alkaloid pathway can be reconstituted in yeast, providing a platform for metabolic engineering and optimized production.[2][7][8]

This compound-I Biosynthetic Pathway in Engineered Yeast

The production of this compound-I from the primary metabolite L-tryptophan requires the heterologous expression of four key enzymes, originally identified in fungi such as Aspergillus japonicus.[2][4] The pathway begins with the prenylation of L-tryptophan and proceeds through a series of methylation and oxidation/cyclization reactions.

The enzymatic steps are as follows:

  • Dimethylallyl Tryptophan Synthase (DmaW): Catalyzes the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT).[3]

  • N-methyltransferase (EasF): Methylates the amino group of DMAT to produce N-methyl-DMAT (Me-DMAT).[3]

  • FAD-dependent Oxidoreductase (EasE): An FAD-linked oxygenase that, along with EasC, is crucial for the complex oxidative cyclization of Me-DMAT to form the C-ring of the ergoline (B1233604) scaffold.[2][9]

  • Catalase (EasC): A catalase-like enzyme that works in conjunction with EasE to convert Me-DMAT into this compound-I. Both EasE and EasC are necessary and sufficient for this conversion in yeast.[2][7][8]

Chanoclavine_Biosynthesis Trp L-Tryptophan + DMAPP DmaW DmaW Trp->DmaW DMAT Dimethylallyltryptophan (DMAT) EasF EasF DMAT->EasF MeDMAT N-methyl-DMAT (Me-DMAT) EasEC EasE + EasC MeDMAT->EasEC This compound This compound-I DmaW->DMAT EasF->MeDMAT EasEC->this compound

Figure 1. Heterologous biosynthetic pathway for this compound-I production in S. cerevisiae.

Quantitative Production Data & Metabolic Engineering

The heterologous production of this compound-I in S. cerevisiae has been successfully demonstrated. Further improvements can be achieved through metabolic engineering of the host strain to enhance precursor supply and improve the function of heterologous enzymes.

Strain Engineering StrategyThis compound-I Titer (mg/L)Fold ImprovementReference
Base Production (EasC_Aj + EasE_Aj)~1.21.0xNielsen et al., 2014[6][10]
Overexpression of pdi1 or ero1Increased>1.0xNielsen et al., 2014[10]
Overexpression of fad1Increased>1.0xNielsen et al., 2014[10]

Metabolic Engineering Notes:

  • ER Folding Support: The FAD-dependent oxidoreductase EasE requires proper folding and disulfide bond formation, which occurs in the endoplasmic reticulum (ER). Overexpression of native yeast genes involved in ER protein folding, such as protein disulfide isomerase (pdi1) or ER oxidoreductin-1 (ero1), has been shown to increase this compound-I production, likely by improving the functional expression of EasE.[10]

  • Cofactor Availability: EasE is an FAD-dependent enzyme. Increasing the intracellular pool of this cofactor by overexpressing the FAD synthase (fad1) can also boost the production of this compound-I.[10]

Experimental Workflow

The overall process for producing this compound-I in yeast involves several key stages, from the initial genetic engineering of the yeast strain to the final analysis of the product.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Production cluster_2 Analysis Gene_Synthesis 1. Gene Synthesis (Codon-optimized DmaW, EasF, EasE, EasC) Cloning 2. Cloning into Yeast Expression Vectors Gene_Synthesis->Cloning Transformation 3. Yeast Transformation (Lithium Acetate (B1210297) Method) Cloning->Transformation Selection 4. Transformant Selection (Auxotrophic Markers) Transformation->Selection Inoculation 5. Inoculation & Growth (SC Drop-out Media) Selection->Inoculation Fermentation 6. Fermentation (Shake Flask Culture) Inoculation->Fermentation Extraction 7. Solvent Extraction of this compound-I Fermentation->Extraction Analysis 8. HPLC-MS/Fluorescence Quantification Extraction->Analysis

Figure 2. General experimental workflow for this compound-I production and analysis.

Detailed Experimental Protocols

Protocol 5.1: Yeast Transformation (Lithium Acetate Method)

This protocol is a high-efficiency method for introducing expression plasmids into S. cerevisiae.

Materials:

  • YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose

  • Sterile deionized water (H₂O)

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

  • Single-stranded carrier DNA (ssDNA), 10 mg/mL (e.g., salmon sperm DNA)

  • Plasmid DNA (0.1 - 1.0 µg)

  • Selective agar (B569324) plates (e.g., SC -Ura)

Procedure:

  • Prepare Competent Cells: a. Inoculate 5-10 mL of YPD medium with a single yeast colony and grow overnight at 30°C with shaking (~200-250 rpm). b. Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.1-0.2. c. Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-1.0 (log phase, typically 4-6 hours). d. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant. e. Wash the cell pellet by resuspending in 25 mL of sterile H₂O and centrifuging again. f. Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a 1.5 mL microcentrifuge tube. Centrifuge for 30 seconds at max speed and carefully remove the supernatant. g. Resuspend the cells in 400-500 µL of 100 mM LiAc to create a competent cell slurry.

  • Transformation: a. In a sterile 1.5 mL microcentrifuge tube, combine the following in order:

    • 240 µL of 50% PEG
    • 36 µL of 1 M LiAc
    • 10 µL of ssDNA (boil for 5 min and chill on ice immediately before use)
    • 1-5 µL of plasmid DNA (0.1-1.0 µg)
    • Add sterile H₂O to a final volume of 310 µL (excluding cells).
    • Add 50 µL of the competent cell slurry. b. Vortex the mixture vigorously for 1 minute to ensure complete resuspension of the cells. c. Incubate the tube at 30°C for 30 minutes with shaking. d. Heat shock the cells in a 42°C water bath for 30-40 minutes. e. Pellet the cells by centrifugation at 6,000 x g for 30 seconds. Remove the supernatant. f. Resuspend the cell pellet in 200 µL of sterile H₂O.

  • Plating: a. Spread the entire cell suspension onto a selective agar plate. b. Incubate the plate at 30°C for 2-4 days until colonies appear.

Protocol 5.2: Fermentation for this compound-I Production

This protocol describes shake flask cultivation for producing this compound-I.

Materials:

  • Synthetic Complete (SC) drop-out medium lacking the appropriate auxotrophic marker (e.g., SC -Ura) to maintain plasmid selection.

    • Recipe for 1L SC -Ura: 6.7 g Yeast Nitrogen Base (w/o amino acids), 20 g Dextrose, 1.92 g Yeast Synthetic Drop-out Medium Supplement without Uracil. Autoclave and store at 4°C.

Procedure:

  • Starter Culture: a. Inoculate a single colony of the transformed yeast strain into 5-10 mL of selective SC medium. b. Grow overnight at 30°C with shaking (~200-250 rpm).

  • Production Culture: a. In a larger flask (e.g., 250 mL baffled flask), add 50 mL of selective SC medium. b. Inoculate the production culture with the overnight starter culture to a starting OD₆₀₀ of ~0.1. c. Incubate at 30°C with vigorous shaking (~200-250 rpm) for 72-96 hours. A lower temperature (e.g., 25°C) may improve the activity of fungal enzymes.

Protocol 5.3: Extraction and Quantification of this compound-I

Materials:

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

  • Formic Acid or Ammonium Carbonate (for mobile phase)

  • HPLC system with a C18 column, UV/Fluorescence or Mass Spectrometry detector

Procedure:

  • Extraction: a. After fermentation, harvest the entire 50 mL culture by centrifugation (4,000 x g for 10 min). Separate the supernatant and cell pellet. b. This compound-I may be present in both the supernatant and cells. For a total yield, combine them for extraction. Alternatively, analyze them separately. c. Adjust the pH of the culture supernatant to ~8-9 with ammonia (B1221849) solution. d. Extract the supernatant three times with an equal volume of dichloromethane or ethyl acetate in a separatory funnel. e. To extract from the cell pellet, resuspend it in buffer, lyse the cells (e.g., using glass beads), and perform a similar solvent extraction. f. Combine all organic phases, dry over anhydrous sodium sulfate, and filter. g. Evaporate the solvent to dryness using a rotary evaporator.

  • Sample Preparation for HPLC: a. Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC.

  • HPLC Quantification: a. Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Carbonate). c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Flow Rate: 1.0 mL/min. e. Detection: Fluorescence (Excitation: ~310 nm, Emission: ~410 nm) or Mass Spectrometry (ESI+). f. Injection Volume: 10-20 µL. g. Example Gradient Program:

    • 0-2 min: 10% B
    • 2-15 min: Linear gradient from 10% to 90% B
    • 15-18 min: Hold at 90% B
    • 18-20 min: Return to 10% B
    • 20-25 min: Column re-equilibration at 10% B h. Quantification: Create a standard curve using a purified this compound-I standard of known concentrations to calculate the titer in the original culture.

References

Application Notes and Protocols for Metabolic Engineering Strategies to Increase Chanoclavine-I Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chanoclavine-I is a key intermediate in the biosynthesis of ergot alkaloids, a class of fungal metabolites with significant pharmaceutical applications, including treatments for migraines and postpartum hemorrhage, and as precursors for the synthesis of other valuable drugs.[1][2] Increasing the production yield of this compound-I is a critical goal for making these therapies more accessible and economically viable. This document provides detailed application notes and experimental protocols on various metabolic engineering strategies aimed at enhancing this compound-I production in microbial hosts.

Metabolic Engineering Strategies

Several key strategies have been successfully employed to increase the yield of this compound-I. These approaches focus on optimizing the biosynthetic pathway, enhancing precursor supply, and improving the expression and activity of key enzymes.

Heterologous Expression and Pathway Reconstruction

The this compound-I biosynthetic pathway is not native to common industrial microorganisms like Saccharomyces cerevisiae or Escherichia coli. Therefore, a primary strategy involves the heterologous expression of the required genes from ergot alkaloid-producing fungi, such as Aspergillus species.[1][3] The core pathway involves the conversion of L-tryptophan and dimethylallyl pyrophosphate (DMAPP) through a series of enzymatic steps.[4][5][6]

Key Genes in this compound-I Biosynthesis:

GeneEnzymeFunction
dmaWDimethylallyl-tryptophan synthaseCatalyzes the prenylation of L-tryptophan with DMAPP to form dimethylallyltryptophan (DMAT).[5][6]
easFDMAT N-methyltransferaseCatalyzes the N-methylation of DMAT to yield N-methyl-DMAT (N-Me-DMAT).[5][6]
easEFAD-linked oxidoreductaseInvolved in the conversion of N-Me-DMAT to prethis compound.[5][7]
easCThis compound-I synthaseCatalyzes the final oxidative cyclization of prethis compound to form this compound-I.[5][7]
Host Engineering for Improved Enzyme Function

The performance of heterologously expressed enzymes can be a significant bottleneck. Host engineering strategies aim to create a more favorable intracellular environment for these enzymes.

  • Chaperone and Folding Machinery Overexpression: The proper folding and activity of enzymes, particularly complex ones like the FAD-linked oxidoreductase EasE, can be enhanced by overexpressing host genes involved in protein folding and disulfide bond formation. In S. cerevisiae, overexpression of pdi1 and ero1 has been shown to increase this compound-I production by approximately 50% and 3-fold, respectively.[3]

  • Cofactor Engineering: The availability of necessary cofactors is crucial for enzyme activity. EasE is an FAD-dependent enzyme. Overexpression of the native yeast gene fad1, which is responsible for FAD synthesis, led to a 2.5-fold increase in this compound-I yield in S. cerevisiae.[3]

Fermentation and Process Optimization

Optimizing fermentation conditions can significantly impact product yield. This includes adjusting media components, pH, temperature, and aeration.

  • Media Composition: The choice of carbon and nitrogen sources, as well as the addition of precursors and micronutrients, is critical. For instance, studies on ergot alkaloid production have shown that sucrose, yeast extract, and iron sulfate (B86663) can play pivotal roles in enhancing yield.[8][9] The addition of the precursor L-tryptophan to the culture medium has also been shown to boost production.[10]

  • pH and Temperature: Maintaining optimal pH and temperature is essential for both microbial growth and enzyme activity. For example, maximum ergot alkaloid production in Penicillium citrinum was achieved at pH 5 and a temperature of 25°C.[11]

Hybrid Synthetic Biology and Chemical Synthesis (Sbio-Csyn)

A novel and highly effective approach combines the strengths of biological and chemical synthesis. This hybrid system can overcome limitations in complex biosynthetic pathways by chemically synthesizing a key intermediate, which is then converted to the final product using a whole-cell or cell-lysate biocatalyst. This strategy has achieved a this compound-I titer of over 3 g/L.[5][12][13]

Quantitative Data Summary

The following tables summarize the quantitative yields of this compound-I achieved through various metabolic engineering strategies.

Table 1: this compound-I Production in Different Host Organisms and Systems

Host Organism/SystemKey StrategyThis compound-I TiterReference
Saccharomyces cerevisiaeHeterologous expression of A. japonicus genes~1.2 mg/LNielsen et al., 2014[5][14]
Aspergillus nidulansSystematic refactoring and engineering of the biosynthetic pathway241 mg/LYao et al., 2022[12][14]
Hybrid Sbio-Csyn SystemWhole-cell catalysis of chemically synthesized prethis compound> 3 g/LMa et al., 2022[5][12][13]

Table 2: Impact of Host Engineering in S. cerevisiae on this compound-I Production

Host Engineering StrategyFold Increase in this compound-I YieldReference
Overexpression of pdi1~1.5Nielsen et al., 2014[3]
Overexpression of ero1~3.0Nielsen et al., 2014[3]
Overexpression of fad1~2.5Nielsen et al., 2014[3]

Signaling Pathways and Experimental Workflows

Chanoclavine_Biosynthesis_Pathway L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT N-Me-DMAT N-Me-DMAT DMAT->N-Me-DMAT easF Prethis compound Prethis compound N-Me-DMAT->Prethis compound easE This compound-I This compound-I Prethis compound->this compound-I easC

Caption: Biosynthetic pathway of this compound-I from precursors.

Metabolic_Engineering_Workflow cluster_design Design cluster_build Build cluster_test Test cluster_learn Learn Pathway_Selection Pathway & Gene Selection Host_Selection Host Selection Pathway_Selection->Host_Selection Codon_Optimization Codon Optimization Host_Selection->Codon_Optimization Gene_Synthesis Gene Synthesis Codon_Optimization->Gene_Synthesis Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host Transformation Plasmid_Construction->Host_Transformation Fermentation Fermentation Host_Transformation->Fermentation Analytical_Quantification Analytical Quantification (HPLC, LC-MS) Fermentation->Analytical_Quantification Data_Analysis Data Analysis Analytical_Quantification->Data_Analysis Identify_Bottlenecks Identify Bottlenecks Data_Analysis->Identify_Bottlenecks Identify_Bottlenecks->Pathway_Selection Iterate

Caption: Iterative metabolic engineering cycle for yield improvement.

Hybrid_Sbio_Csyn_Workflow cluster_sbio1 Synthetic Biology (Part 1) cluster_csyn Chemical Synthesis cluster_sbio2 Synthetic Biology (Part 2) 4-Br-Indole 4-Br-Indole Enzymatic_Synthesis Enzymatic Synthesis (Cell-lysate catalysis) 4-Br-Indole->Enzymatic_Synthesis 4-Br-Trp 4-Br-Trp Enzymatic_Synthesis->4-Br-Trp Chemical_Steps Multi-step Chemical Synthesis 4-Br-Trp->Chemical_Steps Prethis compound Prethis compound Chemical_Steps->Prethis compound Biocatalysis Biocatalysis (Whole-cell or Cell-lysate) Prethis compound->Biocatalysis This compound-I This compound-I Biocatalysis->this compound-I

Caption: Hybrid synthetic biology and chemical synthesis workflow.

Experimental Protocols

Protocol 1: Heterologous Expression of this compound-I Pathway in S. cerevisiae

Objective: To reconstruct the this compound-I biosynthetic pathway in S. cerevisiae.

Materials:

  • S. cerevisiae strain (e.g., CEN.PK2-1C)

  • Expression vectors (e.g., pRS series)

  • Synthetic, codon-optimized genes for dmaW, easF, easE, and easC from a suitable fungal source (e.g., Aspergillus japonicus)

  • Restriction enzymes, T4 DNA ligase, and Gibson Assembly Master Mix

  • Competent E. coli for plasmid propagation

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective yeast media (e.g., SC-Ura, SC-His)

  • Standard molecular biology equipment

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequences of dmaW, easF, easE, and easC with codon optimization for S. cerevisiae.

  • Plasmid Construction:

    • Clone the synthesized genes into appropriate yeast expression vectors under the control of strong constitutive promoters (e.g., TEF1, GPD).

    • Use restriction digestion and ligation or Gibson assembly for cloning.

    • Verify the constructs by sequencing.

  • Yeast Transformation:

    • Transform the expression plasmids into the desired S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Plate the transformed cells on selective agar (B569324) plates to isolate successful transformants.

  • Strain Cultivation and this compound-I Production:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of selective liquid medium and grow overnight at 30°C with shaking.

    • Use the overnight culture to inoculate a larger volume of production medium (e.g., 50 mL in a 250 mL flask).

    • Incubate the production culture at 30°C with shaking (e.g., 200 rpm) for 72-96 hours.

  • Sample Preparation and Analysis:

    • Harvest the culture by centrifugation.

    • Extract the supernatant and/or cell pellet with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.

    • Analyze the sample for this compound-I production using HPLC or LC-MS.

Protocol 2: Whole-Cell Biocatalysis for this compound-I Production

Objective: To produce this compound-I from a chemically synthesized precursor using a whole-cell biocatalyst. This protocol is based on the hybrid Sbio-Csyn approach.[5][12][13]

Materials:

  • E. coli BL21(DE3) strain

  • pET expression vector containing the codon-optimized easC gene from A. japonicus

  • Chemically synthesized prethis compound (PCC)

  • LB medium and IPTG for induction

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Standard microbiology and biochemistry equipment

Methodology:

  • Expression of EasC in E. coli:

    • Transform the pET-easC plasmid into E. coli BL21(DE3).

    • Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.

  • Preparation of Whole-Cell Catalyst:

    • Harvest the induced cells by centrifugation.

    • Wash the cell pellet with phosphate buffer.

    • Resuspend the cells in the reaction buffer to a desired cell density.

  • Whole-Cell Biotransformation:

    • Add the chemically synthesized PCC to the cell suspension to a final concentration (e.g., 1-15 mM).

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle shaking.

    • Monitor the progress of the reaction by taking samples at different time points.

  • Sample Analysis:

    • Stop the reaction in the samples (e.g., by adding an organic solvent).

    • Extract the product and analyze the conversion of PCC to this compound-I by HPLC or LC-MS.

Protocol 3: Analytical Quantification of this compound-I by HPLC

Objective: To quantify the concentration of this compound-I in culture extracts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound-I analytical standard

  • Mobile phase solvents (e.g., acetonitrile (B52724), water, phosphate buffer, acetic acid)

  • Sample vials and filters

Methodology:

  • Preparation of Standard Curve:

    • Prepare a stock solution of the this compound-I standard in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1-100 µg/mL).

    • Inject each standard concentration into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Set up the HPLC method. An example method could be:

      • Column: C18 reversed-phase

      • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.01 M phosphate buffer with 0.1% acetic acid).[15]

      • Flow Rate: 0.8-1.0 mL/min

      • Detection: UV at 254 nm or fluorescence detection.[15]

      • Column Temperature: 25°C[15]

    • Inject the prepared sample extracts into the HPLC system.

  • Quantification:

    • Identify the this compound-I peak in the sample chromatogram based on the retention time of the standard.

    • Determine the peak area of this compound-I in the sample.

    • Calculate the concentration of this compound-I in the sample using the standard curve.

Conclusion

The metabolic engineering strategies outlined in these application notes provide a robust framework for significantly increasing the yield of this compound-I. The choice of strategy will depend on the specific research or production goals, available resources, and the host organism. The combination of heterologous pathway reconstruction, host engineering, and innovative hybrid synthesis approaches offers powerful tools to advance the biotechnological production of this important pharmaceutical intermediate. The provided protocols offer a starting point for implementing these strategies in a laboratory setting.

References

Application Notes and Protocols for Chanoclavine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chanoclavine is a key intermediate in the biosynthesis of ergot alkaloids, a class of compounds with significant pharmacological activities. As a tricyclic ergoline (B1233604) alkaloid, its accurate quantification in various matrices is crucial for research in mycology, drug discovery, and toxicology. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chemical analysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂OPubChem
Molecular Weight 256.34 g/mol PubChem
IUPAC Name (2E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-olPubChem
CAS Number 2390-99-0PubChem
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in methanol (B129727), acetonitrile (B52724), and other organic solventsGeneral Knowledge

Analytical Standard Specifications

While a specific Certificate of Analysis for a commercial this compound standard was not publicly available at the time of this writing, a typical analytical standard should meet the following specifications. Users should always refer to the Certificate of Analysis provided by the supplier for precise data.

ParameterSpecificationRecommended Test Method
Purity ≥98%HPLC-UV, qNMR
Identity Confirmed by ¹H-NMR, MS¹H-NMR, MS
Residual Solvents ≤0.5%GC-HS
Water Content ≤1.0%Karl Fischer Titration
Storage -20°C, protected from lightSupplier Recommendation
Retest Date 2-3 years from date of manufactureSupplier Stability Data

Stability and Storage

Proper storage and handling are critical to maintain the integrity of the this compound analytical standard.

  • Long-Term Storage: For long-term storage, it is recommended to keep the solid standard at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solution Stability: Stock solutions of this compound prepared in methanol or acetonitrile should be stored at -20°C. The stability of stock solutions under these conditions should be evaluated periodically. Based on general stability of ergot alkaloids, significant degradation is not expected for at least several months when stored properly.

  • Freeze-Thaw Stability: To avoid repeated freeze-thaw cycles of the main stock solution, it is advisable to prepare and store smaller aliquots. The stability of this compound after multiple freeze-thaw cycles should be assessed as part of method validation.

  • Bench-Top Stability: The stability of this compound in the analytical solvent on the bench-top should be determined to understand the allowable time for sample preparation and analysis.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control.

Materials:

  • This compound analytical standard

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard into a tared weighing vessel.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with methanol and mix thoroughly.

    • Transfer the stock solution to a labeled, amber glass vial and store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., methanol:water 50:50, v/v or the initial mobile phase of the LC method).

    • The concentration of the working standards should bracket the expected concentration range of the samples.

Protocol 2: Sample Preparation - Extraction from Fungal Culture

Objective: To extract this compound from a fungal culture for quantitative analysis.

Materials:

Procedure:

  • Liquid-Liquid Extraction (LLE) from Culture Broth:

    • Centrifuge the fungal culture to separate the mycelia from the broth.

    • To 10 mL of the culture supernatant, add 20 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean flask.

    • Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) for LC-MS/MS analysis.

  • Extraction from Mycelia:

    • Homogenize the collected mycelia.

    • Extract the homogenized mycelia with a mixture of chloroform and methanol (2:1, v/v) by shaking or sonicating for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice.

    • Combine the supernatants and evaporate to dryness.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

Objective: To quantify this compound in prepared samples using a validated LC-MS/MS method. The following are typical starting conditions that should be optimized for a specific instrument and application.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions (Example):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 257.2
Product Ions (Q3) To be determined empirically (e.g., monitor 2-3 transitions)
Collision Energy To be optimized for each transition
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize typical quantitative data that should be generated during method validation for this compound analysis. The values presented are illustrative and should be determined experimentally for each specific method.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC 3<15%±15%<15%±15%
Mid QC 100<15%±15%<15%±15%
High QC 800<15%±15%<15%±15%

Visualizations

This compound Biosynthesis Pathway

chanoclavine_biosynthesis Tryptophan Tryptophan DMAT Dimethylallyltryptophan (DMAT) Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT Me_DMAT N-Methyl-DMAT DMAT->Me_DMAT EasF Chanoclavine_I This compound-I Me_DMAT->Chanoclavine_I EasE, EasC Chanoclavine_I_aldehyde This compound-I-aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde EasD

Caption: Simplified biosynthetic pathway of this compound-I.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Fungal Culture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

fragmentation_pathway Precursor [M+H]⁺ m/z 257.2 Fragment1 Fragment 1 (Loss of H₂O) m/z 239.2 Precursor->Fragment1 - H₂O Fragment2 Fragment 2 (Loss of CH₃NH₂) m/z 226.1 Precursor->Fragment2 - CH₃NH₂ Fragment3 Fragment 3 (Further Fragmentation) Fragment1->Fragment3 Fragment2->Fragment3

Caption: A proposed simplified fragmentation pathway for protonated this compound.

Application Notes & Protocols: Feeding Studies with Labeled Chanoclavine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting feeding studies with isotopically labeled chanoclavine precursors. The primary objective of these studies is to elucidate the biosynthetic pathways of ergot alkaloids, a diverse class of fungal metabolites with significant pharmacological and toxicological properties. This compound-I and its aldehyde derivative are critical intermediates in the biosynthesis of all ergot alkaloids, making them key targets for metabolic investigation.[1][2][3]

The protocols outlined below are designed to guide researchers in tracing the incorporation of labeled precursors into downstream metabolites within fungal cultures, primarily using species from the genera Claviceps and Aspergillus. Methodologies for extraction, purification, and analysis of the resulting labeled alkaloids are also detailed.

Overview of Ergot Alkaloid Biosynthesis

Ergot alkaloid biosynthesis begins with the amino acid L-tryptophan and the isoprenoid dimethylallyl diphosphate (B83284) (DMAPP).[4][5] A series of enzymatic steps leads to the formation of the first key intermediate, this compound-I, and subsequently to this compound-I aldehyde. This aldehyde is a crucial branch point in the pathway, leading to the formation of various classes of ergot alkaloids, such as festuclavine (B1196704) and agroclavine.[2][3][6] Understanding this pathway is essential for the biotechnological production of known and novel ergot alkaloids for pharmaceutical applications.[1]

The initial steps are catalyzed by a conserved set of enzymes encoded by a gene cluster.[7][8] The key enzymes and their functions are summarized in the table below.

Table 1: Key Enzymes in the Biosynthesis of this compound-I Aldehyde

EnzymeGene NameFunctionReaction Catalyzed
Dimethylallyltryptophan SynthasedmaWPrenylates L-tryptophan with DMAPP.[9]L-tryptophan + DMAPP → Dimethylallyltryptophan (DMAT)
DMAT (B526410) N-methyltransferaseeasFMethylates the amino group of DMAT.[1]DMAT + S-adenosyl methionine → N-methyl-DMAT (Me-DMAT)
This compound-I Synthase Component 1easECatalyzes the conversion of Me-DMAT to this compound-I in conjunction with EasC.[1][7]Me-DMAT → this compound-I
This compound-I Synthase Component 2easCCatalyzes the conversion of Me-DMAT to this compound-I in conjunction with EasE.[1][7]Me-DMAT → this compound-I
This compound-I DehydrogenaseeasDOxidizes the primary alcohol of this compound-I to an aldehyde.[8]This compound-I → this compound-I Aldehyde

digraph "Ergot Alkaloid Biosynthesis Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Nodes tryptophan [label="L-Tryptophan +\nDMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; dmat [label="Dimethylallyltryptophan\n(DMAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; medmat [label="N-methyl-DMAT\n(Me-DMAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; chanoclavine_i [label="this compound-I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chanoclavine_aldehyde [label="this compound-I Aldehyde\n(Branch Point)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Ergot Alkaloids\n(Agroclavine, Festuclavine, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges tryptophan -> dmat [label="DmaW"]; dmat -> medmat [label="EasF"]; medmat -> chanoclavine_i [label="EasE + EasC"]; chanoclavine_i -> chanoclavine_aldehyde [label="EasD"]; chanoclavine_aldehyde -> downstream [label="EasA, etc."]; }

Caption: Biosynthetic pathway to the this compound-I aldehyde branch point.

Experimental Protocols

The following protocols provide a framework for conducting feeding studies. Researchers should optimize parameters such as precursor concentration, incubation time, and extraction methods based on the specific fungal strain and experimental goals.

Protocol 1: Fungal Culture and Labeled Precursor Feeding

This protocol describes the administration of a labeled this compound precursor to a liquid fungal culture. Historically, the fate of radiolabeled or stable isotope-labeled precursors has been instrumental in elucidating the biosynthetic pathway.[6][7][9]

Objective: To introduce an isotopically labeled this compound precursor into a fungal culture for metabolic processing.

Materials:

  • Fungal strain (e.g., Claviceps purpurea ATCC 20102).[7][10]

  • Appropriate liquid culture medium (e.g., standard media as described by Tudzynski et al.).[7]

  • Isotopically labeled precursor (e.g., [¹³C]-chanoclavine-I, [²H]-chanoclavine-I). Note: Synthesis of labeled precursors is a prerequisite and is not covered in this protocol.

  • Sterile solvent for precursor dissolution (e.g., ethanol, DMSO).

  • Shaking incubator.

  • Sterile flasks and microbiological handling equipment.

Procedure:

  • Culture Inoculation: Inoculate the liquid medium with the fungal strain. Grow the culture under appropriate conditions (e.g., 26°C, 120 rpm) for a period sufficient to establish active growth and secondary metabolism (typically 7-10 days).[7][10]

  • Precursor Preparation: Prepare a sterile stock solution of the labeled this compound precursor in a suitable solvent. The final concentration in the culture should be optimized; starting points can range from 10 to 200 µg per culture, depending on the scale.

  • Feeding: Aseptically add the labeled precursor solution to the fungal culture. A solvent-only control should be run in parallel to account for any effects of the solvent on metabolism.

  • Incubation: Continue to incubate the culture under the same conditions for a predetermined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting: After incubation, harvest the culture. Separate the mycelium from the culture broth by filtration (e.g., using a Büchner funnel).[10] Both the mycelium and the broth can be analyzed, as some alkaloids may be secreted into the medium.[1]

  • Storage: Freeze the mycelium and broth immediately at -20°C or below to quench metabolic activity until extraction.

Feeding Study Workflow start Start: Inoculate Fungal Culture grow Incubate to Active Growth Phase (e.g., 7-10 days) start->grow feed Administer Labeled This compound Precursor grow->feed incubate Incubate for Metabolism (e.g., 24-72 hrs) feed->incubate harvest Harvest Mycelium and Culture Broth incubate->harvest extract Protocol 2: Extraction & Clean-up harvest->extract analyze LC-MS/MS or LC-FLD Analysis extract->analyze data Data Interpretation: Identify Labeled Metabolites analyze->data

Caption: General experimental workflow for a labeled precursor feeding study.
Protocol 2: Extraction and Analysis of Labeled Ergot Alkaloids

This protocol details the extraction of ergot alkaloids from fungal biomass and their subsequent analysis, primarily by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Fluorescence Detection (HPLC-FLD).[11][12]

Objective: To extract, purify, and identify labeled ergot alkaloids from the fungal culture.

Materials:

  • Harvested mycelium and/or culture broth.

  • Extraction solvents (see Table 3).

  • Ammonium (B1175870) hydroxide (B78521) solution.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, PSA).[11]

  • HPLC or UHPLC system.

  • Mass spectrometer (e.g., triple quadrupole) or fluorescence detector.

  • Analytical standards for all expected ergot alkaloids.

  • Isotope-labeled internal standards for quantification (optional but recommended).[13]

Procedure:

  • Extraction:

    • Alkaline Chloroform Extraction: Homogenize the fungal mycelium. Adjust the pH of the homogenate or the culture broth to ~11 with concentrated ammonium hydroxide. Extract three times with an equal volume of chloroform.[7] Combine the organic phases and evaporate to dryness under reduced pressure.

    • QuEChERS-based Extraction: For a faster and more modern approach, use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11][14] This typically involves extracting the sample with an acetonitrile (B52724)/buffer mixture (e.g., acetonitrile with ammonium carbonate), followed by the addition of salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation.[14]

  • Clean-up (Optional but Recommended):

    • Redissolve the crude extract in a suitable solvent.

    • Apply the solution to an SPE cartridge (e.g., C18 or PSA sorbent) to remove interfering matrix components.[11]

    • Wash the cartridge with a weak solvent to remove impurities, then elute the alkaloids with a stronger solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

  • Analysis by HPLC-MS/MS:

    • Chromatography: Separate the extracted alkaloids using reverse-phase HPLC, typically with a C18 column.[11] A gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like ammonium carbonate or acetic acid, is common.[11][12]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[14] Use Multiple Reaction Monitoring (MRM) for detection. For each unlabeled analyte, a specific precursor ion → product ion transition is monitored.

    • Identification of Labeled Products: Labeled metabolites will have a mass shift corresponding to the number of incorporated isotopes. For example, a metabolite incorporating one ¹³C atom will have a precursor ion mass of [M+1]+H]+ instead of [M+H]+. Monitor the expected MRM transitions for the labeled compounds in parallel with the unlabeled ones. The retention time should be identical to the unlabeled standard.

  • Analysis by HPLC-FLD:

    • This method is suitable for naturally fluorescent ergot alkaloids.[12]

    • Set the fluorescence detector to appropriate excitation and emission wavelengths (e.g., excitation at 272 nm, emission at 372 nm for certain clavines).[15]

    • Identification is based on comparing the retention time of peaks in the sample chromatogram with those of authentic standards. This method cannot inherently confirm the presence of an isotopic label; it is best used in conjunction with MS or for quantifying known products after their identity is confirmed.

Data Presentation and Interpretation

Quantitative data should be organized to facilitate comparison. The choice of analytical technique is critical for obtaining reliable data.

Table 2: Comparison of Analytical Techniques for Ergot Alkaloid Detection

TechniquePrincipleAdvantagesLimitationsTypical LOQ (µg/kg)
Thin-Layer Chromatography (TLC)Separation on a silica (B1680970) plate followed by visualization under UV light.Simple, low cost, rapid screening.Low resolution and sensitivity; not quantitative.[7]N/A
HPLC with Fluorescence Detection (HPLC-FLD)Separation by HPLC, detection based on natural fluorescence of the ergoline (B1233604) ring.High sensitivity for fluorescent compounds, good for quantification.[11][13]Not all alkaloids are fluorescent; less specific than MS.[12]2.0[12]
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)Separation by HPLC, detection based on mass-to-charge ratio and fragmentation patterns.High specificity and sensitivity, structural confirmation, can detect a wide range of compounds, ideal for isotope tracing.[11][13]Higher equipment cost, potential for matrix effects.[13]0.1 - 2.8[12][14]

Table 3: Example Extraction Systems for Ergot Alkaloids from Fungal Cultures

MatrixExtraction Solvent SystemMethodReference
Claviceps purpurea CultureChloroform (after adjusting pH to 11 with NH₄OH)Solid-Liquid Extraction[7]
Cereals / FeedAcetonitrile / Ammonium Carbonate BufferQuEChERS[11]
Rye & WheatAcetonitrile / Ammonium CarbonateSolid-Liquid Extraction[12]
CerealsAcetonitrile / Acetic AcidSolid-Liquid Extraction[12]

References

Application of Chanoclavine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chanoclavine is a naturally occurring tricyclic ergot alkaloid produced by various fungi of the Claviceps genus. As a key intermediate in the biosynthesis of more complex ergot alkaloids, this compound presents a unique scaffold for medicinal chemistry exploration.[1][2] Its biological activities, though not as extensively studied as other ergots, suggest potential therapeutic applications. Notably, this compound has been shown to interact with dopaminergic and serotonergic pathways and exhibits interesting synergistic effects with antibiotics. This document provides a summary of its known applications, quantitative biological data, and detailed protocols for its study.

Biological Activities and Potential Applications

This compound's primary reported pharmacological activities are centered on its interaction with neurotransmitter receptors and its ability to modulate antibiotic resistance.

  • Serotonin (B10506) 5-HT3A Receptor Inhibition: this compound has been demonstrated to be an inhibitor of the human serotonin 5-HT3A receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome (IBS).[6] This inhibitory action presents an opportunity for the development of novel antiemetic and IBS therapies.

  • Antibacterial Synergy: In an era of growing antibiotic resistance, this compound has shown promise as a potentiator of existing antibiotics. It exhibits a synergistic effect with tetracycline (B611298) against multi-drug-resistant E. coli.[7] this compound itself does not possess antibacterial activity but appears to inhibit ATPase-dependent efflux pumps in bacteria, thereby increasing the intracellular concentration of the antibiotic.[7]

  • Low Mammalian Toxicity: Preclinical studies in mice have indicated that this compound has a low toxicity profile. An acute oral toxicity study determined the median lethal dose (LD50) to be greater than 2000 mg/kg.[8][9] A three-week feeding study also showed no significant toxicological effects.[9][10]

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: this compound Activity at the Human Serotonin 5-HT3A Receptor

ParameterValueAssay TypeCell LineReference
IC50107.2 ± 22.8 µMTwo-Electrode Voltage ClampXenopus oocytes expressing h5-HT3A[6]

Table 2: Synergistic Antibacterial Activity of this compound with Tetracycline

OrganismAntibioticThis compound ConcentrationFold Reduction in MIC of TetracyclineReference
Multi-drug-resistant E. coliTetracyclineNot specifiedUp to 16-fold[7]

Table 3: Acute Oral Toxicity of this compound in Mice

ParameterValueSpeciesGuidelineReference
LD50> 2000 mg/kgMiceOECD 423[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.

Protocol 1: Determination of 5-HT3A Receptor Inhibition using Two-Electrode Voltage Clamp (TEVC)

Objective: To measure the inhibitory effect of this compound on the function of the human 5-HT3A receptor expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • Human 5-HT3A receptor cRNA

  • This compound

  • Serotonin (5-HT)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Collagenase solution

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.

  • cRNA Injection: Inject each oocyte with 50 nL of human 5-HT3A receptor cRNA (1 µg/µL). Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at -70 mV.

    • Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal current response (Imax).

    • After a washout period, co-apply the same concentration of 5-HT with increasing concentrations of this compound (e.g., 1 µM to 300 µM).

    • Record the peak inward current for each concentration of this compound.

  • Data Analysis:

    • Normalize the current responses to the maximal 5-HT-induced current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Checkerboard Assay for Antibacterial Synergy

Objective: To assess the synergistic effect of this compound in combination with an antibiotic (e.g., tetracycline) against a bacterial strain (e.g., multi-drug-resistant E. coli).

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Tetracycline

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions:

    • Prepare a series of two-fold serial dilutions of tetracycline in MHB along the x-axis of the 96-well plate.

    • Prepare a series of two-fold serial dilutions of this compound in MHB along the y-axis of the plate.

    • The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) of tetracycline alone, this compound alone, and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Tetracycline = (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs.

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Protocol 3: Acute Oral Toxicity Study (OECD 423 Guideline)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Female rats or mice (specific pathogen-free)

  • Oral gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound to a group of 3 animals at a starting dose of 300 mg/kg.

    • If no mortality is observed, administer a higher dose (e.g., 2000 mg/kg) to another group of 3 animals.

  • Observation:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weights before dosing and weekly thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis:

    • Based on the number of mortalities at each dose level, classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. If no mortality is observed at 2000 mg/kg, the LD50 is determined to be > 2000 mg/kg.

Visualizations

Biosynthetic Pathway of this compound

Chanoclavine_Biosynthesis cluster_precursors Precursors Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT MeDMAT N-Methyl-DMAT DMAT->MeDMAT EasF Chanoclavine_I This compound-I MeDMAT->Chanoclavine_I EasE, EasC Chanoclavine_I_aldehyde This compound-I-aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde EasD Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine EasA

Caption: Biosynthetic pathway of this compound from precursors.

Experimental Workflow for 5-HT3A Receptor Inhibition Assay

TEVC_Workflow start Start prep_oocytes Prepare Xenopus Oocytes start->prep_oocytes inject_crna Inject h5-HT3A cRNA prep_oocytes->inject_crna express_receptor Incubate and Express Receptor inject_crna->express_receptor setup_tevc Set up Two-Electrode Voltage Clamp express_receptor->setup_tevc apply_5ht Apply 5-HT (Imax) setup_tevc->apply_5ht washout Washout apply_5ht->washout co_apply Co-apply 5-HT + this compound washout->co_apply record_current Record Peak Inward Current co_apply->record_current analyze_data Analyze Data (IC50) record_current->analyze_data end End analyze_data->end

Caption: Workflow for the TEVC assay.

Dopamine (B1211576) D2 Receptor Signaling Pathway

D2_Signaling This compound This compound (Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: this compound's proposed action on D2 receptor signaling.

References

Engineering Microbial Cell Factories for Chanoclavine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chanoclavine, a key intermediate in the biosynthesis of ergot alkaloids, holds significant therapeutic potential. The development of microbial cell factories for its production offers a promising alternative to extraction from natural sources or complex chemical synthesis. This document provides detailed application notes and experimental protocols for the development of this compound-producing microbial cell factories using three prominent host organisms: Escherichia coli, Saccharomyces cerevisiae, and Aspergillus nidulans. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to construct, optimize, and analyze these engineered systems.

Introduction

Ergot alkaloids are a class of bioactive compounds with a long history in medicine. This compound-I serves as a crucial precursor to many of these valuable pharmaceuticals. Traditional production methods are often inefficient and unsustainable. Metabolic engineering of microbial hosts presents a powerful strategy to overcome these limitations, enabling controlled and scalable production of this compound. This document outlines the biosynthetic pathway, metabolic engineering strategies, and detailed protocols for establishing robust this compound production platforms.

This compound Biosynthetic Pathway

The biosynthesis of this compound-I from the primary metabolite L-tryptophan involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes. The core pathway is conserved across various ergot alkaloid-producing fungi.

Key Enzymes in this compound-I Biosynthesis:

  • DmaW (Dimethylallyl Tryptophan Synthase): Catalyzes the first committed step, the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP).

  • EasF (Methyltransferase): N-methylates the product of DmaW, dimethylallyl-tryptophan (DMAT).

  • EasE (FAD-dependent oxidoreductase) and EasC (Catalase): These two enzymes work in concert to catalyze the complex oxidative cyclization of N-methyl-DMAT to form this compound-I.

  • EasD (NAD-dependent oxidase): Oxidizes the hydroxyl group of this compound-I to yield this compound-I-aldehyde.

The genes encoding these enzymes are often found clustered together in the genomes of producing fungi, facilitating their transfer and expression in heterologous hosts.

Quantitative Data Summary

The following table summarizes the reported this compound production titers in different engineered microbial hosts, providing a comparative overview of their production capabilities.

Host OrganismEngineering StrategyThis compound TiterReference
Escherichia coliHybrid system with whole-cell catalysis> 3 g/L[1][2]
Aspergillus nidulansRefactored and engineered biosynthetic pathway241.0 mg/L[1]
Saccharomyces cerevisiaeHeterologous expression of biosynthetic pathway1.2 mg/L[1]

Experimental Workflows and Signaling Pathways

This compound Biosynthesis Pathway

Chanoclavine_Biosynthesis cluster_precursors Precursors cluster_pathway This compound Biosynthesis L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT N-Methyl-DMAT N-Methyl-DMAT DMAT->N-Methyl-DMAT EasF This compound-I This compound-I N-Methyl-DMAT->this compound-I EasE & EasC This compound-I-Aldehyde This compound-I-Aldehyde This compound-I->this compound-I-Aldehyde EasD

Caption: The core biosynthetic pathway for the conversion of L-tryptophan and DMAPP to this compound-I and this compound-I-aldehyde.

Application Notes and Protocols

This section provides detailed methodologies for the construction and optimization of this compound-producing cell factories in E. coli, S. cerevisiae, and A. nidulans.

I. Escherichia coli Cell Factory for this compound Production

E. coli is a widely used host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of numerous molecular tools. A highly effective strategy for this compound production in E. coli involves a hybrid approach, combining chemical synthesis of a precursor with whole-cell biocatalysis.

A. Application Notes: E. coli Strategy

The highest reported this compound titers have been achieved using a hybrid system where a precursor, prethis compound (PCC), is chemically synthesized and then converted to this compound by an engineered E. coli strain expressing the final enzyme of the pathway, this compound synthase (EasC). This approach bypasses the complexities of expressing the entire multi-step pathway in E. coli and leverages the host's high-density cultivation and robust enzymatic activity.

Key Optimization Strategies:

  • Enzyme Selection: The choice of the EasC enzyme is critical. Screening orthologs from different fungal species can identify variants with higher expression levels and catalytic efficiency in E. coli.

  • Whole-Cell vs. Cell-Lysate Catalysis: While cell-lysate catalysis can offer faster initial reaction rates, whole-cell catalysis often results in higher final conversion rates and greater enzyme stability.

  • Precursor Supply: The chemical synthesis of PCC must be efficient and scalable to provide a steady supply for the bioconversion step.

  • Fermentation Optimization: Optimizing fermentation parameters such as temperature, pH, inducer concentration, and substrate feeding is crucial for maximizing biomass and enzyme production.

B. Experimental Workflow: E. coli Hybrid System

E_coli_Workflow cluster_upstream Upstream Process cluster_biocatalysis Biocatalysis cluster_downstream Downstream Process Chemical_Synthesis Chemical Synthesis of Prethis compound (PCC) Whole_Cell_Catalysis Whole-Cell Bioconversion (PCC to this compound) Chemical_Synthesis->Whole_Cell_Catalysis PCC Feed Plasmid_Construction Construct pET28a-EasC Transformation Transform E. coli BL21(DE3) Plasmid_Construction->Transformation Fermentation High-Density Fermentation Transformation->Fermentation Fermentation->Whole_Cell_Catalysis Engineered E. coli Extraction This compound Extraction Whole_Cell_Catalysis->Extraction Purification Purification Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Caption: Experimental workflow for the hybrid production of this compound using an engineered E. coli cell factory.

C. Detailed Protocols: E. coli

1. Plasmid Construction (pET28a-EasC) using Gibson Assembly

  • Vector Preparation: Digest the pET28a(+) vector with appropriate restriction enzymes (e.g., NdeI and XhoI) to linearize it. Purify the linearized vector by gel electrophoresis.

  • Insert Preparation: Amplify the codon-optimized easC gene from a template (e.g., synthetic DNA or fungal gDNA) using PCR primers that contain 20-40 bp overlaps with the ends of the linearized pET28a vector.

  • Gibson Assembly Reaction:

    • Combine the purified linearized vector and the PCR-amplified easC insert in a molar ratio of 1:3.

    • Add Gibson Assembly Master Mix.

    • Incubate the reaction at 50°C for 15-60 minutes.

  • Transformation: Transform the Gibson Assembly product into competent E. coli DH5α for plasmid propagation. Select transformants on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL).

  • Verification: Verify the correct plasmid construction by colony PCR and Sanger sequencing.

2. E. coli Fermentation and Whole-Cell Catalysis

  • Seed Culture: Inoculate a single colony of E. coli BL21(DE3) harboring the pET28a-EasC plasmid into 5 mL of LB medium with kanamycin (50 µg/mL). Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 1 L of fermentation medium with the overnight seed culture. A rich defined medium can be used to achieve high cell densities.[3]

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue incubation for 12-18 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes.

  • Whole-Cell Bioconversion:

    • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • Add the chemically synthesized prethis compound (PCC) to the cell suspension.

    • Incubate the reaction mixture at 30°C with gentle agitation.

    • Monitor the conversion of PCC to this compound by taking samples at regular intervals for HPLC analysis.

II. Saccharomyces cerevisiae Cell Factory for this compound Production

S. cerevisiae (baker's yeast) is a GRAS (Generally Recognized As Safe) organism and a powerful host for the production of complex natural products. Its eukaryotic nature facilitates the proper folding and post-translational modification of fungal enzymes.

A. Application Notes: S. cerevisiae Strategy

The construction of a this compound-producing yeast strain involves the heterologous expression of the entire biosynthetic pathway. While titers are currently lower than in the E. coli hybrid system, there is significant potential for improvement through metabolic engineering.

Key Optimization Strategies:

  • Gene Integration: Integrating the biosynthetic genes into the yeast genome provides greater stability compared to plasmid-based expression.

  • Promoter Engineering: Using strong constitutive or inducible promoters to drive the expression of the pathway genes is crucial for high-level production.

  • Precursor Supply Enhancement: The availability of the precursors L-tryptophan and DMAPP is often a limiting factor. Engineering the host's central metabolism to increase the flux towards these precursors is a key optimization strategy.[5][6][7][8][9] This can involve overexpressing key enzymes in the shikimate and mevalonate (B85504) pathways.

  • Cofactor Engineering: The biosynthetic pathway requires cofactors such as S-adenosyl methionine (SAM). Engineering the regeneration of these cofactors can improve pathway efficiency.[5]

  • Compartmentalization: Targeting enzymes to specific organelles, such as the mitochondria or peroxisomes, can increase local substrate concentrations and reduce the metabolic burden on the cell.

B. Experimental Workflow: S. cerevisiae

Yeast_Workflow cluster_construction Strain Construction cluster_production Production Gene_Synthesis Codon-Optimize & Synthesize (dmaW, easF, easE, easC) Vector_Assembly Assemble Expression Cassettes in Yeast Vectors Gene_Synthesis->Vector_Assembly Yeast_Transformation Transform S. cerevisiae Vector_Assembly->Yeast_Transformation Genomic_Integration Verify Genomic Integration Yeast_Transformation->Genomic_Integration Fermentation Yeast Fermentation Genomic_Integration->Fermentation Extraction This compound Extraction Fermentation->Extraction Analysis HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for constructing and utilizing a this compound-producing S. cerevisiae strain.

C. Detailed Protocols: S. cerevisiae

1. Construction of Expression Cassettes and Yeast Transformation

  • Gene Codon Optimization: Codon-optimize the sequences of dmaW, easF, easE, and easC for expression in S. cerevisiae.

  • Expression Cassette Assembly: Assemble expression cassettes for each gene, including a strong promoter (e.g., TEF1, GPD) and a terminator (e.g., CYC1). This can be done using methods like Gibson Assembly or Golden Gate cloning into yeast expression vectors (e.g., pRS series).

  • Yeast Transformation: Transform the assembled expression cassettes into a suitable S. cerevisiae strain (e.g., CEN.PK) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

  • Genomic Integration: For stable expression, integrate the expression cassettes into the yeast genome using CRISPR/Cas9-mediated homologous recombination.

2. Yeast Fermentation and this compound Extraction

  • Seed Culture: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium (e.g., YNB without uracil (B121893) for URA3 selection). Incubate at 30°C with shaking at 250 rpm for 24-48 hours.

  • Main Culture: Inoculate a larger volume of production medium with the seed culture to an initial OD600 of 0.1.

    • Production Medium Example: Synthetic complete (SC) medium with 2% glucose.

  • Fermentation: Incubate at 30°C with shaking. Monitor cell growth and this compound production over time.

  • Extraction:

    • Centrifuge the culture to separate the cells from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Dry the organic phase and resuspend the residue in a suitable solvent for HPLC analysis.

III. Aspergillus nidulans Cell Factory for this compound Production

A. nidulans is a model filamentous fungus that is genetically tractable and has been successfully used for the heterologous expression of fungal natural product biosynthetic pathways.

A. Application Notes: A. nidulans Strategy

Expressing the this compound biosynthetic pathway in A. nidulans has yielded significantly higher titers than in yeast, likely due to its closer physiological relationship to the native producing fungi.

Key Optimization Strategies:

  • Gene Cluster Expression: Transforming the entire gene cluster can sometimes lead to better-coordinated expression than expressing individual genes.

  • Promoter Selection: Using strong, well-characterized promoters from A. nidulans (e.g., gpdA) is important for driving high-level gene expression.

  • Host Strain Selection: Using host strains with deletions of major endogenous secondary metabolite pathways can simplify downstream purification and analysis.[10]

  • Transformation Efficiency: Optimizing the protoplast-mediated transformation protocol is key to obtaining a sufficient number of transformants for screening.

B. Experimental Workflow: A. nidulans

Aspergillus_Workflow cluster_construction Strain Construction cluster_production Production Gene_Cloning Clone this compound Gene Cluster into Fungal Expression Vector Protoplast_Transformation Protoplast-Mediated Transformation Gene_Cloning->Protoplast_Transformation Protoplast_Preparation Prepare A. nidulans Protoplasts Protoplast_Preparation->Protoplast_Transformation Transformant_Selection Select and Verify Transformants Protoplast_Transformation->Transformant_Selection Fungal_Cultivation Cultivate Engineered A. nidulans Transformant_Selection->Fungal_Cultivation Mycelia_Extraction Extract this compound from Mycelia Fungal_Cultivation->Mycelia_Extraction Analysis HPLC Analysis Mycelia_Extraction->Analysis

Caption: Experimental workflow for the development of a this compound-producing Aspergillus nidulans strain.

C. Detailed Protocols: A. nidulans

1. Protoplast-Mediated Transformation of A. nidulans

  • Spore Inoculation: Inoculate conidiospores of the recipient A. nidulans strain into liquid minimal medium and incubate overnight.

  • Mycelia Harvest: Harvest the mycelia by filtration.

  • Protoplast Formation: Resuspend the mycelia in an osmotic stabilizer solution containing a cell wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum). Incubate with gentle shaking until protoplasts are formed.

  • Protoplast Purification: Separate the protoplasts from mycelial debris by filtration and centrifugation.[11][12]

  • Transformation:

    • Add the plasmid DNA containing the this compound biosynthesis genes and a selectable marker (e.g., pyrG) to the protoplast suspension.

    • Add PEG solution and incubate on ice.

  • Plating: Plate the transformation mixture onto selective regeneration agar plates.

  • Transformant Selection: Incubate the plates until transformants appear. Verify the integration of the desired genes by PCR.

2. Cultivation and Extraction from A. nidulans

  • Cultivation: Grow the engineered A. nidulans strain in a suitable liquid production medium.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Homogenize the mycelia in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

    • Filter the homogenate and evaporate the solvent from the filtrate.

    • Resuspend the residue for HPLC analysis.

IV. Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound in fermentation broths and cell extracts.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength of approximately 223 nm or 280 nm, or mass spectrometry (LC-MS) for more sensitive and specific detection.[13][14][15]

  • Quantification: this compound concentration is determined by comparing the peak area from the sample to a standard curve generated with purified this compound.

Conclusion

The development of microbial cell factories for this compound production is a rapidly advancing field. This document provides a comprehensive guide with detailed protocols for researchers to establish and optimize production in E. coli, S. cerevisiae, and A. nidulans. The choice of host and engineering strategy will depend on the specific research goals, available resources, and desired scale of production. Continued efforts in metabolic engineering, synthetic biology, and fermentation optimization are expected to further enhance the titers and economic viability of microbial this compound production, paving the way for its broader application in the pharmaceutical industry.

References

Application Notes and Protocols for the Characterization of Chanoclavine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chanoclavine is a tricyclic ergot alkaloid produced by various fungi of the Claviceps genus. As a key intermediate in the biosynthesis of more complex ergot alkaloids, its structural elucidation and characterization are of significant interest in natural product chemistry, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural analysis of organic molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is essential for the structural verification of isolated or synthesized this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.45d11.5
43.20m
52.85m
2.60dd15.0, 5.0
2.95dd15.0, 3.0
74.10d5.0
86.85s
95.80q7.0
101.75d7.0
127.15d8.0
137.00t8.0
147.25d8.0
157.05t8.0
16-NH8.10s
17-N-CH₃2.45s
18-CH₃1.70s
19-OH4.90br s

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
260.5
3110.0
445.0
535.5
628.0
768.0
8125.0
9130.0
1013.5
11122.0
12118.0
13120.0
14111.0
15127.5
16138.0
17-N-CH₃34.0
18-CH₃12.5
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound, while tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺257.1649257.1643

Table 4: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor ion) [1]

Fragment Ion (m/z)Proposed Structure/Loss
239.1543[M+H - H₂O]⁺
226.1226[M+H - CH₂OH]⁺
208.1121[M+H - H₂O - CH₂OH]⁺

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.

2.1.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent may affect chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2.1.2. NMR Data Acquisition

The following experiments are recommended for complete structural elucidation:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for stereochemical assignments.

2.1.3. Instrument Parameters (Example for a 500 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: zg30

    • Acquisition Time: ~3 sec

    • Relaxation Delay: 2 sec

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Acquisition Time: ~1 sec

    • Relaxation Delay: 2 sec

    • Number of Scans: 1024-4096

  • 2D Experiments (COSY, HSQC, HMBC, NOESY):

    • Use standard pulse programs and parameters recommended by the spectrometer manufacturer. Optimize spectral widths and acquisition times based on the ¹H and ¹³C spectra.

Mass Spectrometry Protocol

This protocol describes the analysis of this compound using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly employed to achieve good separation and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min. .

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred for alkaloids due to the presence of basic nitrogen atoms.

    • Full Scan MS: Acquire data in the m/z range of 100-500 to detect the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 257.16) for collision-induced dissociation (CID) to obtain fragmentation data. Vary the collision energy to optimize the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical relationship for the characterization of this compound.

Chanoclavine_Characterization_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Fungal Culture Extraction Solvent Extraction Isolation->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Structure Structure of this compound NMR->Structure MS->Structure

Caption: Workflow for this compound Characterization.

Chanoclavine_Fragmentation_Pathway Precursor [M+H]⁺ m/z 257.16 Fragment1 [M+H - H₂O]⁺ m/z 239.15 Precursor->Fragment1 - H₂O Fragment2 [M+H - CH₂OH]⁺ m/z 226.12 Precursor->Fragment2 - CH₂OH Fragment3 [M+H - H₂O - CH₂OH]⁺ m/z 208.11 Fragment1->Fragment3 - CH₂OH Fragment2->Fragment3 - H₂O

Caption: Key MS/MS Fragmentation of this compound.

References

Application Notes and Protocols for Chanoclavine Biosynthetic Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic analysis of key enzymes in the chanoclavine biosynthetic pathway. This compound and its derivatives, belonging to the ergot alkaloids, are of significant interest due to their diverse pharmacological activities.[1][2] Understanding and quantifying the activity of the biosynthetic enzymes is crucial for metabolic engineering, drug discovery, and the development of cell-free or whole-cell biocatalytic systems.[1]

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[1][3] A series of enzymatic reactions catalyzed by DmaW, EasF, EasE, EasC, and EasD leads to the formation of the key intermediate, this compound-I aldehyde.[4][5] This aldehyde serves as a crucial branch-point for the synthesis of a wide array of ergot alkaloids.[6][7]

This compound Biosynthesis Pathway trp L-Tryptophan + DMAPP dmaw DmaW dmat Dimethylallyltryptophan (DMAT) easf EasF medmat N-Methyl-DMAT (Me-DMAT) easec EasE + EasC cc1 This compound-I easd EasD cca This compound-I Aldehyde easg EasG cca->easg easa EasA cca->easa agro Agroclavine (B1664434) other Other Ergot Alkaloids agro->other fest Festuclavine fest->other dmaw->dmat dmaw->dmat Prenylation easf->medmat easf->medmat Methylation (SAM) easec->cc1 easec->cc1 Oxidative Cyclization easd->cca easd->cca Oxidation (NAD+) easg->agro easg->agro Reduction (NADPH) easa->fest easa->fest Reduction (NADPH) DmaW_EasF_Workflow A Yeast Culture (Expressing DmaW + EasF) B Sample Collection A->B C Metabolite Extraction (e.g., Methanol) B->C D Solvent Evaporation C->D E Reconstitute in Mobile Phase D->E F LC-MS Analysis E->F G Quantify DMAT and Me-DMAT F->G EasEC_Workflow A Prepare Cell Lysate (Expressing EasE + EasC) B Add Substrate (Me-DMAT) A->B C Incubate at 30°C B->C D Quench Reaction (Methanol) C->D E Centrifuge & Filter D->E F HPLC Analysis E->F G Quantify this compound-I F->G EasD_Workflow A Prepare Reaction Mix (Buffer, this compound-I, NAD+) B Add Purified EasD Enzyme A->B C Incubate at 30-37°C B->C D Quench with Methanol C->D E Centrifuge & Filter D->E F HPLC Analysis E->F G Quantify Product (this compound-I Aldehyde) F->G EasG_Workflow A Prepare Reaction Mix (Buffer, CCA, NADPH, GSH) B Add Purified EasG Enzyme A->B C Incubate at 30°C B->C D Extract with Organic Solvent C->D E Evaporate & Reconstitute D->E F HPLC / LC-MS Analysis E->F G Identify & Quantify Agroclavine F->G

References

Application Notes and Protocols for Optimal Chanoclavine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summaries of fermentation conditions for the optimal production of chanoclavine, a key intermediate in the biosynthesis of various ergot alkaloids with significant pharmaceutical potential. The information is compiled from recent scientific literature and is intended to guide researchers in developing efficient production strategies.

Introduction to this compound Production

This compound is a naturally occurring ergot alkaloid produced by several species of fungi, most notably Claviceps purpurea. It serves as a crucial precursor for the synthesis of more complex and therapeutically important ergot alkaloids. Due to its pharmaceutical relevance, significant research has been directed towards optimizing its production through fermentation. This document outlines various approaches, including submerged fermentation of native producers, heterologous expression in microbial hosts, and innovative hybrid synthetic biology-chemical synthesis (Sbio-Csyn) systems.

Data Presentation: Fermentation Parameters and this compound Titers

The following tables summarize quantitative data from various studies on this compound production, providing a comparative overview of different production systems, media compositions, and achievable titers.

Table 1: Comparison of this compound Production Systems

Production SystemHost OrganismKey Genetic ModificationsThis compound TiterReference
Native FermentationClaviceps purpurea 59 CC5/86Strain selected from parent strain40-60% of 3-6 g/L total alkaloids[1]
Heterologous HostSaccharomyces cerevisiaeExpression of Aspergillus japonicus EasC and EasE~1.2 mg/L[2]
Heterologous HostAspergillus nidulansRefactored and engineered this compound biosynthetic pathway241 mg/L[2][3]
Whole-Cell Biotransformation (Sbio-Csyn Hybrid System)Escherichia coliExpression of Aspergillus japonicus EasC for conversion of prethis compound> 3 g/L[3]

Table 2: Media Composition for this compound Production

Medium Name / ReferenceHost OrganismCarbon Source(s)Nitrogen Source(s)Key Minerals/SaltspH
T25 Medium[1]Claviceps sp.Sucrose, Citric AcidYeast Extract--
M102 Medium[4]Claviceps purpureaSucrose, Malt ExtractPeptone, Yeast ExtractMgSO₄·7H₂O, KCl, KH₂PO₄6.0
Modified Stoll et al. Medium[5]Claviceps purpureaSucroseAsparagine, Yeast ExtractCa(NO₃)₂, MgSO₄·7H₂O, KH₂PO₄, KCl, FeSO₄·7H₂O, ZnSO₄·7H₂O, Cysteine HCl5.0
LB Medium (for Sbio-Csyn)[3]Escherichia coli-Tryptone, Yeast ExtractNaCl7.4 (for resuspension)

Experimental Protocols

Protocol 1: Submerged Fermentation of Claviceps purpurea for this compound Production

This protocol is a generalized procedure based on common practices for ergot alkaloid fermentation with Claviceps purpurea.

1. Media Preparation

  • Seed Medium (T2 Medium) [6]:

    • Sucrose: 100 g/L

    • L-asparagine: 10 g/L

    • Yeast extract: 0.1 g/L

    • Ca(NO₃)₂: 1 g/L

    • KH₂PO₄: 0.25 g/L

    • MgSO₄·7H₂O: 0.25 g/L

    • KCl: 0.12 g/L

    • FeSO₄·7H₂O: 0.02 g/L

    • ZnSO₄·7H₂O: 0.015 g/L

    • Adjust pH to 5.2 with 25% NH₃ solution.

    • For solid medium, add 20 g/L agar (B569324).

  • Production Medium (T25 Medium) [6]:

    • Sucrose: 300 g/L

    • Citric acid: 15 g/L

    • Yeast extract: 0.1 g/L

    • Ca(NO₃)₂: 1 g/L

    • KH₂PO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.25 g/L

    • KCl: 0.12 g/L

    • FeSO₄·7H₂O: 0.007 g/L

    • ZnSO₄·7H₂O: 0.006 g/L

    • Adjust pH to 5.2 with 25% NH₃ solution.

  • Sterilize media by autoclaving.

2. Inoculum Preparation

  • Inoculate Claviceps purpurea mycelia onto T2 agar plates and incubate at 25°C for 21 days.[6]

  • Transfer two pieces of the agar culture (1 x 2 cm²) into a 500 mL Erlenmeyer flask containing 100 mL of sterile T2 seed medium.[6]

  • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 6 days.[6]

3. Production Fermentation

  • Inoculate 170 mL of T25 production medium in a 1000 mL Erlenmeyer flask with 20 mL of the seed culture.[6]

  • Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 12 days in the dark.[6]

4. This compound Extraction and Analysis

  • Adjust the pH of the culture filtrate to 8.5 with a saturated Na₂CO₃ solution.[6]

  • Extract the alkaloids twice with an equal volume of chloroform (B151607).[6]

  • Analyze the chloroform extract for this compound content using HPLC.

Protocol 2: Whole-Cell Biotransformation for High-Titer this compound Production

This protocol describes the whole-cell catalysis step of the Sbio-Csyn hybrid system for converting prethis compound to this compound using engineered E. coli.

1. Strain and Media

  • Strain: E. coli BL21(DE3) transformed with a pET28a plasmid carrying the EasC gene from Aspergillus japonicus.

  • Medium: Luria-Bertani (LB) medium with 50 µg/mL kanamycin (B1662678).

2. Expression of this compound Synthase (EasC)

  • Inoculate 10 mL of LB medium containing kanamycin with a single colony of the engineered E. coli and grow overnight at 37°C with shaking at 220 rpm.[3]

  • Use the overnight culture to inoculate 1 L of LB medium with kanamycin.[3]

  • Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.[3]

  • Induce protein expression by adding 10 µM isopropyl-β-d-thiogalactopyranoside (IPTG) and 80 mg/L 5-aminolevulinic acid (5-ALA).[3]

  • Continue incubation for 18 hours at 16°C with shaking at 200 rpm.[3]

3. Whole-Cell Biotransformation

  • Harvest the induced cells by centrifugation at 5,000 rpm for 20 minutes.[3]

  • Resuspend the cell pellet in 50 mM sodium phosphate (B84403) buffer (PBS), pH 7.4.[3]

  • To 500 µL of the cell suspension, add the substrate prethis compound (PCC) at the desired concentration and 2 equivalents of NADPH.[3]

  • Incubate the reaction mixture at 30°C with shaking at 800 rpm.[3]

  • Monitor the conversion of PCC to this compound over time using HPLC.

4. This compound Quantification by HPLC

  • System: HPLC with a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) and a Photodiode Array (PDA) detector.[2]

  • Mobile Phase: A linear gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid). For example, a gradient from 90:10 to 0:100 water:acetonitrile over 10 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: Monitor at a wavelength suitable for this compound (e.g., 296 nm).[7]

  • Quantification: Use a standard curve of purified this compound to determine the concentration in the samples.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Chanoclavine_Biosynthesis Tryptophan Tryptophan DMAT Dimethylallyltryptophan (DMAT) Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT SAM S-Adenosyl Methionine (SAM) Me_DMAT N-Methyl-DMAT SAM->Me_DMAT DMAT->Me_DMAT EasF (Methyltransferase) PCC Prethis compound (PCC) Me_DMAT->PCC EasE (FAD-linked Oxidoreductase) This compound This compound PCC->this compound EasC (this compound Synthase)

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow Start Start: Define Objective (e.g., Maximize this compound Titer) Strain_Selection Strain Selection/Development Start->Strain_Selection Media_Screening One-Factor-at-a-Time (OFAT) Media Component Screening (Carbon, Nitrogen, etc.) Strain_Selection->Media_Screening PB_Design Plackett-Burman Design (Screen for Significant Factors) Media_Screening->PB_Design RSM Response Surface Methodology (RSM) (e.g., Box-Behnken or Central Composite Design) PB_Design->RSM Model_Validation Model Validation Experiments RSM->Model_Validation Optimal_Conditions Optimal Fermentation Conditions Model_Validation->Optimal_Conditions Scale_Up Scale-Up Studies Optimal_Conditions->Scale_Up End End Scale_Up->End

Caption: A typical workflow for the optimization of fermentation conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Chanoclavine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chanoclavine fermentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your this compound fermentation experiments.

Problem 1: Poor or no growth of the production strain (e.g., Aspergillus sp., engineered Saccharomyces cerevisiae)

  • Possible Causes:

    • Inadequate Inoculum: The age, size, or quality of the inoculum may be suboptimal.

    • Incorrect Media Composition: The growth medium may lack essential nutrients or have an incorrect pH.

    • Suboptimal Physical Parameters: Temperature, aeration, or agitation may not be suitable for the growth of the strain.

    • Contamination: The culture may be contaminated with other microorganisms that inhibit the growth of the production strain.

  • Suggested Solutions:

    • Inoculum Development: Standardize your inoculum preparation. Use a fresh, actively growing seed culture. A typical starting point for inoculum volume is 5-10% (v/v) of the final fermentation volume.

    • Media Optimization: Verify the composition and pH of your growth medium. Ensure all essential macro- and micronutrients are present. The optimal initial pH for fungal fermentations is often in the range of 6.0-7.0.

    • Parameter Optimization: Calibrate and monitor your fermenter's temperature, pH, and dissolved oxygen probes. Ensure agitation is sufficient for homogenous mixing without causing excessive shear stress.

    • Aseptic Technique: Reinforce strict aseptic techniques during all stages of media preparation, inoculation, and sampling to prevent contamination.

Problem 2: Good cell growth, but low to no this compound production

  • Possible Causes:

    • Suboptimal Production Medium: The fermentation medium may support growth but not be conducive to secondary metabolite production.

    • Incorrect Fermentation Time: The fermentation may be harvested too early (before the production phase) or too late (after product degradation).

    • Feedback Inhibition: Accumulation of this compound or other pathway intermediates may be inhibiting key biosynthetic enzymes.

    • Precursor Limitation: The supply of primary precursors, particularly L-tryptophan and dimethylallyl pyrophosphate (DMAPP), may be insufficient.

    • Low Enzyme Activity: Key enzymes in the this compound pathway (e.g., DmaW, EasF, EasC, EasE) may have low expression levels or specific activity.

  • Suggested Solutions:

    • Two-Stage Culture: Consider a two-stage fermentation process. The first stage uses a growth-optimized medium, after which the culture is transferred to a production-optimized medium that may have different nutrient compositions (e.g., lower phosphate) to trigger secondary metabolism.

    • Time Course Study: Perform a time-course experiment, taking samples at regular intervals to determine the optimal harvest time for maximum this compound concentration.

    • Precursor Feeding: Implement a precursor feeding strategy. L-tryptophan can be fed intermittently or continuously during the fermentation to maintain a steady supply without causing toxicity.

    • Metabolic Engineering: If working with a genetically tractable host, consider overexpressing the genes encoding the rate-limiting enzymes in the this compound biosynthetic pathway.

Problem 3: Accumulation of pathway intermediates (e.g., N-methyl-4-dimethylallyltryptophan)

  • Possible Causes:

    • Bottleneck at EasC/EasE Step: The conversion of N-methyl-4-dimethylallyltryptophan (N-Me-DMAT) to this compound-I is a critical step catalyzed by the enzymes EasC and EasE. Low activity of either of these enzymes will lead to the accumulation of N-Me-DMAT.[1]

    • Improper Protein Folding/Targeting: The enzyme EasE requires proper folding and targeting to the endoplasmic reticulum (ER) for its activity.[2] In heterologous hosts like S. cerevisiae, inefficient protein folding can be a significant bottleneck.

  • Suggested Solutions:

    • Co-expression of easC and easE: Ensure that both easC and easE are expressed at sufficient levels.

    • Enhance Protein Folding: In eukaryotic hosts, co-overexpress chaperone proteins and enzymes involved in disulfide bond formation, such as PDI (protein disulfide isomerase) and ERO1 (ER oxidoreductin 1).[2]

    • Codon Optimization: When expressing genes in a heterologous host, ensure the gene sequences are codon-optimized for that specific organism to improve translation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the role of L-tryptophan in this compound fermentation, and can its addition improve yields?

A1: L-tryptophan is a primary precursor for the biosynthesis of all ergot alkaloids, including this compound.[3] Supplementing the fermentation medium with L-tryptophan can significantly stimulate this compound biosynthesis, with concentrations up to 25 mM showing a remarkable increase in clavine alkaloid production in some strains.[4] However, high concentrations of tryptophan can also be inhibitory to cell growth, so a fed-batch or continuous feeding strategy is often recommended over a large initial bolus.

Q2: My this compound yield is low. What are the key genes I should consider overexpressing?

A2: The core biosynthetic genes required for the conversion of L-tryptophan and DMAPP to this compound-I are dmaW, easF, easC, and easE.[5][6] If you are experiencing a bottleneck, ensuring high-level expression of all four is crucial. In heterologous hosts like Saccharomyces cerevisiae, it has been shown that overexpressing host-native genes involved in protein folding (pdi1, ero1) and cofactor generation (fad1) can also significantly increase this compound-I production.[2]

Q3: What are the optimal fermentation conditions (pH, temperature) for this compound production?

A3: The optimal physical parameters are strain-dependent. However, for many fungal fermentations, a temperature range of 25-30°C and an initial pH of 6.0-7.0 are good starting points.[4] It is critical to perform optimization studies for your specific strain. A common approach is to first use a single-factor experimental design to identify the influential parameters, followed by a statistical method like response surface methodology (RSM) to determine the optimal settings.[7][8][9]

Q4: How can I analyze the concentration of this compound and its precursors in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound and its intermediates. A C18 column is typically used with a gradient elution of a buffered aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[10][11] Detection is usually performed using a UV detector (around 280 nm) or a mass spectrometer (MS) for higher sensitivity and specificity.[10][11]

Data Presentation

Table 1: Strategies for Enhancing this compound Production

StrategyHost OrganismModificationTiter AchievedReference
Heterologous ExpressionSaccharomyces cerevisiaeExpression of dmaW, easF, easC, easE1.2 mg/L[5]
Metabolic EngineeringAspergillus nidulansSystematic refactoring of the biosynthetic pathway241 mg/L[5]
Hybrid Sbio-Csyn SystemEscherichia coli (for biotransformation)Whole-cell catalysis using EasC on a chemically synthesized precursor> 3 g/L[6]

Experimental Protocols

Protocol 1: Standard this compound Fermentation in Aspergillus

  • Inoculum Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth) with spores or mycelial fragments of the Aspergillus strain.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 72 hours.

  • Fermentation:

    • Transfer the seed culture (5-10% v/v) to a 1 L production fermenter containing the desired production medium.

    • Maintain the fermentation at 28°C with an agitation of 200-400 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).

    • Control the pH at a setpoint of 6.5 by automated addition of 1M NaOH or 1M HCl.

    • Collect samples aseptically at regular intervals (e.g., every 24 hours) for analysis of cell growth and this compound production.

  • Extraction and Analysis:

    • Separate the mycelia from the broth by centrifugation or filtration.

    • Extract the mycelia and broth separately with an organic solvent like ethyl acetate (B1210297) or methanol.

    • Combine the extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.

Protocol 2: Media Optimization using Plackett-Burman and Response Surface Methodology (RSM)

  • Plackett-Burman Design (Screening):

    • Identify a list of potentially important media components (e.g., carbon sources, nitrogen sources, trace elements).

    • Use a Plackett-Burman statistical design to screen for the factors that have the most significant effect on this compound yield with a minimal number of experiments.[7][8] Each factor is tested at a high (+) and a low (-) level.

    • Analyze the results to identify the top 3-4 most influential variables.

  • Response Surface Methodology (Optimization):

    • Use a central composite design (CCD) or Box-Behnken design (BBD) to investigate the interactions between the significant factors identified in the Plackett-Burman experiment.[7][9]

    • Perform the experiments according to the design matrix, varying the concentrations of the selected components.

    • Use the resulting data to fit a second-order polynomial equation and generate response surface plots to visualize the optimal concentrations for maximizing this compound yield.

Visualizations

Chanoclavine_Biosynthesis_Pathway tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat me_dmat N-methyl-4-dimethylallyltryptophan (N-Me-DMAT) dmat->me_dmat EasF sam SAM sam->me_dmat This compound This compound-I me_dmat->this compound EasE + EasC

Caption: this compound-I Biosynthesis Pathway.

Troubleshooting_Workflow start Low this compound Yield check_growth Assess Cell Growth start->check_growth good_growth Good Growth check_growth->good_growth Yes poor_growth Poor Growth check_growth->poor_growth No check_production_media Optimize Production Medium good_growth->check_production_media check_precursors Precursor Limitation? good_growth->check_precursors check_enzyme_activity Enzyme Bottleneck? good_growth->check_enzyme_activity check_inoculum Check Inoculum Quality poor_growth->check_inoculum check_media_growth Verify Growth Medium poor_growth->check_media_growth check_params_growth Optimize Physical Parameters poor_growth->check_params_growth feed_tryptophan Implement Tryptophan Feeding check_precursors->feed_tryptophan overexpress_genes Overexpress Key Genes (easC/E, pdi1, etc.) check_enzyme_activity->overexpress_genes

Caption: Troubleshooting Workflow for Low this compound Yield.

References

Chanoclavine Extraction and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chanoclavine extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate challenges in your workflow.

Extraction Issues

Question 1: Why is my this compound extraction yield consistently low?

Answer: Low extraction yields can stem from several factors, from the initial biomass to the extraction solvent and conditions. Here’s a systematic approach to troubleshoot this issue:

  • Biomass Quality: The concentration of this compound can vary significantly depending on the fungal strain, cultivation conditions, and age of the culture. Ensure you are using a high-yielding strain and that the fermentation has proceeded for the optimal duration to maximize alkaloid production. Titers in Aspergillus nidulans and Saccharomyces cerevisiae have been reported to reach up to 241.0 mg/L and 1.2 mg/L, respectively.[1] A hybrid synthetic biology and chemical synthesis approach has achieved over 3 g/L.[2]

  • Cell Lysis: Inefficient disruption of the fungal mycelia will result in poor release of intracellular alkaloids. Ensure your cell lysis method (e.g., grinding, high-pressure homogenization) is effective. For instance, after fermentation, E. coli cells can be harvested and resuspended in a lysis buffer, followed by disruption using a high-pressure cell fragmentation apparatus.[1]

  • Solvent Choice and pH: this compound, like other alkaloids, has differential solubility based on pH.[3] The extraction of alkaloids is often based on their basic character and solubility profiles.[3]

    • Alkaline Extraction: In an alkaline medium, this compound will be in its free base form, which is more soluble in less polar organic solvents like ethyl acetate (B1210297) or dichloromethane.[3][4]

    • Acidic Extraction: In an acidic medium, this compound will form a salt, making it more soluble in polar solvents like water or ethanol.[3][5]

    • A common strategy involves an initial extraction with an organic solvent under alkaline conditions, followed by a liquid-liquid extraction with an acidic aqueous solution to purify the alkaloids from non-basic impurities.[6]

  • Extraction Method: Traditional methods like maceration can be time-consuming and may not be as efficient as other techniques.[7] Consider optimizing your current method or exploring more advanced techniques:

    • Soxhlet Extraction: This method provides a more exhaustive extraction but be mindful of potential thermal degradation of this compound.[7]

    • Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE): These techniques can enhance extraction efficiency and reduce extraction time.

    • Pressurized Liquid Extraction (PLE): Using solvents at elevated temperatures and pressures can increase solubility and improve mass transfer.[8]

  • Optimization of Parameters: Systematically optimize parameters such as solvent-to-solid ratio, temperature, and extraction time.[9][10]

Question 2: My this compound seems to be degrading during extraction. What can I do?

Answer: Alkaloids can be sensitive to heat, light, and oxygen.[3] Degradation can lead to reduced yields and the formation of impurities.

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation steps. If using methods like Soxhlet extraction, monitor the temperature closely.[7]

  • Light Protection: Protect your extracts from direct light by using amber glassware or covering your containers with aluminum foil.

  • Inert Atmosphere: For highly sensitive extractions, consider performing the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • pH Stability: this compound may be unstable at extreme pH values. Ensure that the pH of your extraction and subsequent liquid-liquid extraction steps is controlled.

Purification Issues

Question 3: I am having trouble separating this compound from other clavine alkaloids using column chromatography.

Answer: Co-elution of structurally similar alkaloids is a common challenge in purification.

  • Stationary Phase Selection: Silica (B1680970) gel is a common choice for alkaloid purification.[11] However, its slightly acidic nature can sometimes lead to tailing or irreversible adsorption of basic alkaloids.[11] You might consider:

    • Alumina (basic or neutral): This can be a better alternative for separating basic compounds.

    • Reversed-Phase Silica (C18): This is particularly useful if you are transitioning to or from reversed-phase HPLC.

  • Mobile Phase Optimization:

    • Solvent System: For silica gel chromatography, a mixture of a non-polar solvent (e.g., dichloromethane, ethyl acetate, or hexane) and a polar solvent (e.g., methanol (B129727) or ethanol) is typically used.[1] Systematically vary the ratio of these solvents to improve separation.

    • Additives: Adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape and reduce tailing by competing with the alkaloids for active sites on the silica gel.

  • Gradient Elution: A stepwise or linear gradient of increasing solvent polarity can help to resolve compounds with different polarities.

  • Alternative Techniques: If column chromatography is insufficient, consider other methods:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers higher resolution for separating complex mixtures.[12]

    • Fast Centrifugal Partition Chromatography (FCPC): This technique has been successfully used for the isolation of this compound.[12]

Question 4: My this compound peak is tailing or showing poor shape during HPLC analysis/purification.

Answer: Poor peak shape in HPLC can be due to a variety of factors related to the column, mobile phase, or sample itself.

  • Column Issues:

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.[13][14]

    • Column Degradation: The stationary phase may be degrading, especially if using aggressive mobile phases.[13]

  • Mobile Phase Problems:

    • pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. For reversed-phase chromatography, operating at a pH where the analyte is in a single ionic state (either fully protonated or deprotonated) usually gives better peak shapes. Buffering the mobile phase is crucial for reproducibility.

    • Ionic Strength: Ensure adequate buffer concentration to maintain a stable pH.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: Residual silanols on the silica backbone of the column can interact with the basic nitrogen of this compound, causing tailing.[14] Using a highly end-capped column or adding a competitive base to the mobile phase can mitigate this.[14]

Quantitative Data Summary

The following tables provide a summary of reported production titers and analytical parameters for this compound.

Table 1: this compound Production in Different Systems

Production SystemTiterReference
Saccharomyces cerevisiae1.2 mg/L[1]
Aspergillus nidulans241.0 mg/L[1]
Sbio-Csyn Hybrid System> 3 g/L[2]

Table 2: HPLC-Based Quantification Parameters for this compound

ParameterValueReference
Limit of Detection (LOD)0.039 µg/mL[15]
Limit of Quantitation (LOQ)0.118 µg/mL[15]
Linearity Range2-10 µg/mL[15]
Recovery99.20-102.0%[15]
Repeatability (RSD)< 2%[15]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Fungal Biomass

This protocol is a general guideline and should be optimized for your specific application.

  • Harvesting and Lysis:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Lyse the mycelia, for example, by grinding in a mortar and pestle with liquid nitrogen or using high-pressure homogenization.

  • Alkaline Extraction:

    • Suspend the lysed mycelia in an aqueous solution and adjust the pH to 8-9 with a suitable base (e.g., ammonium hydroxide).

    • Extract the aqueous suspension multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts.

  • Acidic Wash:

    • Extract the combined organic phase with a dilute aqueous acid (e.g., 1% sulfuric acid or tartaric acid). The alkaloids will move into the aqueous phase as salts.

    • Separate and collect the acidic aqueous phase.

  • Basification and Re-extraction:

    • Adjust the pH of the acidic aqueous phase back to 8-9 with a base.

    • Re-extract the alkaloids into an organic solvent.

  • Drying and Concentration:

    • Dry the final organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Analytical HPLC Method for this compound Quantification

This method is adapted from a published procedure for the analysis of clavine alkaloids.[12][15]

  • Column: Waters Spherisorb ODS2 (250 x 4.6 mm, 10 µm) or equivalent C18 column.[12][15]

  • Mobile Phase: A binary gradient of:

    • A: 0.01 M Sodium Phosphate buffer (NaH₂PO₄) with 0.1% glacial acetic acid.[12][15]

    • B: Acetonitrile.[12][15]

  • Flow Rate: 0.8 mL/min.[12][15]

  • Column Temperature: 25 °C.[12][15]

  • Detection: UV at 254 nm.[12][15]

  • Injection Volume: 10-20 µL.

  • Quantification: Use a standard curve of purified this compound.

Visualizations

Workflow for this compound Extraction and Purification

G General Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Fungal Biomass B Cell Lysis A->B C Alkaline Extraction (e.g., Ethyl Acetate) B->C D Acidic Wash (Liquid-Liquid Extraction) C->D E Crude Alkaloid Extract D->E F Column Chromatography (e.g., Silica Gel) E->F G Fraction Collection F->G H Purity Analysis (TLC/HPLC) G->H I Preparative HPLC (Optional, for high purity) H->I If needed J Purified this compound H->J I->J K HPLC/LC-MS Analysis J->K L Structure Elucidation (NMR, MS) K->L

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Troubleshooting Logic for Low Extraction Yield

G Troubleshooting Low this compound Extraction Yield Start Low this compound Yield Biomass Check Biomass: - Fungal Strain - Culture Age - Growth Conditions Start->Biomass Lysis Optimize Cell Lysis: - Mechanical Disruption - Homogenization Start->Lysis Solvent Evaluate Extraction Solvent & pH: - Solvent Polarity - Alkaline vs. Acidic Extraction Start->Solvent Method Review Extraction Method: - Maceration vs. Soxhlet vs. UAE - Time, Temperature, Ratio Start->Method Degradation Assess for Degradation: - Temperature Control - Light Protection Start->Degradation Result Improved Yield Biomass->Result Lysis->Result Solvent->Result Method->Result Degradation->Result

References

Technical Support Center: Optimizing Chanoclavine Production in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the production of chanoclavine-I in the filamentous fungus Aspergillus nidulans.

Troubleshooting Guides

This section addresses common issues encountered during the heterologous production of this compound-I in Aspergillus nidulans.

Problem 1: Low or No this compound-I Production After Successful Transformation

Possible Causes and Solutions:

  • Suboptimal Gene Expression: The promoters driving the expression of the this compound-I biosynthetic genes (dmaW, easF, easE, easC) may not be strong enough or may be repressed under your culture conditions.

    • Solution: Consider using strong, well-characterized constitutive promoters like gpdA or inducible promoters such as alcA that allow for controlled expression. The alcA promoter, for instance, is induced by ethanol (B145695) and repressed by glucose, offering a way to separate the growth phase from the production phase.

  • Incorrect Gene Assembly or Mutations: Errors during PCR amplification or plasmid construction can lead to non-functional enzymes.

    • Solution: Sequence-verify all constructs before transforming A. nidulans. Use high-fidelity DNA polymerases for PCR to minimize the risk of mutations.

  • Precursor Limitation: The biosynthesis of this compound-I requires L-tryptophan and dimethylallyl pyrophosphate (DMAPP). Insufficient intracellular pools of these precursors can limit production.

    • Solution: Supplement the culture medium with L-tryptophan. To enhance DMAPP availability, consider overexpressing key genes in the mevalonate (B85504) pathway.

  • Suboptimal Culture Conditions: The pH, temperature, aeration, and media composition can significantly impact secondary metabolite production.

    • Solution: Systematically optimize these parameters. Start with a standard minimal medium (MM) and then test variations in carbon and nitrogen sources. For many Aspergillus species, secondary metabolite production is favored under slightly acidic conditions (pH 4.0-6.5) and at temperatures slightly below the optimum for vegetative growth (25-30°C).[1]

  • Host Strain Background: The genetic background of the A. nidulans host strain can influence the expression of heterologous pathways. Some strains may have competing metabolic pathways that divert precursors away from this compound-I synthesis.

    • Solution: Utilize engineered strains with deletions of major endogenous secondary metabolite gene clusters to reduce background noise and potentially increase precursor availability for your pathway of interest.[2]

Problem 2: Inconsistent this compound-I Yields Between Batches

Possible Causes and Solutions:

  • Variability in Inoculum: The age and concentration of spores used for inoculation can affect the growth kinetics and, consequently, secondary metabolite production.

    • Solution: Standardize your inoculum preparation. Always use fresh spore suspensions of a known concentration.

  • Inconsistent Media Preparation: Minor variations in media components, pH, and sterilization can lead to batch-to-batch variability.

    • Solution: Prepare media in large, homogenous batches whenever possible. Double-check the pH after autoclaving and adjust if necessary.

  • Plasmid Instability (for episomal expression): Plasmids containing the biosynthetic genes may be lost during prolonged cultivation without selective pressure.

    • Solution: If using episomal expression vectors (e.g., containing an AMA1 sequence), ensure continuous selective pressure by using an appropriate auxotrophic mutant host and minimal medium lacking the required nutrient. For long-term stability, consider integrating the gene expression cassettes into the fungal genome.

Frequently Asked Questions (FAQs)

Genetic Engineering and Strain Development

  • Q1: Which genes are essential for this compound-I production in a heterologous host like A. nidulans?

    • A1: The minimal set of genes required for the biosynthesis of this compound-I from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP) are dmaW, easF, easE, and easC.[3] These genes encode for dimethylallyltryptophan synthase, a methyltransferase, a catalase, and this compound-I synthase, respectively.[4]

  • Q2: What are the best promoters to use for expressing the this compound-I pathway genes in A. nidulans?

    • A2: The choice of promoter depends on your experimental goals. For high-level constitutive expression, the gpdA promoter is a common choice. For tunable expression, the alcA promoter is widely used, as it is strongly induced by ethanol and repressed by glucose. This allows for a biphasic fermentation where the fungus is first grown to a high density in glucose-containing medium, and then switched to an ethanol-containing medium to induce this compound-I production.

  • Q3: Does increasing the gene copy number always lead to higher this compound-I yields?

    • A3: Not necessarily. While increasing the copy number of rate-limiting enzymes can enhance production, it doesn't always correlate with a linear increase in yield. In some cases, high copy numbers can lead to metabolic burden or gene silencing effects. It is often more effective to ensure balanced expression of all pathway genes.

Cultivation and Fermentation

  • Q4: What is a good starting medium for this compound-I production in A. nidulans?

    • A4: A good starting point is a defined minimal medium (MM) with a suitable carbon source (e.g., glucose for initial growth, followed by an inducer like ethanol if using the alcA promoter) and a nitrogen source like sodium nitrate. The specific composition can be further optimized.

  • Q5: How do carbon and nitrogen sources affect this compound-I production?

    • A5: The choice of carbon and nitrogen sources can significantly influence secondary metabolism. Rapidly metabolizable carbon sources like glucose often support robust growth but may repress secondary metabolite production through carbon catabolite repression. Slower-metabolized carbon sources or a shift in the carbon source during fermentation can trigger production. The type and concentration of the nitrogen source also play a crucial role, with different nitrogen sources potentially impacting the intracellular pH and signaling pathways that regulate secondary metabolism.[1][5][6]

  • Q6: What is the optimal pH and temperature for this compound-I production?

    • A6: While the optimal conditions can be strain-specific, a general starting point for secondary metabolite production in Aspergillus species is a slightly acidic pH (around 4.0-6.5) and a temperature of 25-30°C.[1] It is recommended to perform an optimization study for your specific engineered strain.

Analysis and Quantification

  • Q7: How can I extract and quantify this compound-I from my cultures?

    • A7: this compound-I can be extracted from the culture broth and/or mycelium using an organic solvent like ethyl acetate. The extract can then be analyzed and quantified by High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector. A standard curve with purified this compound-I is necessary for accurate quantification.

Data Presentation

Table 1: Reported this compound-I Titers in Engineered Fungal Systems

Host OrganismEngineering StrategyThis compound-I Titer (mg/L)Reference
Aspergillus nidulansHeterologous expression of dmaW, easF, easE, easC from A. fumigatusDetected, but not quantified[3]
Aspergillus nidulansSystematically refactored and rationally engineered EA biosynthetic pathway241.0[7]
Saccharomyces cerevisiaeHeterologous expression of pathway genes with host engineering (overexpression of pdi1, ero1, or fad1)Increased production (relative to control)

Experimental Protocols

Protocol 1: Protoplast Transformation of Aspergillus nidulans

This protocol is a generalized procedure for introducing plasmid DNA into A. nidulans.

  • Spore Inoculation: Inoculate 10^8 conidia of the recipient A. nidulans strain into 100 mL of liquid minimal medium supplemented with the necessary auxotrophic requirements.

  • Germling Growth: Incubate the culture at 37°C with shaking (200 rpm) for 4-6 hours until the majority of conidia have germinated and formed short germ tubes.

  • Protoplast Formation: Harvest the germlings by centrifugation. Wash the pellet with an osmotic stabilizer (e.g., 1.2 M MgSO4). Resuspend the germlings in an osmotic stabilizer containing a cell wall-degrading enzyme cocktail (e.g., Glucanex). Incubate with gentle shaking until protoplasts are formed (can be monitored microscopically).

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by centrifugation and wash them with the osmotic stabilizer.

  • Transformation: Resuspend the protoplasts in a transformation buffer. Add the plasmid DNA and PEG solution. Incubate on ice.

  • Plating and Selection: Mix the transformation mixture with molten, cooled top agar (B569324) containing the osmotic stabilizer and plate onto selective minimal medium plates. Incubate at 37°C until transformants appear.

Protocol 2: Shake Flask Cultivation for this compound-I Production

  • Seed Culture: Inoculate spores of the engineered A. nidulans strain into a seed medium (e.g., complete medium) and incubate for 24-48 hours.

  • Production Culture: Inoculate the production medium (e.g., minimal medium with specific carbon and nitrogen sources) with the seed culture.

  • Incubation: Incubate the production cultures in baffled flasks at 28-30°C with vigorous shaking (200-250 rpm) for 5-10 days.

  • Sampling: Aseptically collect samples at regular intervals to monitor growth (dry cell weight) and this compound-I production (by HPLC).

Protocol 3: HPLC Analysis of this compound-I

  • Sample Preparation: Separate the mycelium from the culture broth by filtration or centrifugation. Extract both the mycelium and the broth with ethyl acetate. Combine the organic phases and evaporate to dryness. Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of formic acid or ammonium (B1175870) acetate).

    • Detection: UV detector at a wavelength where this compound-I has a strong absorbance (e.g., ~223 nm and ~280 nm) or a mass spectrometer for more specific detection.

  • Quantification: Prepare a standard curve using a serial dilution of a known concentration of pure this compound-I. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Chanoclavine_Biosynthesis_Pathway L-Tryptophan L-Tryptophan Dimethylallyltryptophan (DMAT) Dimethylallyltryptophan (DMAT) L-Tryptophan->Dimethylallyltryptophan (DMAT) dmaW DMAPP DMAPP DMAPP->Dimethylallyltryptophan (DMAT) N-methyl-DMAT N-methyl-DMAT Dimethylallyltryptophan (DMAT)->N-methyl-DMAT easF This compound-I This compound-I N-methyl-DMAT->this compound-I easE, easC

Caption: this compound-I biosynthetic pathway.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Production & Analysis Gene Synthesis/Cloning Gene Synthesis/Cloning Plasmid Construction Plasmid Construction Gene Synthesis/Cloning->Plasmid Construction A. nidulans Transformation A. nidulans Transformation Plasmid Construction->A. nidulans Transformation Transformant Selection Transformant Selection A. nidulans Transformation->Transformant Selection Fermentation Fermentation Transformant Selection->Fermentation Extraction Extraction Fermentation->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification

Caption: Experimental workflow for this compound production.

Signaling_Pathways cluster_G_protein G-protein Signaling cluster_Velvet Velvet Complex External Signals External Signals GPCR GPCR External Signals->GPCR Gα (FadA) Gα (FadA) GPCR->Gα (FadA) PKA Pathway PKA Pathway Gα (FadA)->PKA Pathway Secondary Metabolism Secondary Metabolism PKA Pathway->Secondary Metabolism Represses Light Light VeA VeA Light->VeA LaeA LaeA VeA->LaeA VelB VelB VeA->VelB LaeA->Secondary Metabolism Activates This compound-I Pathway This compound-I Pathway Secondary Metabolism->this compound-I Pathway

Caption: Key signaling pathways influencing secondary metabolism.

References

Technical Support Center: Improving the Efficiency of Chanoclavine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of chanoclavine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of this compound is very low. What are the most common bottlenecks in purely chemical synthesis routes?

A1: Historically, purely chemical total syntheses of this compound have been characterized by long reaction sequences and low overall yields, sometimes as low as 1.6% to 9%. Key bottlenecks often include:

  • Palladium-catalyzed cyclization: Formation of the C/D ring system of the ergoline (B1233604) scaffold via intramolecular Heck or similar reactions can be low-yielding without careful optimization of catalysts, ligands, and reaction conditions.

  • Stereocontrol: Establishing the correct stereochemistry at multiple centers can be challenging and may require multiple stereoselective steps or chiral resolutions, which can significantly impact the overall yield.

  • Protecting group strategy: The indole (B1671886) nitrogen's reactivity necessitates a robust protecting group strategy. Inefficient protection or deprotection steps can lead to side reactions and reduced yields.

  • Multi-step sequences: Lengthy synthetic routes inherently lead to a lower overall yield with each successive step.

Q2: I am considering a different approach to improve yield. Are there more efficient alternatives to purely chemical synthesis?

A2: Yes, a highly efficient approach is the hybrid Synthetic Biology and Chemical Synthesis (Sbio-Csyn) system. This method strategically divides the synthesis into enzymatic and chemical steps to maximize efficiency. For example, a recent study reported a final titer of over 3 g/L of this compound using this hybrid approach, which is the highest yield reported to date.[1] This method leverages the high stereoselectivity and efficiency of enzymes for certain transformations, while retaining the versatility of chemical synthesis for others.

Q3: What are the key stages of the Sbio-Csyn hybrid synthesis of this compound?

A3: A successful Sbio-Csyn hybrid system for this compound production can be divided into three main sections:

  • Enzymatic synthesis of a key intermediate: For instance, the enzymatic synthesis of 4-Br-Trp (4-Bromo-tryptophan) from 4-Br-indole using a tryptophan synthase.[1]

  • Efficient chemical synthesis: Chemical conversion of the enzymatically produced intermediate into a precursor like prethis compound (PCC).[1]

  • Biocatalytic conversion to the final product: Overproduction of this compound from the chemically synthesized precursor using whole-cell catalysis.[1]

Troubleshooting Guides

Issues with Palladium-Catalyzed Intramolecular Cyclization

Q: My intramolecular Heck reaction to form the ergoline C/D ring is giving a low yield. What are the likely causes and how can I troubleshoot this?

A: Low yields in intramolecular Heck reactions for indole alkaloid synthesis are a common issue. Here are some potential causes and troubleshooting steps:

  • Problem: Inappropriate Catalyst/Ligand Combination. The choice of palladium source and phosphine (B1218219) ligand is critical.

    • Solution: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. For complex indole systems, bulky electron-rich ligands can be effective. In some cases, using a combination like Pd(OAc)₂ with a specific ligand can significantly improve yields.

  • Problem: β-Hydride Elimination. Unwanted β-hydride elimination from the alkylpalladium intermediate can lead to side products.

    • Solution: Ensure the substrate design favors the desired cyclization pathway. Sometimes, the choice of an appropriate base can influence the reaction outcome.

  • Problem: Reaction Conditions. Temperature, solvent, and base can all significantly impact the reaction's efficiency.

    • Solution: Systematically vary the reaction conditions. For example, higher temperatures may be required in some cases. The choice of base (e.g., a tertiary amine vs. an inorganic base) can also be critical.

Challenges in Stereocontrol

Q: I am struggling to achieve the correct stereochemistry at the C5 and C10 positions of the this compound core. What strategies can I employ?

A: Achieving the correct stereochemistry is a significant challenge in this compound synthesis. Here are some approaches:

  • Problem: Poor Diastereoselectivity in Key Reactions.

    • Solution: Employ substrate-controlled diastereoselective reactions. For instance, a chiral auxiliary on a precursor molecule can direct the stereochemical outcome of a subsequent cyclization.

  • Problem: Difficulty in Stereochemical Inversion.

    • Solution: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols, which can be a key step in correcting the stereochemistry of an intermediate.[2] Careful optimization of the Mitsunobu conditions (reagents, temperature, and solvent) is crucial to avoid side reactions.

  • Problem: Racemic or Enantiomerically Impure Intermediates.

    • Solution: Start with a chiral pool material, such as an enantiomerically pure amino acid or other readily available chiral starting material. This can set the stereochemistry early in the synthesis. For example, (2R)-(+)-phenyloxirane has been used as a chiral starting material in an efficient synthesis of (-)-chanoclavine I.[2]

Indole Nitrogen Protection Issues

Q: I am observing side reactions related to the indole nitrogen during my synthesis. How can I choose and manage a suitable protecting group?

A: The nucleophilicity of the indole nitrogen can interfere with many reactions. A robust protecting group strategy is essential.

  • Problem: Protecting group is unstable to reaction conditions.

    • Solution: Choose a protecting group that is stable to the subsequent reaction conditions. For example, a Boc (tert-butyloxycarbonyl) group is generally stable under basic conditions but is easily removed with acid. A phenylsulfonyl (PhSO₂) group is more robust but requires harsher conditions for removal.

  • Problem: Difficulty in removing the protecting group.

    • Solution: Plan your synthetic route to ensure the deprotection step is compatible with the functional groups in your molecule. For example, if your molecule is acid-sensitive, a Boc group might not be ideal for late-stage deprotection.

  • Problem: The protecting group alters the reactivity of the indole ring.

    • Solution: Be aware that electron-withdrawing protecting groups (like sulfonyl groups) can decrease the nucleophilicity of the indole ring, which might be beneficial for some reactions but detrimental for others.

Data Presentation

Table 1: Comparison of this compound Synthesis Strategies

Synthesis StrategyKey FeaturesReported Overall Yield/TiterNumber of Steps (approx.)Reference
Purely Chemical SynthesisStarts from simple precursors, relies on multi-step organic reactions.1.6%12[3]
Purely Chemical SynthesisUtilizes a chiral pool starting material.17%13[2]
Microbial Synthesis (Aspergillus nidulans)Engineered fungal strain for this compound production.241 mg/LN/A (biosynthesis)[1]
Sbio-Csyn Hybrid SystemCombines enzymatic and chemical synthesis steps.> 3 g/L3 main stages[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 4-Br-Trp (from Sbio-Csyn Hybrid Approach)

This protocol is adapted from a published high-yield synthesis of this compound.[1]

  • Objective: To enzymatically synthesize 4-Br-Trp from 4-Br-indole.

  • Materials:

    • E. coli cell lysate expressing tryptophan synthase subunit B (TrpB)

    • 4-Br-indole

    • L-serine

    • Pyridoxal phosphate (B84403) (PLP)

    • Lysis buffer (e.g., 100 mM PBS)

  • Procedure:

    • Prepare the E. coli cell lysate containing the overexpressed TrpB enzyme.

    • In a suitable reaction vessel, combine the cell lysate with 4-Br-indole (e.g., 10 mM), L-serine (e.g., 30 mM), and PLP (e.g., 0.13 g/L).

    • Incubate the reaction mixture under optimized conditions (e.g., specific temperature and time).

    • Monitor the reaction progress by HPLC.

    • Upon completion, quench the reaction and purify the 4-Br-Trp product, for example, by centrifugation to remove cell debris followed by chromatographic purification. An isolated yield of 75% has been reported for this step.[1]

Protocol 2: Chemical Synthesis of Prethis compound (PCC) from 4-Br-Trp (Conceptual Outline)

This is a conceptual outline based on the retrosynthetic analysis from the Sbio-Csyn hybrid approach.[1]

  • Objective: To chemically synthesize prethis compound from 4-Br-Trp.

  • Key Transformations:

    • Esterification: Protect the carboxylic acid of 4-Br-Trp, for instance, as a methyl ester using SOCl₂ in methanol.

    • Protection of the amine: Protect the amino group, for example, with a Boc group.

    • Mizoroki-Heck Coupling: Perform an intramolecular Mizoroki-Heck reaction to form the C/D ring system. This step is critical and requires careful optimization of the palladium catalyst, ligand, base, and solvent.

    • Further functional group manipulations: Subsequent steps may involve reduction and other transformations to arrive at the prethis compound structure.

Visualizations

experimental_workflow cluster_sbio Stage 1: Synthetic Biology cluster_csyn Stage 2: Chemical Synthesis cluster_wcc Stage 3: Whole-Cell Catalysis start 4-Br-Indole enzymatic Enzymatic Synthesis (TrpB enzyme) start->enzymatic L-serine, PLP intermediate1 4-Br-Tryptophan enzymatic->intermediate1 chemical Multi-step Chemical Synthesis intermediate1->chemical Esterification, Protection, Palladium-catalyzed cyclization intermediate2 Prethis compound (PCC) chemical->intermediate2 wcc Whole-Cell Catalysis (EasC enzyme) intermediate2->wcc final_product This compound wcc->final_product

Caption: Workflow of the Sbio-Csyn hybrid approach for this compound synthesis.

troubleshooting_logic start Low Yield in Intramolecular Palladium-Catalyzed Cyclization cond1 Check Catalyst and Ligand start->cond1 cond2 Review Reaction Conditions (Temperature, Solvent, Base) start->cond2 cond3 Analyze for Side Products start->cond3 sol1 Screen alternative Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and bulky phosphine ligands. cond1->sol1 sol2 Systematically vary temperature, and screen different bases (e.g., organic vs. inorganic). cond2->sol2 sol3 Identify byproducts (e.g., from β-hydride elimination) to diagnose the problematic pathway. cond3->sol3

Caption: Troubleshooting logic for low-yield palladium-catalyzed cyclization.

References

Technical Support Center: Heterologous Expression of Chanoclavine Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of chanoclavine pathway genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I not detecting any this compound-I production in my engineered Saccharomyces cerevisiae strain?

There are several potential reasons for the lack of this compound-I production. This troubleshooting guide will walk you through the most common issues, from gene expression to enzyme activity.

Troubleshooting Steps:

  • Verify Gene Expression:

    • mRNA Level: Perform RT-qPCR to confirm the transcription of all pathway genes (dmaW, easF, easE, and easC). Low or absent transcripts may indicate issues with your expression vectors or promoters.

    • Protein Level: Use Western blotting to check for the presence of each enzyme. Pay special attention to EasE, which is known for poor expression.[1][2]

  • Check Enzyme Functionality:

    • EasE and EasC are both essential: Studies have shown that both the FAD-dependent oxidoreductase EasE and the catalase EasC are necessary for the conversion of N-methyl-4-dimethylallyltryptophan (Me-DMAT) to this compound-I in yeast.[1][2] Ensure both genes are correctly expressed.

    • EasE Subcellular Localization: EasE requires proper targeting to the endoplasmic reticulum (ER) for its activity in yeast. Confirm that the N-terminal ER targeting signal of EasE is present and intact in your construct.[1][2] Truncation or mutation of this signal can lead to a loss of function.

  • Assess Cofactor Availability:

    • The this compound pathway requires S-adenosylmethionine (SAM) and dimethylallyl pyrophosphate (DMAPP) as precursors, and FAD as a cofactor. Overexpression of the host gene fad1, which is involved in FAD biosynthesis, has been shown to increase this compound-I production.[1]

  • Consider ER Stress:

    • Overexpression of heterologous proteins, especially membrane-associated ones like EasE, can induce ER stress and activate the Unfolded Protein Response (UPR).[3][4][5] This can lead to protein degradation. Overexpressing genes involved in protein folding and disulfide bond formation, such as pdi1 or ero1, can help alleviate ER stress and improve this compound-I titers.[1]

2. My this compound-I yield is very low. How can I improve it?

Low product titers are a common challenge. The following strategies can help boost your this compound-I production.

Optimization Strategies:

  • Promoter Selection and Engineering:

    • The choice of promoters to drive the expression of pathway genes is critical for balancing the metabolic flux.[1][6][7] Using a combination of strong constitutive promoters (e.g., pTDH3, pPGK1) can ensure a steady expression of all enzymes.[6] For potentially toxic intermediates, inducible promoters might be a better choice to separate cell growth from product formation.[2]

  • Codon Optimization:

    • The codon usage of the fungal genes may not be optimal for expression in your heterologous host. Synthesizing codon-optimized versions of the this compound pathway genes for your specific host (e.g., S. cerevisiae or P. pastoris) can significantly improve translation efficiency and protein expression levels.[8][9][10][11] However, be aware that in some cases, codon optimization can unexpectedly lead to transcriptional repression by altering chromatin accessibility.[9][12]

  • Cultivation Conditions:

    • Temperature: Lowering the cultivation temperature (e.g., from 30°C to 20°C) after induction can improve the activity of some fungal enzymes, including EasE and EasC, and enhance protein folding and solubility.[13]

    • Media Composition: Optimizing the fermentation medium, including carbon and nitrogen sources, can significantly impact product yield.[14][15][16]

  • Host Strain Engineering:

    • As mentioned previously, overexpression of helper proteins involved in cofactor generation (fad1) and protein folding (pdi1, ero1) can increase yields.[1]

3. I am having trouble with the expression and solubility of the EasE enzyme. What can I do?

EasE is notoriously difficult to express in a soluble and active form in heterologous hosts.[1][2] Here are some targeted approaches to address this issue:

  • Fusion Tags:

    • Fusing a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to the N- or C-terminus of EasE can improve its soluble expression.[17][18] It is advisable to test both N- and C-terminal fusions.

  • Co-expression of Chaperones:

    • Overexpressing molecular chaperones can assist in the proper folding of EasE and prevent its aggregation into inclusion bodies.[19]

  • Lower Expression Temperature:

    • Reducing the temperature during protein expression slows down cellular processes, which can give the protein more time to fold correctly.[20][21]

  • ER Localization:

    • Ensure the N-terminal ER targeting signal of EasE is intact. Without correct localization to the ER, the enzyme will likely be inactive in yeast.[1][2]

Quantitative Data Summary

Host OrganismPathway Genes ExpressedProduct TiterReference
Saccharomyces cerevisiaedmaW, easF, easE, easC~1.2 mg/L this compound-I
Aspergillus nidulansdmaW, easF, easE, easC241.0 mg/L this compound[7]
E. coli (Whole-cell catalysis)easC>3 g/L this compound (from precursor)

Experimental Protocols

Protocol 1: Western Blot Analysis of Membrane-Associated EasE in S. cerevisiae

This protocol is adapted for the detection of membrane-associated proteins in yeast.

1. Protein Extraction: a. Grow yeast cells expressing your EasE construct to the mid-log phase. b. Harvest 5-10 OD₆₀₀ units of cells by centrifugation. c. Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 0.1 M NaOH) and incubate for 5 minutes at room temperature. d. Pellet the cells and resuspend in 100 µL of SDS-PAGE sample buffer. e. Boil the samples for 5-10 minutes. f. Centrifuge to pellet cell debris and collect the supernatant.[13]

2. SDS-PAGE and Transfer: a. Run 20-30 µL of the protein extract on an SDS-PAGE gel appropriate for the molecular weight of EasE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody specific to EasE or a tag on the protein (e.g., anti-His, anti-GFP) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22][23][24]

Protocol 2: HPLC Quantification of this compound-I

This is a general protocol for the analysis of ergot alkaloids. The specific parameters may need to be optimized for your system.

1. Sample Preparation: a. Centrifuge your yeast or fungal culture to separate the supernatant and the mycelium. b. For extracellular this compound-I, filter the supernatant. c. For intracellular this compound-I, disrupt the mycelia (e.g., by bead beating or sonication) in a suitable solvent like methanol (B129727) or chloroform. d. Clarify the extract by centrifugation.

2. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) formate) is typically used. c. Flow Rate: ~1 mL/min. d. Detection: UV detector at approximately 296 nm or a fluorescence detector.[25][26][27] e. Quantification: Use a standard curve of purified this compound-I to quantify the concentration in your samples.[28]

Protocol 3: Protoplast Transformation of Aspergillus nidulans

This protocol is for introducing expression plasmids into A. nidulans.

1. Protoplast Preparation: a. Grow A. nidulans mycelia in liquid complete medium overnight. b. Harvest the mycelia by filtration. c. Resuspend the mycelia in an osmotic medium containing cell wall-degrading enzymes (e.g., Novozyme, Yatalase).[29] d. Incubate with gentle shaking until protoplasts are formed (can be monitored under a microscope). e. Separate the protoplasts from the mycelial debris by filtration and centrifugation.[30][31]

2. Transformation: a. Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl₂). b. Add your plasmid DNA to the protoplast suspension. c. Add PEG solution to induce DNA uptake and incubate on ice. d. Plate the transformation mixture onto selective regeneration agar (B569324) plates. e. Incubate for several days until transformants appear.[29][32]

Visualizations

chanoclavine_pathway tryptophan L-Tryptophan dmaw DmaW tryptophan->dmaw dmpp DMAPP dmpp->dmaw dmat Dimethylallyltryptophan (DMAT) easf EasF dmat->easf  SAM me_dmat N-Me-DMAT ease_easc EasE + EasC me_dmat->ease_easc chanoclavine_I This compound-I easd EasD chanoclavine_I->easd  NAD+ chanoclavine_aldehyde This compound-I-aldehyde dmaw->dmat easf->me_dmat ease_easc->chanoclavine_I easd->chanoclavine_aldehyde

Caption: Biosynthetic pathway of this compound-I-aldehyde from precursors.

troubleshooting_workflow start No this compound-I Detected check_transcripts Check mRNA levels (RT-qPCR) start->check_transcripts check_protein Check protein levels (Western Blot) check_transcripts->check_protein Transcripts OK optimize_promoters Optimize promoters check_transcripts->optimize_promoters No/Low Transcripts check_localization Verify EasE ER signal peptide check_protein->check_localization Protein OK improve_expression Improve EasE expression/solubility (tags, chaperones, temp.) check_protein->improve_expression No/Low Protein (especially EasE) check_cofactors Assess cofactor availability check_localization->check_cofactors Signal Peptide OK check_localization->improve_expression Signal Peptide Issue overexpress_helpers Overexpress helper genes (fad1, pdi1, ero1) check_cofactors->overexpress_helpers Cofactor Issue success This compound-I Produced check_cofactors->success Cofactors OK optimize_promoters->check_transcripts optimize_codons Optimize codons improve_expression->check_protein overexpress_helpers->check_cofactors

Caption: Troubleshooting workflow for absent this compound-I production.

yield_improvement start Low this compound-I Yield promoter_balance Balance pathway with different promoters start->promoter_balance codon_opt Codon optimize genes for host start->codon_opt culture_opt Optimize culture conditions (temp, media) start->culture_opt host_eng Engineer host strain (overexpress helpers) start->host_eng success Improved Yield promoter_balance->success codon_opt->success culture_opt->success host_eng->success

Caption: Key strategies for improving this compound-I production yield.

References

degradation pathways of chanoclavine during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of chanoclavine degradation during storage and analysis. Given that specific degradation pathways for this compound are not extensively documented in public literature, this guide provides a robust framework for conducting these studies based on the known chemistry of clavine alkaloids and general principles of stability testing.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Where should I begin when investigating the degradation of this compound?

A1: A comprehensive investigation should begin with a forced degradation study (also known as stress testing).[1][2] This involves intentionally exposing this compound to harsh conditions to rapidly generate potential degradation products. The goal is to understand its intrinsic stability and to develop a stability-indicating analytical method.[3][4] Key stress conditions to test include hydrolysis (acidic and basic), oxidation, heat, and light (photolysis).[3]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, which features an indole (B1671886) nucleus and an allylic primary alcohol, the most probable degradation pathways include:

  • Oxidation: The primary alcohol at C-17 is susceptible to oxidation. This can occur in the presence of oxidizing agents or atmospheric oxygen, potentially forming this compound-I aldehyde and subsequently this compound-I acid.[5] This mirrors steps seen in its biosynthetic pathway.

  • Hydrolysis/Epimerization: Under acidic or basic conditions, ergot alkaloids can be susceptible to hydrolysis and epimerization, although this is more common for peptide alkaloids.[6] For this compound, acid-catalyzed rearrangement or dehydration of the allylic alcohol is possible.

  • Photodegradation: The indole ring is a chromophore that absorbs UV light, making the molecule potentially susceptible to degradation upon exposure to light.

Q3: My this compound peak is decreasing in my chromatogram, but no new peaks are appearing. What could be happening?

A3: This issue can arise from several scenarios:

  • Degradant is not UV-active: The resulting degradation product may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (MS) detector is essential as it does not depend on UV absorbance.[1]

  • Degradant is not retained: The degradation product might be too polar to be retained on a standard reverse-phase column (like a C18). Consider using a different column chemistry (e.g., HILIC) or adjusting the mobile phase to be more aqueous.[1][7]

  • Precipitation: The degradant may have precipitated out of the sample solution. Ensure your sample diluent is appropriate for both the parent compound and potential products.

  • Formation of volatile products or polymers: The degradation may lead to volatile compounds that are lost or high molecular weight polymers that do not elute from the column.

Q4: How should I store my this compound standards and samples to minimize degradation?

A4: For general ergot alkaloids, storage at low temperatures is crucial.[8] Stock solutions should be stored at -20°C or below, protected from light in amber vials, and blanketed with an inert gas like argon or nitrogen to prevent oxidation. For cereal extracts containing ergot alkaloids, analysis on the same day is recommended, but overnight storage at 4°C can be acceptable.[9] Long-term storage (e.g., 14 days) even at 4°C can lead to significant epimerization for some ergot alkaloids.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound stability.

Problem: Unexpected Peaks in Chromatogram

If you observe unexpected peaks in your chromatogram when analyzing this compound, follow this logical workflow to identify the source.

G A Unexpected Peak Observed B Analyze Blank Sample (Diluent Only) A->B C Is Peak Present in Blank? B->C D Yes C->D   E No C->E   F Peak is from Solvent, Glassware, or System Carryover. Troubleshoot Source. D->F G Peak is Sample-Related. Is it a known impurity? E->G H Yes G->H   I No G->I   J Confirm identity with reference standard. H->J K Peak is likely a Degradation Product. I->K L Characterize using LC-MS/MS and other spectroscopic techniques. K->L

Caption: Troubleshooting workflow for identifying unknown peaks.
Problem: Poor Chromatographic Resolution

If this compound and its degradation products are not well-separated:

  • Optimize Mobile Phase: Most ergot alkaloids are separated using reverse-phase chromatography with acetonitrile (B52724) or methanol (B129727) and water mixtures. Adding a buffer (e.g., ammonium (B1175870) carbonate) to maintain an alkaline pH can improve peak shape and stability.[10]

  • Adjust Gradient: If using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.

  • Change Column: If optimization fails, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Take samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Take samples at 1, 2, 4, and 8 hours.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C. Sample at 1, 3, and 7 days. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.

  • Column: C18, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 280 nm and Mass Spectrometry (ESI+).

Data Presentation

Summarize the results from the forced degradation study in a structured table to easily compare the stability of this compound under different conditions.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant RT (min)Observations
Control (t=0)0100.0-Clear, colorless solution
0.05 M HCl @ 60°C885.25.8Slight yellowing of solution
0.05 M HCl @ 60°C2462.55.8, 7.1Two major degradants observed
0.05 M NaOH @ RT2498.1-No significant degradation
1.5% H₂O₂ @ RT470.48.2One major degradant
1.5% H₂O₂ @ RT845.18.2Degradation proceeds rapidly
Solid, 80°C168 (7 days)99.5-No significant degradation
Solution, Photolysis2492.39.5Minor degradation observed

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Degradation Pathway of this compound

This diagram illustrates a plausible degradation pathway for this compound based on its chemical structure and known transformations of related compounds. The primary route shown is oxidation of the allylic alcohol.

G cluster_0 Hypothetical Degradation Pathway This compound This compound (C-17: -CH2OH) Aldehyde This compound-I Aldehyde (C-17: -CHO) This compound->Aldehyde [O] (Mild Oxidation) Other Other Degradants (e.g., from indole ring opening) This compound->Other Harsh Acid/ Oxidative Stress Acid This compound-I Acid (C-17: -COOH) Aldehyde->Acid [O] (Further Oxidation)

Caption: A proposed oxidative degradation pathway for this compound.

References

Technical Support Center: Enhancing Cofactor Availability for Chanoclavine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chanoclavine Biosynthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the microbial production of this compound and other ergot alkaloids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cofactor availability during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound production is low, and I suspect cofactor limitation. Which cofactors are critical for the pathway?

A1: Low this compound yield is frequently linked to insufficient supply of key cofactors. The biosynthesis of this compound from L-tryptophan and dimethylallyl pyrophosphate (DMAPP) is a multi-step enzymatic process requiring several essential cofactors:

  • S-Adenosyl Methionine (SAM): Required by the methyltransferase EasF for the N-methylation of dimethylallyltryptophan (DMAT).[1]

  • Flavin Adenine Dinucleotide (FAD): Utilized by the FAD-linked oxidoreductase EasE.[1] Overexpression of the host gene fad1, involved in FAD generation, has been shown to increase this compound-I production in yeast.[2]

  • Nicotinamide Adenine Dinucleotide (NAD+): Required by the dehydrogenase EasD for the oxidation of this compound-I to this compound-I aldehyde.[3]

  • Nicotinamide Adenine Dinucleotide Phosphate (NADPH): While not directly in the early pathway to this compound, it is crucial for downstream conversions of this compound-I aldehyde catalyzed by enzymes like EasA (an Old Yellow Enzyme homolog) and EasG (a reductase).[3] Enhancing NADPH availability is a common strategy to improve the efficiency of cytochrome P450 monooxygenases and other reductases often found in alkaloid biosynthetic pathways.[4][5]

Q2: How can I diagnose if my culture is experiencing cofactor limitation?

A2: Diagnosing cofactor limitation requires a combination of analytical measurements and experimental manipulations.

  • Direct Quantification: The most direct method is to measure the intracellular concentrations of SAM, FAD, NAD(H), and NADP(H). This is typically achieved using HPLC-MS/MS.[4]

  • Precursor Feeding: Supplementing the culture medium with precursors of the suspected limiting cofactor can provide an indirect indication. For example, adding L-methionine can sometimes boost the SAM pool.

  • Gene Expression Analysis: Analyze the transcript levels of key genes in cofactor biosynthetic pathways. Upregulation of these genes under your experimental conditions might suggest a high demand for the respective cofactors.

Q3: What are the primary metabolic engineering strategies to increase the intracellular SAM pool?

A3: Enhancing the intracellular concentration of S-Adenosyl Methionine (SAM) is a critical step for improving the production of methylated natural products like this compound. Here are some effective strategies:

  • Overexpression of SAM Synthetase: Overexpressing the endogenous sam2 gene in Saccharomyces cerevisiae can enhance the SAM biosynthesis pathway.[6][7]

  • Blocking Competing Pathways: Deleting genes involved in pathways that compete for SAM precursors can redirect metabolic flux towards SAM synthesis. For instance, knocking out the spe2 and sah1 genes, which are involved in SAM degradation, can lead to increased SAM accumulation.[6][7]

  • Enhancing Precursor Supply: Increasing the availability of ATP, a key precursor for SAM synthesis, can also boost SAM production. This can be achieved by, for example, introducing the vgb gene to improve ATP supply.[6][7]

Q4: How can I improve the availability of NADPH for downstream ergot alkaloid biosynthesis?

A4: A sufficient supply of NADPH is crucial for the activity of reductases like EasG and P450 monooxygenases that may be involved in the later steps of ergot alkaloid biosynthesis.[3]

  • Overexpression of Pentose Phosphate Pathway (PPP) Genes: The PPP is a major source of NADPH. Overexpressing key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase (zwf1), can increase the intracellular NADPH/NADP+ ratio.[8]

  • Co-expression of NADPH Regeneration Systems: A "coupled-enzyme" system can be employed. For example, co-expressing a bacterial glucose dehydrogenase (GDH) can effectively regenerate NADPH for fungal cytochrome P450 monooxygenases in a yeast system.[4][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no this compound production with accumulation of DMAT. Limitation of S-Adenosyl Methionine (SAM). 1. Quantify intracellular SAM levels: Use HPLC-MS to determine if SAM concentrations are depleted. 2. Overexpress SAM synthetase (sam2): Increase the expression of the key enzyme in SAM biosynthesis.[6][7] 3. Supplement with L-methionine: Add L-methionine to the culture medium to potentially boost the SAM pool.
Accumulation of prethis compound (PCC) and low levels of this compound-I. Insufficient FAD availability for EasE. 1. Measure intracellular FAD levels. 2. Overexpress FAD synthetase (fad1): Enhancing FAD biosynthesis has been shown to increase this compound-I production.[2]
Low conversion of this compound-I to this compound-I aldehyde. Limitation of NAD+ for EasD. 1. Analyze the intracellular NAD+/NADH ratio. 2. Engineer NAD+ biosynthesis: Overexpress genes in the NAD+ salvage pathway.
Inefficient conversion of this compound-I aldehyde to downstream clavine alkaloids. Inadequate NADPH supply for EasA and EasG. 1. Determine the intracellular NADPH/NADP+ ratio. 2. Enhance the Pentose Phosphate Pathway: Overexpress key enzymes like glucose-6-phosphate dehydrogenase (zwf1).[8] 3. Introduce an NADPH regeneration system: Co-express a glucose dehydrogenase to continuously supply NADPH.[4][5]

Quantitative Data Summary

Strategy Host Organism Target Cofactor Fold Increase in Cofactor Fold Increase in Product Product Reference
Co-expression of bacterial glucose dehydrogenase (GDH)Saccharomyces cerevisiaeNADPHNot directly measured, but bioconversion increased94% conversion4-hydroxybenzoic acid[4]
Overexpression of zwf1 and PFK mutantsSaccharomyces cerevisiaeNADPH1.13 (NADPH/NADP+ ratio)1.311,20-dihydroxyferruginol[8]
Multi-module engineering (overexpression of aat1, met17, sam2; weakening L-threonine pathway; introducing vgb; knocking out sah1, spe2)Saccharomyces cerevisiaeSAMNot reported2.28SAM[6][7]
Overexpression of fad1Saccharomyces cerevisiaeFADNot reportedIncreased productionThis compound-I[2]

Experimental Protocols

Protocol 1: Quantification of Intracellular Cofactors by HPLC

This protocol provides a general framework for the extraction and analysis of SAM, FAD, NAD(H), and NADP(H) from yeast or fungal cells.

1. Cell Quenching and Harvesting:

  • Rapidly quench metabolic activity by adding the cell culture to a cold solution (e.g., -40°C methanol).

  • Harvest cells by centrifugation at low temperatures.

2. Metabolite Extraction:

  • Resuspend the cell pellet in a cold extraction solvent. A common method involves a two-phase extraction with chloroform/methanol/water.

  • Lyse the cells using methods like bead beating or sonication while maintaining low temperatures.

  • Separate the polar (containing cofactors) and non-polar phases by centrifugation.

3. HPLC Analysis:

  • Analyze the polar extract using a reverse-phase C18 column coupled with a mass spectrometer (LC-MS/MS) for accurate quantification.[4]

  • Use appropriate standards for each cofactor to generate a calibration curve for accurate concentration determination.

Protocol 2: Metabolic Engineering for Enhanced SAM Production in S. cerevisiae

This protocol outlines the steps for genetically modifying S. cerevisiae to increase SAM production.

1. Gene Overexpression:

  • Clone the coding sequence of sam2 into a high-copy yeast expression vector with a strong constitutive promoter.

  • Transform the expression vector into the desired S. cerevisiae strain.

2. Gene Knockout:

  • Use a CRISPR/Cas9 system or homologous recombination to delete the spe2 and sah1 genes from the yeast genome.

  • Verify the gene deletions by PCR and sequencing.

3. Fermentation and Analysis:

  • Cultivate the engineered and wild-type strains under identical conditions.

  • Extract intracellular metabolites and quantify SAM levels using HPLC-MS/MS to assess the impact of the genetic modifications.

Visualizations

Chanoclavine_Biosynthesis L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT N-Me-DMAT N-Me-DMAT DMAT->N-Me-DMAT EasF (+ SAM) Prethis compound Prethis compound N-Me-DMAT->Prethis compound EasE (+ FAD) This compound-I This compound-I Prethis compound->this compound-I EasC This compound-I Aldehyde This compound-I Aldehyde This compound-I->this compound-I Aldehyde EasD (+ NAD+) Downstream Ergot Alkaloids Downstream Ergot Alkaloids This compound-I Aldehyde->Downstream Ergot Alkaloids EasA, EasG (+ NADPH)

Caption: this compound biosynthesis pathway with key enzymes and cofactors.

Troubleshooting_Workflow cluster_Symptoms Observed Problem cluster_Diagnosis Diagnostic Steps cluster_Solutions Potential Solutions Low_Yield Low this compound Yield Analyze_Intermediates Analyze Pathway Intermediates (HPLC) Low_Yield->Analyze_Intermediates Quantify_Cofactors Quantify Intracellular Cofactors (LC-MS/MS) Analyze_Intermediates->Quantify_Cofactors Enhance_SAM Enhance SAM Supply (Overexpress sam2, knockout spe2/sah1) Quantify_Cofactors->Enhance_SAM DMAT Accumulation Enhance_FAD Enhance FAD Supply (Overexpress fad1) Quantify_Cofactors->Enhance_FAD PCC Accumulation Enhance_NAD Enhance NAD+ Supply (Engineer Salvage Pathway) Quantify_Cofactors->Enhance_NAD This compound-I Accumulation Enhance_NADPH Enhance NADPH Supply (Overexpress PPP genes, add regeneration system) Quantify_Cofactors->Enhance_NADPH This compound-I Aldehyde Accumulation

Caption: Troubleshooting workflow for low this compound yield.

References

identifying and minimizing byproducts in chanoclavine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chanoclavine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our goal is to help you identify and minimize byproducts to improve the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I should expect during this compound fermentation?

A1: Common byproducts in this compound production are typically intermediates of the ergot alkaloid biosynthetic pathway that accumulate due to incomplete enzymatic conversions. These include:

  • Dimethylallyltryptophan (DMAT) : The initial product of the prenylation of L-tryptophan.

  • N-methyl-dimethylallyltryptophan (Me-DMAT) : Formed by the N-methylation of DMAT. Accumulation can occur if the subsequent conversion to this compound-I is inefficient[1][2].

  • This compound-I aldehyde : An oxidized form of this compound-I. Its presence suggests incomplete conversion to downstream products or side reactions[3][4][5].

  • This compound-I acid : Can be formed from the further oxidation of this compound-I aldehyde[6].

  • Other clavine alkaloids : Depending on the host strain and expression system, further enzymatic reactions can lead to the formation of other clavine alkaloids like festuclavine (B1196704) or agroclavine[3][5].

Q2: My this compound yield is low, and I'm seeing a buildup of precursor molecules. What could be the cause?

A2: Low this compound yield with an accumulation of precursors like DMAT or Me-DMAT often points to a bottleneck in the biosynthetic pathway. Potential causes include:

  • Suboptimal enzyme activity : The enzymes responsible for converting these precursors, such as this compound-I synthase (EasE and EasC), may not be expressing or folding correctly[2][7].

  • Cofactor limitation : The enzymatic steps in the pathway may be dependent on specific cofactors. A deficiency in these cofactors can slow down the conversion rates[7].

  • Inappropriate fermentation conditions : Factors such as pH, temperature, and aeration can significantly impact enzyme function and overall metabolic flux[8][9][10].

Q3: How can I monitor the progress of my fermentation and detect the presence of byproducts?

A3: Regular sampling and analysis of your fermentation broth are crucial. The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[6][11][12][13]. These methods allow for the separation and quantification of this compound and its related byproducts. Developing a robust analytical method early in your process will enable you to track the formation of your desired product and any impurities in near real-time.

Q4: What is the impact of fermentation pH on byproduct formation?

A4: The pH of the fermentation medium is a critical parameter that influences the activity of enzymes in the this compound biosynthetic pathway. An suboptimal pH can lead to reduced enzyme efficiency, potentially causing the accumulation of pathway intermediates as byproducts[8][9]. For instance, if the pH is not optimal for this compound-I synthase, you might observe an increase in Me-DMAT levels. It is recommended to perform pH optimization studies for your specific production strain to find the ideal conditions that favor the complete conversion to this compound.

Q5: Can the fermentation temperature be adjusted to minimize byproducts?

A5: Yes, temperature is another critical factor that affects enzyme stability and activity[10][14][15]. Each enzyme in the biosynthetic pathway has an optimal temperature range. Deviating from this range can lead to decreased activity of a specific enzyme, creating a bottleneck and leading to the accumulation of its substrate as a byproduct. Temperature shifts can also influence the overall metabolic state of the production host, which can indirectly affect pathway flux and byproduct formation.

Troubleshooting Guides

Issue 1: High Levels of DMAT and Me-DMAT Detected
  • Possible Cause 1: Inefficient this compound-I Synthase (EasE/EasC) Activity.

    • Troubleshooting Step 1: Verify the expression and correct folding of the EasE and EasC enzymes. Overexpression of chaperone proteins or enzymes involved in disulfide bond formation (like Pdi1 or Ero1 in yeast) has been shown to improve the production of active EasE[2][7].

    • Troubleshooting Step 2: Ensure that necessary cofactors for the enzymes are not limited in the fermentation medium. Supplementation with precursors or cofactors may be required.

    • Troubleshooting Step 3: Optimize fermentation conditions (pH, temperature) to favor the activity of this compound-I synthase.

  • Possible Cause 2: Nutrient Limitation.

    • Troubleshooting Step 1: Analyze the composition of your fermentation medium. Nutrient limitations, particularly of the carbon or nitrogen source, can affect the overall metabolic flux and shift resources away from the this compound pathway[16][17][18][19][20].

    • Troubleshooting Step 2: Perform fed-batch fermentation to maintain optimal nutrient levels throughout the production phase.

Issue 2: Presence of this compound-I Aldehyde and this compound-I Acid
  • Possible Cause 1: Inefficient Downstream Enzymatic Steps.

    • Troubleshooting Step 1: If your goal is this compound-I, the presence of the aldehyde and acid suggests over-oxidation. This could be due to the activity of endogenous dehydrogenases in the host organism.

    • Troubleshooting Step 2: Consider genetic modifications to the host strain to knock out or downregulate the expression of enzymes responsible for these side reactions.

  • Possible Cause 2: Non-Optimal Redox Environment.

    • Troubleshooting Step 1: The conversion of this compound-I to its aldehyde is an oxidation step. The redox state of the cell can influence this conversion.

    • Troubleshooting Step 2: Modifying aeration and agitation rates can alter the dissolved oxygen concentration and the cellular redox balance. Experiment with different levels to find a condition that minimizes the oxidation of this compound-I.

Data Presentation

Table 1: this compound Production Titers in Different Host Organisms

Host OrganismThis compound TiterReference
Saccharomyces cerevisiae~1.2 mg/L[12]
Aspergillus nidulansup to 241 mg/L[11][12]
E. coli (Whole-cell catalysis)> 3 g/L[11][21]

Table 2: LC-MS/MS Parameters for Ergot Alkaloid Analysis

ParameterSettingReference
Ionization Mode ESI Positive[22]
Capillary Voltage 0.5 kV[23]
Desolvation Temperature 450 °C[23]
Source Block Temperature 150 °C[23]
Collision Gas Argon[23]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC/LC-MS Analysis of Fermentation Broth
  • Withdraw a 1 mL sample of the fermentation broth.

  • Centrifuge the sample at 12,000 x g for 5 minutes to pellet the cells.

  • Transfer the supernatant to a clean microfuge tube.

  • Quench the enzymatic activity by adding an equal volume of cold methanol.

  • Vortex the mixture thoroughly.

  • Centrifuge at 12,000 x g for 5 minutes to precipitate any proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC or LC-MS system.

Protocol 2: HPLC Method for this compound and Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[12].

  • Mobile Phase A: Water with 0.1% formic acid[11][12].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[11][12].

  • Flow Rate: 1.0 mL/min[12].

  • Injection Volume: 10 µL[12].

  • Detection: Photodiode Array (PDA) detector at 280 nm[6].

  • Gradient Elution:

    • 0-10 min: Linear gradient from 10% B to 90% B[11][12].

    • 10-12 min: Hold at 90% B.

    • 12-15 min: Return to 10% B and equilibrate for the next injection.

Visualizations

Chanoclavine_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediates Intermediates & Byproducts cluster_product Target Product Tryptophan Tryptophan DMAT Dimethylallyltryptophan (DMAT) Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Me_DMAT N-methyl-DMAT (Me-DMAT) DMAT->Me_DMAT EasF Chanoclavine_I This compound-I Me_DMAT->Chanoclavine_I EasE/EasC Chanoclavine_Aldehyde This compound-I Aldehyde Chanoclavine_I->Chanoclavine_Aldehyde EasD This compound This compound Chanoclavine_I->this compound EasC Chanoclavine_Acid This compound-I Acid Chanoclavine_Aldehyde->Chanoclavine_Acid Oxidation

Caption: Biosynthetic pathway of this compound highlighting key intermediates.

Troubleshooting_Workflow Start Low this compound Yield Analyze_Byproducts Analyze Byproducts by HPLC/LC-MS Start->Analyze_Byproducts High_Precursors High DMAT/Me-DMAT? Analyze_Byproducts->High_Precursors High_Oxidized High Aldehyde/Acid? Analyze_Byproducts->High_Oxidized High_Precursors->High_Oxidized No Optimize_Enzymes Optimize EasE/EasC Expression & Activity High_Precursors->Optimize_Enzymes Yes Check_Nutrients Check for Nutrient Limitation High_Precursors->Check_Nutrients Yes Modify_Host Modify Host to Reduce Oxidation High_Oxidized->Modify_Host Yes Optimize_Redox Optimize Redox Environment (Aeration) High_Oxidized->Optimize_Redox Yes End Improved this compound Purity High_Oxidized->End No Optimize_Enzymes->End Check_Nutrients->End Modify_Host->End Optimize_Redox->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Chanoclavine Synthase In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro chanoclavine synthase (EasC) activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthase shows very low or no activity. What are the potential causes and how can I troubleshoot this?

A1: Low or absent this compound synthase activity can stem from several factors, ranging from protein integrity to assay conditions. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Verify Protein Expression and Purity:

    • Run an SDS-PAGE gel to confirm the presence and purity of your expressed this compound synthase. A significant portion of the protein may be in inclusion bodies, especially with high induction temperatures.[1]

    • Consider optimizing expression conditions, such as lowering the induction temperature (e.g., 16-20°C) and IPTG concentration, which can improve protein solubility.[1]

  • Assess Enzyme Integrity and Folding:

    • Improperly folded enzyme will be inactive. If the protein is expressed in inclusion bodies, it will require denaturation and refolding, which can be challenging and may not yield active enzyme.[1]

    • Ensure that purification buffers are appropriate and do not lead to protein precipitation or denaturation.

  • Check Assay Components and Conditions:

    • Substrate: The substrate for this compound synthase is prethis compound (PCC). Ensure you are using the correct substrate at an appropriate concentration (e.g., 0.5 mM).[2]

    • Buffer and pH: A common buffer is Tris-HCl at a pH of 7.5.[2][3] Verify the pH of your reaction buffer.

    • Oxygen Availability: this compound synthase is an O2-dependent enzyme.[4] Ensure adequate aeration of your reaction mixture, especially for larger volumes.

    • Reaction Time and Temperature: Typical incubation times range from 2 to 8 hours at temperatures between 30°C and 37°C.[2][5]

  • Consider the Catalytic Mechanism:

    • This compound synthase operates via a superoxide-mediated mechanism and is NADPH-independent.[3][6] While NADPH is not directly consumed in the reaction with PCC, its binding pocket is where the substrate binds.[6]

    • The presence of superoxide (B77818) scavengers, like tempol, can inhibit the reaction.[3] Ensure your assay buffer is free from such contaminants.

A troubleshooting workflow for low enzyme activity is illustrated below:

low_activity_troubleshooting start Start: Low/No this compound Synthase Activity check_protein 1. Verify Protein Expression & Purity (SDS-PAGE) start->check_protein protein_ok Protein is expressed and pure check_protein->protein_ok optimize_expression Optimize expression (e.g., lower temperature, IPTG concentration) protein_ok->optimize_expression No check_assay 2. Check Assay Conditions protein_ok->check_assay Yes optimize_expression->check_protein assay_ok Assay conditions are correct check_assay->assay_ok troubleshoot_assay Adjust substrate, buffer pH, O2 availability, time, temp. assay_ok->troubleshoot_assay No check_mechanism 3. Consider Catalytic Mechanism assay_ok->check_mechanism Yes troubleshoot_assay->check_assay mechanism_ok Mechanism understood check_mechanism->mechanism_ok troubleshoot_mechanism Remove potential inhibitors (e.g., superoxide scavengers) mechanism_ok->troubleshoot_mechanism No end Successful Activity mechanism_ok->end Yes troubleshoot_mechanism->check_mechanism

Troubleshooting workflow for low this compound synthase activity.
Q2: I observe a decrease in reaction rate over time. What could be causing this?

A2: A decrease in the reaction rate could be due to enzyme instability or substrate/product inhibition.

  • Enzyme Instability: this compound synthase, like many enzymes, can lose activity over the course of a long incubation. This can be exacerbated by non-optimal buffer conditions or temperature. Consider running a time-course experiment to determine the linear range of your assay. If instability is suspected, you could try adding stabilizing agents like glycerol (B35011) to your buffer, although their effect on this compound synthase specifically is not well-documented.

  • Substrate/Product Inhibition: High concentrations of the substrate (PCC) or the product (this compound) may inhibit the enzyme. To test for this, you can perform kinetic analyses with varying substrate concentrations. If product inhibition is a concern, try to measure initial reaction rates where the product concentration is still low.

Q3: My enzyme appears to be in an insoluble fraction after cell lysis. What should I do?

A3: Insoluble protein is often found in inclusion bodies, a common issue when overexpressing recombinant proteins in E. coli.

  • Optimize Expression Conditions: As mentioned previously, lowering the induction temperature (e.g., to 16°C) and reducing the concentration of the inducer (e.g., IPTG) can significantly increase the amount of soluble protein.[7]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can sometimes aid in the proper folding of the target protein.

  • Solubilization and Refolding: If optimizing expression is not sufficient, you may need to purify the protein from inclusion bodies. This typically involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process, often through dialysis or rapid dilution into a refolding buffer.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeSource
pH 7.0 - 8.0[5][8]
Temperature 30 - 37 °C[2][8]
Substrate (PCC) Concentration 0.5 - 5 mM[3][5]
Enzyme Concentration 20 - 40 µM[3]
Induction Temperature (E. coli) 16 °C[5]
Induction Time (E. coli) 16 hours[5]

Experimental Protocols

Protocol 1: In Vitro this compound Synthase Activity Assay

This protocol is adapted from methodologies described in the literature.[2][3][8]

Materials:

  • Purified this compound synthase (EasC)

  • Prethis compound (PCC) substrate

  • 50 mM Tris-HCl buffer, pH 7.5

  • Methanol (for quenching the reaction)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 20 µM purified this compound synthase

    • 0.5 mM PCC

  • Incubate the reaction mixture at 30°C for 3 hours.

  • Quench the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

Protocol 2: Expression and Purification of this compound Synthase from E. coli

This is a general protocol for expressing and purifying His-tagged this compound synthase.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a this compound synthase expression vector (e.g., pET28a)

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 100 mM PBS, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers for Ni-NTA chromatography

Procedure:

  • Inoculate a starter culture of the E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.[5]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

  • Reduce the temperature to 16°C and continue to culture for 16 hours.[5]

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure cell disruption).[5]

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged this compound synthase from the soluble fraction using a Ni-NTA affinity column according to the manufacturer's instructions.

Visualizations

This compound Synthase Catalytic Cycle

The following diagram illustrates the proposed catalytic mechanism of this compound synthase, highlighting the roles of the two distinct pockets and the involvement of superoxide.[4]

easc_mechanism cluster_nadph_pocket NADPH-Binding Pocket cluster_haem_pocket Haem Pocket PCC Prethis compound (PCC) PCC_radical PCC Radical PCC->PCC_radical + O2- Haem_Fe3 Haem-Fe(III) PCC->Haem_Fe3 e- transfer This compound This compound PCC_radical->this compound Radical oxidative cyclization Haem_Fe2 Haem-Fe(II) Haem_Fe3->Haem_Fe2 + e- CpdIII Compound III Haem_Fe2->CpdIII + O2 Superoxide Superoxide (O2-) CpdIII->Superoxide decomposition Superoxide->PCC travels through tunnel & initiates cyclization

Proposed catalytic mechanism of this compound synthase.

References

Technical Support Center: Optimizing Culture Media for Enhanced Chanoclavine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for enhanced chanoclavine production.

Frequently Asked Questions (FAQs)

Q1: My culture is producing low yields of this compound. What are the first media components I should investigate?

A1: Low this compound yield is a common issue. Begin by evaluating your primary carbon and nitrogen sources. This compound biosynthesis is metabolically demanding, requiring precursors from both primary and secondary metabolism. Ensure your medium is not limiting in these fundamental building blocks. Additionally, consider the carbon-to-nitrogen (C/N) ratio, as this can significantly influence the onset and productivity of secondary metabolite production in filamentous fungi.

Q2: What are the key precursors for this compound biosynthesis that I should consider adding to my media?

A2: The biosynthesis of this compound requires three primary precursors: L-tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM).[1][2][3] Supplementing the culture medium with L-tryptophan can sometimes boost production, although high concentrations may also be inhibitory. DMAPP is derived from the mevalonate (B85504) pathway, so ensuring the availability of precursors for this pathway (e.g., acetate, mevalonate) can be beneficial. SAM is a critical methyl donor in the pathway.

Q3: Can trace elements or cofactors in the media impact this compound production?

A3: Yes, trace elements and cofactors are crucial for the activity of enzymes in the this compound biosynthetic pathway. For instance, many of the oxidoreductases involved in ergot alkaloid synthesis are dependent on cofactors like NAD+/NADH or FAD/FADH2. While not always explicitly detailed for this compound, general fungal media optimization often shows that ions like Mg2+, Fe2+, and Mn2+ can act as important cofactors for metabolic enzymes.[4] Experimenting with the supplementation of a trace metal solution is recommended.

Q4: I am expressing the this compound biosynthetic pathway in a heterologous host like Saccharomyces cerevisiae. Are there specific media considerations for this system?

A4: When using a heterologous host such as S. cerevisiae, media optimization is critical. Besides providing the necessary nutrients for yeast growth, you may need to supplement precursors that the host does not naturally produce in sufficient quantities. Furthermore, studies have shown that overexpressing host genes involved in protein folding and cofactor generation can enhance this compound production in yeast.[5][6][7] For example, overexpressing genes associated with disulfide bond formation (pdi1, ero1) or cofactor generation (fad1) has been shown to increase this compound-I production.[5][6][7] Your media should support the robust expression of these auxiliary proteins.

Q5: My this compound production starts strong but then plateaus or declines. What could be the cause related to the culture medium?

A5: This pattern often suggests nutrient limitation or the accumulation of inhibitory byproducts. A common issue is the depletion of the primary carbon source, leading to a halt in both growth and secondary metabolism. Another possibility is a significant pH shift in the medium as a result of nutrient consumption. Implementing a fed-batch strategy where you feed a concentrated solution of nutrients (especially the carbon source) can help sustain production. Monitoring and controlling the pH of the culture is also crucial.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No or very low this compound production - Incorrect media composition for inducing secondary metabolism.- Essential precursor is limiting.- Suboptimal pH of the medium.- Review the literature for established production media for your fungal species or a closely related one.- Supplement the medium with L-tryptophan.- Buffer the medium or monitor and adjust the pH during fermentation.
High biomass but low this compound yield - Nutrient conditions favor primary metabolism (growth) over secondary metabolism.- Catabolite repression from rapidly consumed sugars like glucose.- Increase the carbon-to-nitrogen ratio.- Replace or supplement glucose with a more slowly metabolized carbon source (e.g., sucrose (B13894), glycerol, or complex carbohydrates).- Induce nitrogen limitation after an initial growth phase.
Inconsistent this compound yields between batches - Variability in complex media components (e.g., yeast extract, peptone).- Inconsistent preparation of media.- Use a chemically defined medium if possible.- If using complex components, source them from a single, reliable supplier and note the lot numbers.- Standardize your media preparation protocol, including sterilization time and temperature.
Accumulation of an intermediate in the biosynthetic pathway - A specific enzyme in the pathway is a bottleneck.- A necessary cofactor for a particular enzymatic step is limiting.- Analyze culture extracts by HPLC or LC-MS to identify the accumulated intermediate.- If a specific enzymatic step is known to be rate-limiting, consider genetic engineering to overexpress the corresponding enzyme.- Supplement the medium with cofactors known to be required by the enzymes in the pathway (e.g., trace metals).

Quantitative Data on this compound Production

Production System Host Organism Titer (mg/L) Reference
Heterologous expressionSaccharomyces cerevisiae1.2[1][2][8]
Heterologous expressionAspergillus nidulans241.0[1][2][3]
Sbio-Csyn Hybrid System (WCC)Escherichia coli (biocatalyst)>3000[1][9][10][11]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for this compound Production from Prethis compound

This protocol is adapted from a hybrid system for overproducing this compound.[1][2]

1. Expression of this compound Synthase (EasC):

  • Inoculate a single colony of E. coli BL21(DE3) harboring the pET28a-EasC plasmid into 10 mL of LB medium containing 50 µg/mL kanamycin.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Use the overnight culture to inoculate 1 L of LB medium with 50 µg/mL kanamycin.

  • Grow at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding 10 µM isopropyl-β-d-thiogalactopyranoside (IPTG) and 80 mg/L 5-aminolevulinic acid (5-ALA).

  • Continue to incubate for 18 hours at 16°C with shaking at 200 rpm.

  • Harvest the cells by centrifugation.

2. Whole-Cell Biocatalysis Reaction:

  • Resuspend the harvested E. coli cells expressing EasC in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

  • Add the substrate, prethis compound (PCC), to the cell suspension. A starting concentration of 15 mM has been reported.[1][2]

  • Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with gentle agitation.

  • Monitor the conversion of PCC to this compound over time (e.g., 24 hours) using HPLC or LC-MS.

Protocol 2: General Fermentation for Fungal Production of this compound

This is a general protocol and should be optimized for the specific fungal strain being used.

1. Seed Culture Preparation:

  • Inoculate a fungal spore suspension or mycelial plug into a suitable seed medium (e.g., Potato Dextrose Broth or a defined medium).

  • Incubate for 2-3 days at the optimal growth temperature for the fungus with shaking.

2. Production Culture:

  • Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

  • The production medium should be designed to support secondary metabolism. A typical medium might contain a primary carbon source (e.g., sucrose or glucose), a nitrogen source (e.g., yeast extract, peptone, or an ammonium (B1175870) salt), and basal salts.

  • For this compound production, consider supplementing with L-tryptophan.

  • Ferment for an extended period (e.g., 7-14 days) at the optimal temperature and shaking speed.

  • Monitor this compound production by periodically taking samples and analyzing them via HPLC or LC-MS.

Visualizations

Chanoclavine_Biosynthesis_Pathway cluster_precursors Precursors Tryptophan Tryptophan DMAT Dimethylallyltryptophan Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT Me_DMAT N-methyl-DMAT DMAT->Me_DMAT EasF Chanoclavine_I This compound-I Me_DMAT->Chanoclavine_I EasE, EasC Chanoclavine_Aldehyde This compound-I-aldehyde Chanoclavine_I->Chanoclavine_Aldehyde EasD

Caption: Simplified biosynthetic pathway of this compound-I and its subsequent conversion.

Troubleshooting_Workflow Start Low/No this compound Production Check_Media Step 1: Verify Basal Media (C/N source, pH) Start->Check_Media Supplement_Precursors Step 2: Supplement Precursors (Tryptophan) Check_Media->Supplement_Precursors Optimize_Conditions Step 3: Optimize Physical Parameters (Temp, Aeration) Supplement_Precursors->Optimize_Conditions Analyze_Metabolites Step 4: Analyze for Intermediates Optimize_Conditions->Analyze_Metabolites Genetic_Modification Step 5: Consider Strain Engineering Analyze_Metabolites->Genetic_Modification End Production Optimized Genetic_Modification->End

References

improving the stability of chanoclavine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chanoclavine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a tricyclic ergot alkaloid produced by various fungi, notably members of the Claviceps genus.[1] It serves as a key biosynthetic precursor to more complex and pharmacologically significant ergoline (B1233604) alkaloids like agroclavine, elymoclavine, and lysergic acid.[2] The stability of this compound in solution is a critical concern for researchers because degradation can lead to a loss of compound integrity, affecting the accuracy and reproducibility of experimental results. Degradation products may also interfere with analytical measurements or exhibit different biological activities.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: Like many ergot alkaloids, the stability of this compound is influenced by several environmental factors:

  • pH: this compound is susceptible to degradation in neutral to alkaline solutions. Acidic conditions are generally preferred to maintain its stability and solubility.[3][4] Extreme pH levels, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and potential epimerization.[6][7][8] Therefore, solutions should be stored at low temperatures.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[6] It is recommended to handle and store this compound solutions in light-protected conditions.[9][10]

  • Oxidation: The indole (B1671886) nucleus of the ergoline structure can be susceptible to oxidation.[11] The presence of oxidizing agents or dissolved oxygen in the solvent can promote degradation. This compound synthase, the enzyme responsible for its formation, operates through a complex oxidative cyclization, highlighting the molecule's reactivity with oxygen species.[12]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize shelf-life, this compound solutions should be stored under the following conditions:

  • Temperature: Store frozen at -20°C or ideally at -80°C for long-term storage.[7] For short-term use, refrigeration at 2-8°C is acceptable, but stability should be monitored.

  • Light: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.[10]

  • Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH: Maintain the solution at a slightly acidic pH if compatible with the experimental design.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile (B52724). For aqueous solutions, it is often necessary to add a small amount of acid (e.g., formic acid or acetic acid to ~0.1%) to aid dissolution and improve stability by forming the more soluble salt.[13][14] When preparing solutions for in vitro or in vivo experiments, ensure the final concentration of the organic solvent and the pH are compatible with the biological system.

Troubleshooting Guides

Problem: My this compound solution has turned a yellow or brownish color.

  • Possible Cause: This is often a sign of oxidative degradation or the formation of polymeric degradation products. The indole ring system present in this compound is susceptible to oxidation.

  • Solution:

    • Discard the discolored solution as its purity is compromised.

    • When preparing a new solution, use high-purity, degassed solvents.

    • Consider adding an antioxidant, if compatible with your experiment.

    • Store the new solution under an inert atmosphere (nitrogen or argon) and protected from light.

Problem: I am observing precipitation in my aqueous this compound solution.

  • Possible Cause: this compound, as a free base, has limited solubility in neutral aqueous solutions. The precipitate is likely the non-ionized form of the compound. This can also occur if the solution was stored at a low temperature and the compound has crashed out of solution.

  • Solution:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If it remains, try adding a small amount of a suitable acid (e.g., formic acid, acetic acid) dropwise to lower the pH and form the more soluble salt.

    • For future preparations, ensure the pH of the aqueous buffer is slightly acidic.

    • Alternatively, prepare a concentrated stock solution in an organic solvent like methanol or DMSO and dilute it into your aqueous buffer immediately before use.

Problem: Analytical results (e.g., HPLC) show a rapid decrease in this compound concentration over a short period.

  • Possible Cause: This indicates rapid degradation under your current handling or storage conditions. The likely culprits are exposure to light, inappropriate pH, or elevated temperature. Some ergot alkaloids are also known to be unstable in certain solvents.[6]

  • Solution:

    • Review your entire workflow, from solution preparation to analysis.

    • Light Exposure: Ensure samples are protected from light at all stages, including during sample preparation and while in the autosampler. Use amber vials or cover the sample tray.

    • pH: Check the pH of your solvent and HPLC mobile phase. Ergot alkaloids are generally more stable in acidic conditions.[3]

    • Temperature: Keep samples cool. Use a refrigerated autosampler if available. Avoid leaving solutions on the benchtop for extended periods.[7]

    • Matrix Effects: If working with biological matrices, enzymatic degradation could be a factor. Consider immediate protein precipitation or the addition of enzyme inhibitors after sample collection.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for analytical or experimental use.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade, degassed)

  • Formic acid (LC-MS grade)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Accurately weigh the desired amount of this compound solid in a clean, amber glass vial.

  • Add a sufficient volume of degassed methanol to achieve the target concentration (e.g., 1 mg/mL).

  • Add formic acid to a final concentration of 0.1% (v/v) to ensure an acidic environment. For example, add 1 µL of formic acid for every 1 mL of methanol.

  • Vortex the solution gently until the this compound is completely dissolved.

  • Purge the headspace of the vial with an inert gas (nitrogen or argon) for 30-60 seconds to displace oxygen.

  • Seal the vial tightly with the PTFE-lined cap.

  • Wrap the vial in parafilm and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[15][16] This protocol outlines a general procedure for subjecting this compound to various stress conditions.

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Analytical Method: A validated stability-indicating HPLC method is required. This method must be able to separate the intact this compound from all potential degradation products.[17] A typical starting point would be a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13][14]

Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare this compound Stock (e.g., 1 mg/mL in Methanol) Prep_Samples Prepare Samples for Each Stress Condition Start->Prep_Samples Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Samples->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Samples->Base Oxidation Oxidation (3% H2O2, RT) Prep_Samples->Oxidation Thermal Thermal Degradation (80°C, Solid & Solution) Prep_Samples->Thermal Photo Photolytic Degradation (ICH Q1B Light Exposure) Prep_Samples->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Data caption Fig 1. Experimental workflow for a forced degradation study.

Fig 1. Experimental workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. For each condition, dilute the stock solution with the respective stress reagent. Include a control sample (unstressed) diluted with the appropriate solvent and kept at 5°C in the dark.

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at the specified time points.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the this compound stock solution in an oven at 80°C.

    • Solid: Place a vial containing this compound powder in an oven at 80°C.

    • Sample at the specified time points. For the solid sample, dissolve it in methanol before analysis.

  • Photolytic Degradation: Expose a clear vial containing the this compound solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[9][18][19] Concurrently, expose a control sample wrapped in aluminum foil (dark control) to the same temperature conditions.

Data Analysis:

  • Calculate the percentage of this compound degradation at each time point for every stress condition.

  • Analyze the chromatograms for the appearance of new peaks (degradation products).

  • Assess the mass balance to ensure that the decrease in this compound concentration corresponds to the increase in degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If connected to a mass spectrometer (MS), identify the mass of the degradation products to help elucidate their structures.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
Stress ConditionReagent/ParameterTemperatureDurationExpected OutcomePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C0 - 24 hModerate to high degradationHydrolysis of labile groups, potential epimerization.[4][5]
Base Hydrolysis 0.1 M NaOH60°C0 - 24 hHigh degradationRapid hydrolysis, potential indole ring opening at harsh conditions.[20][21]
Oxidation 3% H₂O₂Room Temp0 - 24 hHigh degradationOxidation of the indole ring and allylic alcohol.[11]
Thermal (Dry Heat) N/A (Solid)80°C0 - 72 hLow to moderate degradationSlow decomposition, potential for solid-state rearrangements.[22]
Thermal (Solution) Methanol80°C0 - 72 hModerate degradationAccelerated solvent-mediated degradation.[23]
Photolytic ICH Q1B LightControlledAs per ICHModerate to high degradationPhotochemical oxidation or rearrangement.[9]
Table 2: Illustrative HPLC Data from a Forced Degradation Study

The following data is illustrative and serves as an example of what might be observed.

Stress Condition (Time Point)This compound Peak AreaThis compound (% Remaining)Degradation Product 1 (DP1) AreaDegradation Product 2 (DP2) AreaMass Balance (%)
Control (0 h) 1,250,000100.000100.0
Acid (8 h) 987,50079.0255,0005,00099.4
Base (2 h) 437,50035.0112,000695,00099.6
Oxidation (4 h) 625,00050.0598,00020,00099.5
Photo (ICH End) 812,50065.0420,00011,00099.5

Note: Mass balance is calculated as: [(Area of this compound + Sum of Areas of all DPs) / Initial Area of this compound] x 100.

Mandatory Visualizations

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes This compound This compound Stability in Solution pH pH (Acidic is better) This compound->pH Temp Temperature (Low is better) This compound->Temp Light Light Exposure (Minimize) This compound->Light Oxygen Oxygen / Oxidants (Exclude) This compound->Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis Epimerization Epimerization Temp->Epimerization Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation Hydrolysis->this compound Degrade Oxidation->this compound Degrade Epimerization->this compound Degrade Photodegradation->this compound Degrade caption Fig 2. Factors influencing this compound stability.

Fig 2. Factors influencing this compound stability.

Troubleshooting_Tree Start Problem with This compound Solution? Q_Appearance Is there a visual change (color, precipitate)? Start->Q_Appearance Q_Analysis Is there rapid loss in HPLC analysis? A_Color Color Change (Yellow/Brown) -> Likely Oxidation -> Use degassed solvent, store under inert gas. Q_Appearance->A_Color Yes, Color A_Precipitate Precipitation -> Low solubility -> Add acid (lower pH) or use organic co-solvent. Q_Appearance->A_Precipitate Yes, Precipitate Q_Appearance->Q_Analysis No A_Analysis Check for: - Light exposure (autosampler) - High temperature - Incorrect pH of mobile phase caption Fig 3. Troubleshooting decision tree for this compound solutions.

Fig 3. Troubleshooting decision tree for this compound solutions.

References

troubleshooting analytical inconsistencies in chanoclavine measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical inconsistencies encountered during the measurement of chanoclavine.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: My this compound recovery is low and inconsistent. What are the potential causes and how can I troubleshoot this?

Low and inconsistent recovery of this compound is a frequent issue that can often be traced back to the sample extraction and preparation steps. Here are the common causes and solutions:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: this compound is a moderately polar alkaloid. While various solvents can be used, a common starting point is a mixture of a polar organic solvent and water, sometimes with an acid or base modifier. For example, 80% methanol (B129727) has been shown to be effective for extracting a wide range of plant secondary metabolites. You may need to screen a few solvent systems to find the best one for your specific matrix.

  • Incorrect pH of Extraction Solvent: The pH of the extraction medium can significantly impact the recovery of alkaloids.

    • Solution: Ergot alkaloids are generally more stable in slightly acidic to neutral conditions and can degrade under alkaline conditions.[1][2] Using a solvent modified with a small amount of weak acid (e.g., 0.1% formic acid or acetic acid) can improve extraction efficiency and stability.

  • Insufficient Extraction Time or Agitation: The this compound may not have had enough time to be fully extracted from the sample matrix.

    • Solution: Ensure adequate mixing (e.g., vortexing, sonication) and a sufficient extraction time. You can optimize the extraction time by testing different durations (e.g., 30, 60, 90 minutes) and analyzing the recovery.

  • Sample Overload: Exceeding the capacity of your extraction system (e.g., solid-phase extraction cartridge) can lead to breakthrough and loss of analyte.

    • Solution: If using solid-phase extraction (SPE), ensure you are not overloading the cartridge. You may need to use a larger cartridge or dilute your sample.

  • Analyte Degradation: this compound may be degrading during the extraction process.

    • Solution: Minimize exposure to harsh conditions such as high temperatures and strong light.[3] Work with cooled samples and solvents if possible. A study on ergot alkaloids showed that storage at -20°C is recommended for preserving concentration stability over a month.[3]

Q2: What is a good starting point for an extraction protocol for this compound from plant material?

A general protocol for the extraction of alkaloids from plant material can be adapted for this compound. Below is a detailed methodology.

Chromatographic Analysis (HPLC & LC-MS)

Q3: I'm observing poor peak shape (tailing, fronting, or splitting) for this compound in my HPLC analysis. What should I check?

Poor peak shape can compromise the accuracy and precision of your measurements. Here’s a breakdown of common causes and solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the surface of the C18 column are a common cause of tailing.

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase to suppress the ionization of the silanol groups.

      • Use a Guard Column: A guard column can help to retain strongly adsorbed compounds that may be causing peak tailing.

      • Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

  • Peak Fronting:

    • Cause: This is often due to column overload or a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Reduce Sample Concentration: Dilute your sample and reinject.

      • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase.

  • Split Peaks:

    • Cause: A blocked column frit, a void in the column packing, or co-elution with an interfering compound can cause split peaks.

    • Solution:

      • Reverse and Flush Column: If you suspect a blocked frit, reverse the column and flush it with a strong solvent.

      • Check for Voids: A void at the head of the column can sometimes be seen. If a void is present, the column may need to be replaced.

      • Optimize Chromatography: Adjust your gradient or mobile phase composition to improve separation from any interfering peaks.

Q4: I am experiencing signal suppression or enhancement for this compound in my LC-MS analysis. How can I mitigate this?

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS and can lead to inaccurate quantification.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds from your sample before analysis.

    • Solution: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).

  • Optimize Chromatography: Ensure that this compound is chromatographically separated from the majority of matrix components.

    • Solution: Adjust your HPLC gradient to achieve better separation. A longer, shallower gradient can often improve resolution.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If one is not available, a structural analog can be used.

    • Solution: Spike your samples with an internal standard at a known concentration before extraction. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for signal suppression or enhancement.

  • Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components.

    • Solution: Perform a dilution series to find a dilution factor that minimizes matrix effects while still allowing for adequate detection of this compound.

Troubleshooting Workflows

Troubleshooting_Low_Recovery start Low this compound Recovery check_fractions Analyze SPE Fractions (Load, Wash, Elute) start->check_fractions in_load_wash Analyte in Load/Wash Fractions? check_fractions->in_load_wash retained_on_cartridge Analyte Retained on Cartridge Post-Elution? in_load_wash->retained_on_cartridge No insufficient_retention Problem: Insufficient Retention Solutions: - Verify sorbent choice (e.g., C18) - Adjust sample solvent (make it weaker) - Optimize sample pH (neutralize this compound) in_load_wash->insufficient_retention Yes degradation Suspect Analyte Degradation? retained_on_cartridge->degradation No incomplete_elution Problem: Incomplete Elution Solutions: - Increase elution solvent strength (% organic) - Increase elution solvent volume - Check for secondary interactions retained_on_cartridge->incomplete_elution Yes instability Problem: Analyte Instability Solutions: - Check pH and temperature of solutions - Protect from light - Use fresh samples and standards degradation->instability Yes end Recovery Improved degradation->end No insufficient_retention->end incomplete_elution->end instability->end

Caption: Troubleshooting decision tree for low this compound recovery in SPE.

HPLC_Peak_Shape_Troubleshooting start Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No tailing_solutions Solutions for Tailing: - Lower mobile phase pH (add 0.1% formic acid) - Use a column with end-capping - Check for active sites on column peak_tailing->tailing_solutions Yes split_peak Split Peak? peak_fronting->split_peak No fronting_solutions Solutions for Fronting: - Reduce sample concentration - Match sample solvent to mobile phase - Check for column overload peak_fronting->fronting_solutions Yes split_solutions Solutions for Split Peaks: - Check for blocked column frit - Check for column void - Improve separation from interferences split_peak->split_solutions Yes end Peak Shape Improved split_peak->end No tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: Troubleshooting guide for common HPLC peak shape issues.

Quantitative Data Summary

Table 1: General HPLC Parameters for this compound Analysis

ParameterRecommended ConditionNotes
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)A standard C18 column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to improve peak shape.
Mobile Phase B AcetonitrileMethanol can also be used.
Gradient Start with a low percentage of B, ramp up to a high percentage.A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 0.8 - 1.0 mL/minAdjust as needed based on column dimensions and desired run time.
Column Temperature 25 - 40 °CMaintaining a stable column temperature is important for reproducibility.
Detection (UV) 254 nmThis compound has a UV absorbance maximum around this wavelength.
Injection Volume 10 - 20 µLAvoid overloading the column.

Table 2: General LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains nitrogen atoms that are readily protonated.
Precursor Ion (Q1) [M+H]⁺The protonated molecular ion of this compound.
Product Ions (Q3) To be determined empiricallyFragment ions should be selected based on intensity and specificity.
Collision Energy To be determined empiricallyOptimize for the desired fragmentation pattern.
Ion Source Temp. 350 - 550 °COptimize for your specific instrument and flow rate.
Nebulizer Gas NitrogenTypical flow rates are instrument-dependent.

Key Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

1. Sample Preparation:

  • Dry the plant material at 40°C for 48 hours.
  • Grind the dried material to a fine powder using a mortar and pestle or a mill.

2. Extraction:

  • Weigh 100 mg of the powdered plant material into a centrifuge tube.
  • Add 10 mL of 80% methanol containing 0.1% formic acid.
  • Vortex for 1 minute to ensure thorough mixing.
  • Sonicate in a water bath for 30 minutes at room temperature.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Carefully collect the supernatant.

3. (Optional) Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
  • Elution: Elute the this compound from the cartridge with 5 mL of 90% methanol.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS analysis.
  • Filter through a 0.22 µm syringe filter before injection.

start [label="Start: Dried Plant Material", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; grind [label="Grind to Fine Powder"]; extract [label="Extract with 80% Methanol\n+ 0.1% Formic Acid\n(Sonication)"]; centrifuge [label="Centrifuge and Collect Supernatant"]; spe_cleanup [label="Optional: SPE Cleanup\n(C18 Cartridge)"]; evaporate [label="Evaporate to Dryness"]; reconstitute [label="Reconstitute in Mobile Phase"]; filter [label="Filter (0.22 µm)"]; end [label="Ready for Analysis", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> grind; grind -> extract; extract -> centrifuge; centrifuge -> spe_cleanup; spe_cleanup -> evaporate; centrifuge -> evaporate [label="Without SPE"]; evaporate -> reconstitute; reconstitute -> filter; filter -> end; }

Caption: Workflow for the extraction of this compound from plant material.

References

Technical Support Center: Scaling Up Chanoclavine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chanoclavine production. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant compound?

A1: this compound is a structurally complex ergot alkaloid, a class of bioactive natural products produced by various filamentous fungi.[1] It serves as a common biosynthetic intermediate for nearly all ergot alkaloids, many of which have valuable pharmacological activities and are used in therapies for central nervous system disorders.[1][2] this compound itself has been noted to stimulate dopamine (B1211576) D2 receptors in the brain.[1]

Q2: What is the native biosynthetic pathway for this compound?

A2: The biosynthesis of this compound begins with three primary precursors: tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM).[1][3][4] A series of enzymatic steps, involving enzymes such as DmaW, EasF, EasE, and EasC, convert these precursors into N-methyl-dimethylallyltryptophan (N-Me-DMAT), then prethis compound, and finally this compound.[2][5] The pathway is a common route found in all ergot alkaloid-producing fungal species.[2]

Q3: What are the primary strategies for scaling up this compound production?

A3: The main strategies include:

  • Metabolic Engineering of Fungal Hosts: Reconstituting and engineering the this compound biosynthetic pathway in hosts like Aspergillus nidulans.[1][6]

  • Heterologous Production in Yeast: Expressing the necessary biosynthetic enzymes in Saccharomyces cerevisiae.[1][6]

  • Hybrid Synthetic Biology-Chemical Synthesis (Sbio-Csyn) Systems: This innovative approach splits the pathway into enzymatic and chemical synthesis steps to overcome the limitations of purely biological or chemical methods, achieving significantly higher titers.[1][3][7]

  • Biocatalysis: Using whole-cell catalysis (WCC) or cell-lysate catalysis (CLC) with engineered microbes (e.g., E. coli) expressing key enzymes like EasC to convert precursors to this compound.[1][3]

Q4: Which host organisms are commonly used for this compound production?

A4: Common hosts include native fungal producers from genera like Claviceps and Aspergillus.[2] For heterologous production and metabolic engineering, Aspergillus nidulans and the yeast Saccharomyces cerevisiae are frequently used.[1][6] Escherichia coli is also widely employed, particularly for overexpressing specific enzymes used in biocatalytic steps.[1][8]

Troubleshooting Guides

Section 1: Fermentation and Cell Culture

Q: My this compound titer is low in Aspergillus nidulans fermentation. What are the likely causes and how can I improve it?

A: Low titers in fungal fermentations can stem from several issues. Here’s a systematic approach to troubleshooting:

  • Precursor Limitation: The biosynthesis requires ample tryptophan and DMAPP.[1][4] Ensure your medium is not deficient in these precursors or the building blocks for their synthesis. Consider precursor feeding strategies.[9]

  • Suboptimal Fermentation Conditions: Key parameters like pH, temperature, and aeration are critical.[10]

    • Temperature: Low temperatures can sometimes improve the activity of key enzymes like EasE and EasC.[1]

    • pH: The optimal pH can vary; monitor and control the pH throughout the fermentation.

    • Aeration: Ensure adequate oxygen supply, as some enzymatic steps are oxidative.

  • Inefficient Enzyme Expression/Activity: The expression levels or activity of the biosynthetic enzymes (DmaW, EasF, EasE, EasC, etc.) may be a bottleneck.[2] Consider using stronger promoters or codon-optimizing the genes for your specific Aspergillus strain.[11][12]

  • Strain Degeneration: Fungal strains can sometimes lose productivity over successive generations.[1] Ensure you are working with a stable, high-producing cell line.

Q: I'm experiencing a stalled or very slow fermentation. What should I check?

A: A stalled fermentation is a common issue that can often be resolved by checking the following factors:[13][14]

  • Nutrient Depletion: The carbon or nitrogen source may be exhausted. Analyze the residual nutrients in your medium and consider a fed-batch strategy to replenish them.[10][15]

  • Inhibitory Byproduct Accumulation: High concentrations of certain metabolic byproducts can be toxic to the cells.[16]

  • Suboptimal Temperature or pH: Drastic shifts in temperature or pH can shock the cells and halt metabolic activity.[13][17] Verify that your control systems are functioning correctly.

  • Poor Yeast/Fungal Health: The initial inoculum may have been unhealthy or stressed.[13] Always start with a viable and robust seed culture.

Fermentation_Troubleshooting start Low/Stalled this compound Production check_nutrients Check Medium: - Precursor levels? - Carbon/Nitrogen source? start->check_nutrients check_conditions Check Physical Conditions: - Temperature? - pH? - Aeration? start->check_conditions check_strain Check Strain Health: - Inoculum viability? - Strain stability? start->check_strain solution_nutrients Action: - Supplement precursors - Implement fed-batch strategy check_nutrients->solution_nutrients Deficient solution_conditions Action: - Optimize T and pH setpoints - Adjust agitation/aeration check_conditions->solution_conditions Suboptimal solution_strain Action: - Use fresh, healthy inoculum - Re-select high-producing colony check_strain->solution_strain Poor

Caption: A logical workflow for troubleshooting common fermentation issues.
Section 2: Biocatalysis (WCC/CLC)

Q: My whole-cell catalysis (WCC) reaction shows low conversion of prethis compound (PCC) to this compound. How can I improve this?

A: Low conversion in a WCC system typically points to issues with the catalyst (E. coli cells expressing EasC) or the reaction conditions.

  • Enzyme Expression: Verify the expression level of your key enzyme (e.g., EasC from A. japonicus) in the E. coli cells.[1] Inadequate induction (e.g., IPTG concentration, temperature) can lead to low enzyme concentration.[18]

  • Cell Permeability: The substrate (PCC) needs to enter the cell and the product (this compound) needs to exit. Cell permeability can be a limiting factor. Consider adding permeabilizing agents, though this must be optimized to avoid cell lysis.

  • Cofactor Availability: Ensure any necessary cofactors are available. For example, the conversion of this compound-I to this compound-I aldehyde by FgaDH requires NAD+.[8]

  • Reaction Time: Biocatalytic conversions can take time. A 91% conversion of PCC to this compound was achieved in a 24-hour reaction.[1] Ensure your reaction has proceeded long enough.

Q: The cell-lysate catalysis (CLC) has a high initial rate but stalls, leading to low final conversion. Why does this happen?

A: This is a classic sign of enzyme instability or deactivation.[1] In a cell-lysate system, enzymes are no longer protected by the cellular environment and are susceptible to degradation by proteases or denaturation due to reaction conditions.

  • Protein Deactivation: The rapid slowdown suggests that the catalytic enzyme (e.g., EasC) is losing activity quickly.[1]

  • Cofactor Depletion: The reaction may be limited by the depletion of a required cofactor. For instance, the synthesis of 4-Br-Trp using TrpB was significantly improved by increasing the concentration of its cofactor PLP from 0.01 g/L to 0.13 g/L.[1][3]

  • Solution: While CLC can be faster initially, WCC often provides higher final conversion because the cell structure protects the enzyme.[1] For this reason, WCC is often superior for achieving high final titers.[1][3] If CLC must be used, consider adding protease inhibitors or optimizing the buffer composition to improve enzyme stability.

Section 3: Downstream Processing

Q: What is a general workflow for purifying this compound from a fermentation broth?

A: Downstream processing aims to isolate and purify the target molecule from a complex mixture.[19] A typical workflow involves several stages:[20][21][22]

  • Clarification: The first step is to remove cells and other solid debris from the fermentation broth. This is usually achieved through centrifugation or filtration (e.g., microfiltration).[20][22]

  • Initial Isolation & Concentration: The clarified broth, which is mostly water, needs to be concentrated.[20] Techniques like solvent extraction or adsorption can be used for initial product isolation.[21]

  • Purification: This stage removes impurities that are chemically similar to this compound. This is the most challenging and expensive part of DSP.[21] High-performance liquid chromatography (HPLC) is a powerful tool for this step.[18] Different chromatography methods (e.g., ion-exchange, reversed-phase) can be used in sequence for higher purity.[21]

  • Final Formulation: The purified this compound is concentrated, possibly crystallized, and prepared in its final form.

DSP_Workflow cluster_0 Downstream Processing for this compound start Fermentation Broth (Cells + this compound + Impurities) clarification Step 1: Clarification (Centrifugation / Filtration) start->clarification isolation Step 2: Isolation & Concentration (Solvent Extraction / Adsorption) clarification->isolation waste1 Cell Biomass / Debris clarification->waste1 purification Step 3: Purification (Chromatography - e.g., HPLC) isolation->purification waste2 Aqueous Waste isolation->waste2 formulation Step 4: Final Product (Concentration / Crystallization) purification->formulation waste3 Impurities purification->waste3

Caption: A generalized workflow for the downstream processing of this compound.

Data Presentation: Production Titers & Conditions

Table 1: Comparison of this compound Production Titers
Host OrganismProduction StrategyTiter AchievedReference
Saccharomyces cerevisiaeHeterologous expression of biosynthetic genes~1.2 mg/L[1]
Aspergillus nidulansFungal-Yeast-Shuttle-Vector protocol241 mg/L[1][7]
E. coli (WCC) + Chemical SynthesisSbio-Csyn Hybrid System>3 g/L (~3.34 g/L)[1][3][7]
Table 2: Optimized Biocatalysis Reaction Conditions
ParameterValueSystem / StepReference
Substrate Concentration15 mM Prethis compound (PCC)WCC for this compound[1][3]
Final Conversion (WCC)87%WCC for this compound[1][3]
Final Conversion (CLC)65%CLC for this compound[1][3]
Cofactor Concentration (PLP)0.13 g/LCLC for 4-Br-Trp[1][3]
Reaction Time (WCC)24 hoursWCC for this compound[1]

Experimental Protocols

Protocol 1: Whole-Cell Catalysis (WCC) for this compound Production

This protocol is adapted from the methodology used to achieve over 3 g/L of this compound.[1]

1. Strain Cultivation and Induction: a. Inoculate 10 mL of LB medium (containing 50 µg/mL kanamycin) with an E. coli transformant expressing the this compound synthase gene (e.g., EasC from A. japonicus). b. Culture overnight for ~12 hours at 37°C with shaking (220 rpm).[1] c. Use the overnight culture to inoculate 1L of LB medium. Incubate at 37°C and 220 rpm until the OD₆₀₀ reaches 0.6–0.8.[1] d. Induce protein expression by adding 10 µM IPTG and 80 mg/L 5-aminolevulinic acid (5-ALA).[1] e. Reduce the temperature to 16°C and continue shaking at 200 rpm for 18 hours to allow for protein expression.[1]

2. Biotransformation Reaction: a. Harvest the induced cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). c. Add the substrate, prethis compound (PCC), to the cell suspension to a final concentration of 15 mM.[1] d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for up to 24 hours. e. Monitor the conversion of PCC to this compound periodically using HPLC.

Protocol 2: this compound Quantification by HPLC

This is a general method for analyzing reaction samples.[18]

1. Sample Preparation: a. Take a defined volume of the reaction mixture. b. Quench the reaction by adding an equal volume of ice-cold methanol (B129727) to precipitate proteins and stop the reaction.[18] c. Centrifuge the sample to pellet any precipitates. d. Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 2.1 × 100 mm, 3.5 µm).[18] b. Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • 5–55% acetonitrile over 15 min.

  • 55–95% acetonitrile over 5 min.

  • Hold at 95% acetonitrile for 3 min.[18] c. Flow Rate: 1 mL/min.[18] d. Injection Volume: 20 µL.[18] e. Detection: UV detector set to 280 nm.[18] f. Quantification: Compare the peak area of the product to a standard curve generated with purified this compound.

    Sbio_Csyn_Workflow cluster_main Hybrid Sbio-Csyn Strategy for this compound Production cluster_1 Section 1: Enzymatic Synthesis (Sbio) cluster_2 Section 2: Chemical Synthesis (Csyn) cluster_3 Section 3: Biocatalysis (Sbio) start_materials Cheap Materials: 4-Br-indole + Serine clc Cell-Lysate Catalysis (CLC) E. coli expressing TrpB enzyme + PLP cofactor start_materials->clc product1 4-Bromo-tryptophan (4-Br-Trp) clc->product1 chem_synth Multi-step Chemical Synthesis (>30% yield) product1->chem_synth product2 Prethis compound (PCC) chem_synth->product2 wcc Whole-Cell Catalysis (WCC) E. coli expressing EasC enzyme product2->wcc final_product This compound (>3 g/L) wcc->final_product

    Caption: Workflow of the hybrid Sbio-Csyn system for high-titer this compound production.[1]

References

Validation & Comparative

A Comparative Analysis of Chanoclavine Production in Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chanoclavine, a key intermediate in the biosynthesis of ergot alkaloids, has garnered significant interest for its potential pharmacological applications. Its production is observed across a variety of fungal genera, each presenting unique characteristics in terms of yield, metabolic flux, and genetic regulation. This guide provides a comparative analysis of this compound production in prominent fungal strains, supported by experimental data and detailed methodologies to aid in strain selection and optimization for research and drug development purposes.

Quantitative Comparison of this compound Production

The production of this compound varies significantly among different fungal species and strains, with engineered microorganisms often exhibiting substantially higher yields. The following table summarizes reported this compound titers in several key fungal producers.

Fungal StrainProduction Titer (mg/L)Key Remarks
Claviceps purpurea1.2 - 3.6A high-yielding mutant strain produced 3-6 g/L of total alkaloids, of which 40-60% was this compound-I.[1]
Aspergillus fumigatusData not availableWhile known to produce this compound as an intermediate, specific production titers are not well-documented in publicly available literature.[2]
Aspergillus japonicusData not availableA known producer of cycloclavine, derived from this compound; however, specific titers of this compound-I are not readily found.[3]
Penicillium roquefortiData not availableThis compound-I has been identified in this species, but quantitative production data is scarce.[4]
Epichloë speciesAccumulation observedThis compound-I accumulates in some species, particularly those with truncated ergot alkaloid pathways, but specific titers in culture are not consistently reported.[5]
Engineered Saccharomyces cerevisiae1.2Heterologous expression of the this compound biosynthetic pathway.[6]
Engineered Aspergillus nidulans241.0Demonstrates the potential for significant yield improvement through metabolic engineering.[6]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the comparative assessment of this compound production. Below are detailed protocols for the cultivation of this compound-producing fungi, extraction of the target metabolite, and its subsequent quantification.

Fungal Cultivation for this compound Production

Objective: To culture fungal strains under conditions conducive to this compound biosynthesis.

Materials:

  • Selected fungal strain (e.g., Claviceps purpurea, Aspergillus fumigatus)

  • Appropriate liquid fermentation medium (see below for examples)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Sterile techniques and equipment

Example Media Formulations:

  • T25 Medium for Claviceps purpurea : Sucrose (100 g/L), L-asparagine (10 g/L), Yeast extract (0.1 g/L), Ca(NO₃)₂ (1 g/L), KH₂PO₄ (0.25 g/L), MgSO₄·7H₂O (0.25 g/L), KCl (0.12 g/L), FeSO₄·7H₂O (0.02 g/L), ZnSO₄·7H₂O (0.015 g/L). Adjust pH to 5.2 with 25% NH₃ solution.[7]

  • Malt Extract Agar (MEA) for Aspergillus fumigatus : Malt extract (20 g/L), Peptone (1 g/L), Dextrose (20 g/L), Agar (15 g/L).[8]

Procedure:

  • Inoculate the sterile fermentation medium with a fresh culture of the selected fungal strain.

  • Incubate the culture in a shake flask at the optimal temperature for the specific strain (typically 22-28°C) with agitation (e.g., 150-200 rpm).

  • Monitor fungal growth and this compound production over a period of 7-21 days. Samples can be taken periodically for analysis.

Extraction of this compound from Fungal Mycelia

Objective: To efficiently extract this compound from the fungal biomass for quantification.

Materials:

  • Fungal culture from the previous step

  • Buchner funnel and filter paper

  • Methanol (B129727) or Ethyl acetate

  • Sonication bath or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Separate the fungal mycelia from the culture broth by vacuum filtration.

  • Wash the mycelia with distilled water to remove residual medium.

  • Homogenize the mycelia in a suitable solvent (e.g., methanol or ethyl acetate) using a sonicator or homogenizer. A common ratio is 1 g of wet mycelia to 10 mL of solvent.

  • Agitate the mixture for several hours to ensure complete extraction.

  • Separate the mycelial debris from the solvent extract by centrifugation or filtration.

  • Concentrate the solvent extract using a rotary evaporator to obtain a crude extract.

  • Redissolve the crude extract in a known volume of methanol for subsequent analysis.

Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in the fungal extract.

Materials:

  • HPLC-MS/MS system equipped with a C18 column

  • This compound analytical standard

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Filter the redissolved fungal extract and the standard solutions through a 0.22 µm syringe filter.

  • Inject the samples and standards onto the HPLC-MS/MS system.

  • Perform chromatographic separation using a suitable gradient elution program. For example, a linear gradient from 10% to 90% mobile phase B over 15 minutes.

  • Detect and quantify this compound using mass spectrometry in selected reaction monitoring (SRM) mode. The specific precursor and product ion transitions for this compound should be optimized for the instrument used.

  • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the fungal extracts.

Visualizing Key Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process starting from the primary metabolite L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). The key enzymatic steps are conserved across different fungal producers.

Chanoclavine_Biosynthesis tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat me_dmat N-methyl-DMAT dmat->me_dmat EasF This compound This compound-I me_dmat->this compound EasE, EasC

Caption: Simplified biosynthetic pathway of this compound-I.

Experimental Workflow for this compound Production and Analysis

The overall process from fungal strain selection to the quantification of this compound can be summarized in a streamlined workflow.

Experimental_Workflow cluster_production Production cluster_extraction Extraction cluster_analysis Analysis strain_selection Fungal Strain Selection cultivation Fermentation/Cultivation strain_selection->cultivation harvesting Mycelia Harvesting cultivation->harvesting extraction Solvent Extraction harvesting->extraction quantification HPLC-MS/MS Quantification extraction->quantification data_analysis Data Analysis & Comparison quantification->data_analysis

Caption: General workflow for this compound production and analysis.

Regulation of this compound Biosynthesis

The production of this compound and other ergot alkaloids is tightly regulated at the genetic level. The biosynthetic genes are typically organized in a gene cluster, and their expression is controlled by various regulatory factors and signaling pathways.

While the specific details of these pathways can vary between fungal species, some common themes have emerged. The expression of the ergot alkaloid synthesis (eas) gene cluster is often influenced by:

  • Nutrient Availability: The concentration of primary nutrients such as carbon, nitrogen, and phosphate (B84403) in the culture medium can significantly impact the onset and level of this compound production.[9]

  • Environmental Factors: pH, temperature, and aeration are critical process parameters that can modulate the expression of biosynthetic genes.

  • Global Regulators: In many fungi, secondary metabolism is controlled by global regulatory proteins that respond to developmental cues and environmental stresses. While specific regulators for this compound biosynthesis are still being fully elucidated, it is likely that they are integrated into the broader regulatory networks of the fungal cell.

Further research into the specific transcription factors and signaling cascades that govern the eas gene cluster in different fungal strains is essential for the rational design of strategies to enhance this compound production.

References

validation of chanoclavine's role as a key intermediate in ergot alkaloid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chanoclavine stands as a critical, non-negotiable intermediate in the biosynthesis of the vast majority of ergot alkaloids, a class of fungal metabolites with significant pharmacological applications and agricultural implications. Extensive research, including genetic, enzymatic, and synthetic biology studies, has solidified its position in the common pathway, leaving little evidence for alternative primary routes to the ergoline (B1233604) scaffold.

This guide provides a comparative analysis of the experimental data that validates this compound's role as a key intermediate in ergot alkaloid biosynthesis. It details the established biosynthetic pathway and contrasts it with the lack of substantial evidence for alternative intermediates. The content herein is intended for researchers, scientists, and drug development professionals working with ergot alkaloids.

The Established Pathway: A Funnel to this compound

The biosynthesis of ergot alkaloids originates from the precursors L-tryptophan, dimethylallyl pyrophosphate (DMAPP), and S-adenosyl methionine (SAM).[1][2] A series of enzymatic reactions leads to the formation of this compound-I, the first tricyclic ergoline intermediate.[3] This is subsequently oxidized to this compound-I aldehyde, a crucial branch-point intermediate that directs the synthesis towards various classes of ergot alkaloids.[3][4]

The core enzymatic steps leading to this compound-I are catalyzed by a conserved set of enzymes encoded by the eas (ergot alkaloid synthesis) gene cluster:[3]

  • DmaW (Dimethylallyltryptophan Synthase): Catalyzes the prenylation of L-tryptophan with DMAPP to form dimethylallyltryptophan (DMAT).[2]

  • EasF (Methyltransferase): Methylates the amino group of DMAT to yield N-methyl-DMAT (Me-DMAT).[2]

  • EasE (FAD-linked Oxidoreductase) and EasC (Catalase): Work in concert to catalyze the complex oxidative cyclization of Me-DMAT to form this compound-I.[2][5][6] Gene knockout studies have demonstrated that the absence of either easE or easC blocks the formation of this compound-I and subsequent ergot alkaloids, leading to the accumulation of the precursor Me-DMAT.[3][5]

  • EasD/FgaDH (this compound-I Dehydrogenase): Oxidizes this compound-I to this compound-I aldehyde.[7]

Performance Comparison: this compound Production in Heterologous Systems

The validation of this compound's role has been significantly advanced by reconstituting its biosynthetic pathway in more tractable microbial hosts. The table below summarizes the yields of this compound achieved in various engineered systems, showcasing the efforts to optimize its production and further confirming the functionality of the responsible enzymes.

Host OrganismEngineering StrategyThis compound TiterReference
Saccharomyces cerevisiaeHeterologous expression of early eas genes~1.2 mg/L[2][8]
Aspergillus nidulansReconstitution of biosynthetic enzymesUndisclosed[2][8]
Aspergillus nidulansFungal-Yeast-Shuttle-Vector protocol241 mg/L[2][8]
In vitro (Hybrid System)Synthetic biology and chemical synthesis>3 g/L[2]

Alternative Pathways: A Lack of Evidence

Despite extensive research, no significant alternative pathway that bypasses this compound to form the ergoline ring system has been substantiated in the scientific literature. The early steps of the pathway leading to this compound-I aldehyde are remarkably conserved across different ergot alkaloid-producing fungi.[3] The diversification of ergot alkaloids occurs downstream of this compound-I aldehyde.[3][4]

A recent study demonstrated that the enzyme EasDaf, in addition to its known function, can catalyze the further oxidation of this compound-I and this compound-I aldehyde to this compound-I acid.[9][10][11] However, this represents a modification of the this compound core rather than a de novo alternative route to the ergoline scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to validate the role of this compound.

Gene Knockout and Complementation Studies

Objective: To demonstrate the essentiality of a specific gene in the biosynthetic pathway.

Methodology:

  • Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene (e.g., easE or easC) and a selectable marker.

  • Fungal Transformation: The vector is introduced into the protoplasts of an ergot alkaloid-producing fungus (e.g., Claviceps purpurea).

  • Mutant Selection and Verification: Transformants are selected based on the marker, and successful gene replacement is confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The culture broth and mycelia of the knockout mutant are analyzed by HPLC and LC-MS to detect the absence of downstream products (like this compound) and the accumulation of upstream intermediates (like Me-DMAT).[5]

  • Complementation: The wild-type gene is reintroduced into the knockout mutant to rescue the wild-type phenotype, confirming that the observed metabolic block is due to the specific gene deletion.[5]

Heterologous Expression in Saccharomyces cerevisiae

Objective: To reconstitute the biosynthetic pathway in a model organism for functional characterization and production.

Methodology:

  • Gene Cloning and Plasmid Construction: The cDNAs of the relevant eas genes (DmaW, EasF, EasE, EasC) are cloned into yeast expression vectors under the control of strong promoters.

  • Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain.

  • Cultivation: The engineered yeast is cultured in an appropriate medium.

  • Extraction and Analysis: The culture supernatant and cell pellets are extracted, and the extracts are analyzed by UPLC-TOF or LC-MS/MS to identify and quantify the production of this compound-I.[12]

In Vitro Enzymatic Assay of this compound-I Dehydrogenase (FgaDH)

Objective: To confirm the enzymatic function of FgaDH in converting this compound-I to this compound-I aldehyde.

Methodology:

  • Protein Expression and Purification: The fgaDH gene is overexpressed in E. coli, and the His-tagged protein is purified using affinity chromatography.[7]

  • Enzyme Reaction: The purified FgaDH enzyme is incubated with this compound-I and the cofactor NAD+ in a suitable buffer.

  • Product Identification: The reaction mixture is analyzed by HPLC, LC-MS, and NMR to confirm the formation of this compound-I aldehyde.[7]

  • Kinetic Analysis: The Michaelis-Menten constants (KM) for the substrate and cofactor, as well as the turnover number (kcat), are determined by varying the substrate concentrations and measuring the initial reaction rates.[7] For FgaDH, the KM values for this compound-I and NAD+ were determined to be 0.27 mM and 1.1 mM, respectively, with a turnover number of 0.38 s-1.[7]

Visualizing the Biosynthetic Landscape

The following diagrams illustrate the central biosynthetic pathway to this compound and the experimental workflow for its validation.

ergot_alkaloid_biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthetic Pathway L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT SAM SAM Me-DMAT Me-DMAT SAM->Me-DMAT DMAT->Me-DMAT EasF This compound-I This compound-I Me-DMAT->this compound-I EasE, EasC This compound-I-Aldehyde This compound-I-Aldehyde This compound-I->this compound-I-Aldehyde EasD/FgaDH Diverse Ergot Alkaloids Diverse Ergot Alkaloids This compound-I-Aldehyde->Diverse Ergot Alkaloids Branching Enzymes

Caption: The established biosynthetic pathway of ergot alkaloids highlighting the central role of this compound.

experimental_workflow cluster_genetic Genetic Validation cluster_heterologous Heterologous Expression Gene_Knockout Gene Knockout (e.g., easE, easC) Metabolite_Analysis_KO Metabolite Analysis (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis_KO Accumulation_of_Precursor Result: Accumulation of Me-DMAT, Absence of this compound Metabolite_Analysis_KO->Accumulation_of_Precursor Pathway_Reconstitution Pathway Reconstitution (S. cerevisiae) Metabolite_Analysis_HE Metabolite Analysis (HPLC, LC-MS) Pathway_Reconstitution->Metabolite_Analysis_HE Production_of_this compound Result: De novo Production of this compound Metabolite_Analysis_HE->Production_of_this compound

Caption: Experimental workflow for the validation of the this compound biosynthetic pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chanoclavine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the accurate quantification of bioactive compounds is paramount. Chanoclavine, a key ergoline (B1233604) alkaloid and a precursor in the biosynthesis of more complex ergot alkaloids, necessitates robust and reliable analytical methods for its determination in various matrices, from fungal cultures to pharmaceutical preparations. The cross-validation of different analytical techniques is a critical exercise to ensure consistency, reliability, and interchangeability of data, a cornerstone of regulatory compliance and sound scientific research.

This guide provides an objective comparison of four prominent analytical methods for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). We present a summary of their performance characteristics based on experimental data, detailed experimental protocols, and a visual workflow for the cross-validation process.

Understanding Cross-Validation in Analytical Methods

Cross-validation of analytical methods is the process of comparing the results from two or more distinct methods to assess their equivalence. This is crucial when transferring a method between laboratories, implementing a new method, or when data from different analytical techniques need to be correlated. The goal is to demonstrate that the methods provide comparable results within agreed-upon limits, thereby ensuring the consistency and reliability of analytical data throughout a product's lifecycle.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the quantitative performance of HPLC-UV, a representative LC-MS/MS method for ergot alkaloids, and typical performance characteristics for HPTLC and Capillary Electrophoresis in the context of alkaloid analysis.

Performance MetricHPLC-UV for this compoundRepresentative LC-MS/MS for Ergot AlkaloidsRepresentative HPTLC for AlkaloidsRepresentative Capillary Electrophoresis for Ergot Alkaloids
Linearity Range 2 - 10 µg/mL0.1 - 100 ng/mL100 - 1200 ng/spot1 - 700 µg/mL
Correlation Coefficient (r²) > 0.99≥ 0.99≥ 0.995> 0.998
Limit of Detection (LOD) 0.039 µg/mL[1]~0.05 pmol~15 ng/spot~1 µg/mL
Limit of Quantitation (LOQ) 0.118 µg/mL[1]~0.1 pmol~50 ng/spot~3 µg/mL
Precision (RSD%) < 2%< 15%< 5%< 2%
Accuracy (Recovery %) 99.20 - 102.0%[1]80 - 120%95 - 105%92 - 108%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are the experimental protocols for the four compared methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: Waters Spherisorb ODS2 column (250 × 4.6 mm, 10 µm).[1]

  • Mobile Phase: A binary gradient elution with acetonitrile (B52724) and 0.01 M phosphate (B84403) buffer (NaH₂PO₄) containing 0.1% glacial acetic acid.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: UV detection at a wavelength of 254 nm.[1]

  • Sample Preparation: Samples are extracted with a suitable solvent, filtered, and diluted to fall within the linear range of the method before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

  • Instrumentation: A High-Performance Liquid Chromatography or Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1 mm ID, <3 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Sample Preparation: A simple "dilute and shoot" approach may be feasible for cleaner samples. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction or solid-phase extraction (SPE) may be employed for sample clean-up.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for high sample throughput and is well-suited for the analysis of less volatile compounds.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of solvents optimized for the separation of ergot alkaloids, for example, a combination of toluene, ethyl acetate, and formic acid.

  • Sample Application: Samples and standards are applied to the plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber to the desired migration distance.

  • Densitometric Analysis: After drying, the plate is scanned using a densitometer at a specific wavelength (e.g., 345 nm) for quantification.

  • Sample Preparation: Samples are extracted with a suitable solvent, filtered, and applied directly to the HPTLC plate.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and short analysis times, making it a valuable alternative to liquid chromatography.

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution at a specific pH, which may contain additives like cyclodextrins to enhance separation. For ergot alkaloids, a low pH buffer (e.g., phosphate buffer at pH 2.5) is often used.

  • Voltage: A high voltage (e.g., 25-30 kV) is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.

  • Detection: On-capillary detection is performed at a suitable wavelength.

  • Sample Preparation: Samples are dissolved in the background electrolyte or a compatible solvent and filtered before injection.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome HPLC_UV HPLC-UV Validation_HPLC Individual Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_UV->Validation_HPLC LC_MSMS LC-MS/MS Validation_LCMS Individual Validation (Linearity, Accuracy, Precision, LOD, LOQ) LC_MSMS->Validation_LCMS HPTLC HPTLC Validation_HPTLC Individual Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPTLC->Validation_HPTLC CE Capillary Electrophoresis Validation_CE Individual Validation (Linearity, Accuracy, Precision, LOD, LOQ) CE->Validation_CE Sample_Analysis Analysis of Identical Samples (e.g., Spiked Matrix, Incurred Samples) Validation_HPLC->Sample_Analysis Validation_LCMS->Sample_Analysis Validation_HPTLC->Sample_Analysis Validation_CE->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability (Acceptance Criteria Met?) Data_Comparison->Conclusion Report Cross-Validation Report Conclusion->Report

Caption: Workflow for the cross-validation of analytical methods.

References

comparative genomics of chanoclavine gene clusters across fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chanoclavine gene clusters and their resulting ergot alkaloid products across various fungal species. This compound-I is a key intermediate in the biosynthesis of a wide array of ergot alkaloids, compounds with significant pharmacological and agricultural importance.[1][2] Understanding the genetic diversity of these clusters is crucial for harnessing their biosynthetic potential.

I. Comparative Genomics of this compound Gene Clusters

The biosynthesis of this compound-I and its aldehyde, the first key branch point intermediate, is governed by a core set of genes.[3][4][5] The subsequent diversification of ergot alkaloids is a result of gene gain, loss, and functional divergence in different fungal lineages.[6] The following table summarizes the presence of key genes in the this compound and downstream ergot alkaloid biosynthesis pathways across representative fungal species.

Data Presentation

Table 1: Comparison of this compound and Ergot Alkaloid Gene Clusters in Selected Fungal Species

GeneFunctionClaviceps purpureaAspergillus fumigatusPenicillium roquefortiAspergillus leporisEpichloë spp.
Core Genes for this compound-I Aldehyde Biosynthesis
dmaWDimethylallyltryptophan synthasePresentPresentPresentPresentPresent
easFDMAT N-methyltransferasePresentPresentPresentPresentPresent
easEThis compound-I synthase (FAD-dependent oxidoreductase)PresentPresentPresentPresentPresent
easCCatalase, required for this compound-I synthesisPresentPresentPresentPresentPresent
easDThis compound-I dehydrogenasePresentPresentPresentPresentPresent
Genes for Pathway Divergence after this compound-I Aldehyde
easAOxidoreductase (determines festuclavine (B1196704) vs. agroclavine (B1664434) route)Present (Isomerase form)Present (Reductase form)PresentPresent (Multiple copies)Present (Isomerase form)
easGReductasePresentPresentPresentPresentPresent
cloAP450 monooxygenase (lysergic acid synthesis)PresentAbsentAbsentPresentPresent
Genes for Further Diversification
lpsA, lpsB, lpsCNon-ribosomal peptide synthetases (ergopeptine synthesis)PresentAbsentAbsentPresent (LAH synthesis)Present
easHCycloclavine synthaseAbsentAbsentAbsentPresentAbsent
easLReverse prenyltransferaseAbsentPresentPresentAbsentAbsent
Primary Ergot Alkaloid End-Products Ergopeptines (e.g., ergotamine)FumigaclavinesIsofumigaclavinesLysergic acid amides, Fumigaclavine A, RugulovasineLysergic acid derivatives (e.g., ergovaline)

Table 2: Comparative Production of Ergot Alkaloids in Selected Fungal Systems

Fungal SystemKey Ergot Alkaloid(s) ProducedProduction TiterReference
Penicillium citrinum (mutated strain)Ergot alkaloids4.56 ± 0.01 mg/mL[7]
Fungal consortium (surface culture)Ergocriptine (indicated by TLC)1.22 mg/ml (purified extract)[8]
Aspergillus fumigatus (easT-expressing transformant)Lysergic acid~150 nmol/g dry weight[9]
Saccharomyces cerevisiae (engineered)This compound-INot specified[1]
Claviceps purpurea (sclerotia)Various ergot alkaloids0.5–2% of sclerotium mass[10]

II. Experimental Protocols

Detailed methodologies are essential for the comparative study of this compound gene clusters. Below are protocols for key experimental procedures.

Gene Disruption in Aspergillus fumigatus

This protocol describes a method for targeted gene knockout in A. fumigatus using a PCR-based fusion approach to generate the deletion construct.

Experimental Workflow for Gene Disruption

cluster_0 Deletion Construct Generation cluster_1 Fungal Transformation cluster_2 Verification PCR1 PCR amplify 5' flanking region of target gene Fusion_PCR Fuse the three PCR products PCR1->Fusion_PCR PCR2 PCR amplify 3' flanking region of target gene PCR2->Fusion_PCR PCR3 PCR amplify selection marker (e.g., hph) PCR3->Fusion_PCR Protoplast_prep Prepare A. fumigatus protoplasts Fusion_PCR->Protoplast_prep Transformation Transform protoplasts with deletion construct Selection Select for transformants on hygromycin-containing medium gDNA_extraction Extract genomic DNA from transformants Selection->gDNA_extraction PCR_screen Screen for homologous recombination by PCR Southern_blot Confirm single-copy integration by Southern blot (optional) Metabolite_analysis Analyze ergot alkaloid profile by UPLC-MS/MS

Caption: Workflow for targeted gene disruption in Aspergillus fumigatus.

Methodology:

  • Generation of the Gene Deletion Construct:

    • Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from A. fumigatus genomic DNA using high-fidelity DNA polymerase. Design primers with tails that are complementary to the selection marker cassette.

    • Amplify a selectable marker, such as the hygromycin B phosphotransferase gene (hph), from a suitable plasmid.

    • Fuse the three PCR products (5' flank, hph cassette, 3' flank) in a subsequent fusion PCR reaction.[11][12]

    • Purify the final deletion construct using a PCR purification kit.

  • Protoplast Preparation and Transformation:

    • Grow A. fumigatus in liquid minimal medium for 12-16 hours.

    • Harvest the mycelia and digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum and glucuronidase) in an osmotic stabilizer (e.g., 1.2 M MgSO4).

    • Filter the protoplasts to remove mycelial debris and wash them with osmotic stabilizer and STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Resuspend the protoplasts in STC buffer and add the purified deletion construct (5-10 µg).

    • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) to induce DNA uptake.

    • Plate the transformation mixture onto regeneration medium containing an osmotic stabilizer and the appropriate selection agent (e.g., hygromycin B).

  • Screening and Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Perform diagnostic PCR to confirm homologous recombination at the target locus. Use primers that bind outside the flanking regions used for the construct and inside the selection marker.

    • (Optional) Perform Southern blot analysis to confirm a single integration event.

    • Analyze the metabolite profile of confirmed knockout mutants to observe the absence of downstream products and potential accumulation of intermediates.

Heterologous Expression in Saccharomyces cerevisiae

S. cerevisiae is a powerful host for the heterologous expression and characterization of biosynthetic pathways, including that of this compound.

Experimental Workflow for Heterologous Expression

cluster_0 Gene Cloning and Vector Assembly cluster_1 Yeast Transformation and Cultivation cluster_2 Analysis Gene_synthesis Synthesize codon-optimized this compound biosynthesis genes (dmaW, easF, easE, easC) Vector_prep Prepare yeast expression vectors (e.g., with strong promoters like pGAL1/pTEF1) Cloning Clone genes into expression vectors Yeast_transformation Transform S. cerevisiae with expression plasmids Cloning->Yeast_transformation Selection Select for transformed yeast on appropriate dropout media Cultivation Cultivate yeast in production medium (e.g., galactose-containing for pGAL1 induction) Extraction Extract metabolites from yeast culture Cultivation->Extraction UPLC_MS Analyze for this compound production by UPLC-MS/MS

Caption: Workflow for heterologous expression of this compound pathway in yeast.

Methodology:

  • Gene Synthesis and Vector Construction:

    • Synthesize the coding sequences for dmaW, easF, easE, and easC from a source fungus (e.g., Aspergillus japonicus).[9] Codon-optimize the genes for expression in S. cerevisiae.

    • Clone the synthesized genes into yeast expression vectors. These are typically shuttle vectors that can replicate in both E. coli and yeast.[13] Use vectors with strong, inducible (e.g., GAL1) or constitutive (e.g., TEF1) promoters.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate (B1210297)/PEG method.

    • Transform the yeast with the expression plasmids containing the this compound biosynthesis genes.

    • Plate the transformed cells on selective synthetic dropout medium lacking the appropriate nutrient to select for transformants carrying the plasmids.

  • Cultivation and Induction:

    • Inoculate a pre-culture of the transformed yeast in selective medium.

    • Transfer the pre-culture to a larger volume of production medium. If using an inducible promoter like GAL1, use a medium containing galactose to induce gene expression.

    • Incubate the culture with shaking at 30°C for 48-72 hours.

  • Metabolite Extraction and Analysis:

    • Separate the yeast cells from the culture medium by centrifugation.

    • Extract the metabolites from both the supernatant and the cell pellet. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate or chloroform.

    • Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.

    • Analyze the extract for the presence of this compound-I using UPLC-MS/MS.

UPLC-MS/MS Analysis of this compound and Related Ergot Alkaloids

This protocol provides a general framework for the sensitive and specific detection and quantification of ergot alkaloids.

Methodology:

  • Sample Preparation and Extraction:

    • For fungal cultures, homogenize the mycelia and extract with a solvent mixture such as acetonitrile (B52724) and 3 mM ammonium (B1175870) carbonate (85:15, v/v).[14]

    • Centrifuge the mixture to pellet the solids.

    • The supernatant can be further cleaned up using dispersive solid-phase extraction (dSPE) with a sorbent like C18 to remove interfering matrix components.[14]

    • Evaporate the solvent from the cleaned-up extract and reconstitute in the initial mobile phase.

  • Chromatographic Separation (UPLC):

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) is typically used.

    • Mobile Phase A: Water with an additive such as ammonium carbonate or formic acid to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the alkaloids. A typical run time is 4-10 minutes.[1]

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Mode: Electrospray ionization in positive mode (ESI+) is commonly used for ergot alkaloids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.

    • Quantification: Use a calibration curve prepared with analytical standards of the target ergot alkaloids. Matrix-matched standards are recommended to compensate for matrix effects.[1]

III. Biosynthetic Pathways and Their Divergence

The biosynthesis of ergot alkaloids begins with a conserved pathway leading to this compound-I aldehyde, which then serves as a crucial branch-point intermediate.

Core this compound Biosynthetic Pathway

Tryptophan Tryptophan DMAT DMAT Tryptophan->DMAT DMAPP DMAPP DMAPP->DMAT Me_DMAT Me_DMAT DMAT->Me_DMAT Chanoclavine_I Chanoclavine_I Me_DMAT->Chanoclavine_I Chanoclavine_I_Aldehyde Chanoclavine_I_Aldehyde Chanoclavine_I->Chanoclavine_I_Aldehyde dmaW dmaW dmaW->DMAT easF easF easF->Me_DMAT easE_easC easE + easC easE_easC->Chanoclavine_I easD easD easD->Chanoclavine_I_Aldehyde

Caption: The core biosynthetic pathway leading to this compound-I aldehyde.

The fate of this compound-I aldehyde is a key determinant of the final ergot alkaloid profile of a given fungus. The enzyme EasA, an oxidoreductase, plays a pivotal role in this divergence.[15]

Divergence of Ergot Alkaloid Pathways

cluster_aspergillus Aspergillus / Penicillium cluster_claviceps Claviceps / Epichloë Chanoclavine_I_Aldehyde Chanoclavine_I_Aldehyde Festuclavine Festuclavine Chanoclavine_I_Aldehyde->Festuclavine Agroclavine Agroclavine Chanoclavine_I_Aldehyde->Agroclavine Fumigaclavines Fumigaclavines Festuclavine->Fumigaclavines easA_red easA (Reductase) easA_red->Festuclavine Lysergic_acid Lysergic_acid Agroclavine->Lysergic_acid Ergopeptines Ergopeptines Lysergic_acid->Ergopeptines easA_iso easA (Isomerase) easA_iso->Agroclavine cloA cloA cloA->Lysergic_acid lps_genes lpsA, lpsB lps_genes->Ergopeptines

Caption: Divergent pathways from this compound-I aldehyde in different fungi.

References

A Comparative Guide to the Mechanistic Validation of Chanoclavine and Its Analogs at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of the ergot alkaloid chanoclavine at dopamine (B1211576) receptors. Based on available scientific literature, direct evidence for this compound's interaction with dopamine receptors is limited. Therefore, this document extends its scope to include data from this compound's structural analogs and other well-characterized ergot alkaloids to infer its potential pharmacological profile. The guide contrasts these compounds with established dopamine receptor modulators, details common experimental validation protocols, and illustrates key pathways and workflows.

Section 1: Comparative Analysis of Receptor Binding and Functional Activity

While direct quantitative data for this compound at dopamine receptors is scarce, studies on its analogs and related ergot alkaloids provide a basis for comparison. Ergot alkaloids are known for their complex pharmacology, often interacting with multiple monoamine receptors, including dopaminergic, serotonergic, and adrenergic subtypes[1]. This compound is primarily identified as a competitive inhibitor at the 5-HT3A serotonin (B10506) receptor[2][3]. However, its tricyclic ergot alkaloid structure suggests a potential for dopamine receptor interaction, a characteristic of many compounds in this class[1][4].

One study investigated this compound-I and its analogues, revealing that while they are of the this compound type, their affinity for D2-like receptors varies. In a ³H-spiperone binding assay, the displacement potency of this compound-I was found to be lower than that of the well-known D2 agonist bromocriptine (B1667881) and even its own analogue, KSU-1415[4]. This suggests that this compound itself may be a weaker ligand at dopamine D2 receptors compared to its derivatives or other clinically used ergolines[4].

The following tables summarize the available data for this compound and compare it with its analogue (KSU-1415), a related ergot alkaloid (Bromocriptine), and the endogenous ligand (Dopamine).

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Compound/LigandD1 ReceptorD2 ReceptorD3 Receptor5-HT3A ReceptorSource(s)
This compound Data not availableLow affinity suggestedData not availableIC50: 107,200 nM[2][4]
KSU-1415 (this compound analog)Data not availableHigher affinity than this compound-IData not availableData not available[4]
Bromocriptine AntagonistPotent AgonistAgonistData not available[5]
Dopamine AgonistAgonistAgonistNot applicable[6]

Note: The table reflects the qualitative and limited quantitative data available. "Low affinity suggested" for this compound at D2 is based on its lower potency in displacement assays compared to other ergots[4]. The IC50 value for 5-HT3A is provided for context on its known primary target[2].

Table 2: Comparative Functional Activity (EC50 / Potency & Emax / Efficacy)

Compound/LigandReceptor TargetPotency (EC50)Efficacy (% of max response)Functional EffectSource(s)
This compound 5-HT3AIC50: 107.2 µMNot applicableCompetitive Inhibition[2]
KSU-1415 D2-like ReceptorsData not availableData not availableAgonist (in vivo)[4]
Bromocriptine D2 Receptor~3-10 nMPartial to Full AgonistAgonist[5]
Dopamine D2 Receptor~1-10 nM100% (Full Agonist)Agonist[7]

Section 2: Experimental Protocols for Mechanistic Validation

Validating a compound's mechanism of action at dopamine receptors involves a tiered approach, starting from initial binding assessment to functional and signaling pathway analysis.

These assays determine the affinity of a test compound for a specific receptor subtype.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for dopamine receptor subtypes (D1-D5).

  • Principle: A competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a known radiolabeled ligand (e.g., ³H-spiperone for D2/D3, ³H-SCH23390 for D1) from the receptor.

  • General Protocol:

    • Receptor Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) stably expressing a specific human dopamine receptor subtype.

    • Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound from free radioligand.

    • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

These assays measure the functional consequence of ligand binding, such as the activation of G-protein signaling pathways.

  • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at dopamine receptors and to quantify its potency (EC50) and efficacy (Emax).

  • Principle: D1-like receptors (D1, D5) couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). D2-like receptors (D2, D3, D4) couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels[8][9].

  • General Protocol (cAMP Assay for D2 Receptors):

    • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.

    • Forskolin (B1673556) Stimulation: Pre-treat cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Compound Addition: Add varying concentrations of the test compound (this compound). If it is a D2 agonist, it will inhibit forskolin-stimulated cAMP production. To test for antagonism, cells are co-incubated with a known agonist (like dopamine) and the test compound.

    • Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: Data are plotted as a dose-response curve. For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist) are calculated. For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) and the Schild analysis can be used to determine the equilibrium dissociation constant (Kb).

Section 3: Visualizing Pathways and Workflows

The following diagrams, rendered using Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the logical process for validating a compound's mechanism of action.

G cluster_d1 D1-like Receptor Pathway (Gs-coupled) cluster_d2 D2-like Receptor Pathway (Gi-coupled) D1_Agonist Dopamine / D1 Agonist D1R D1/D5 Receptor D1_Agonist->D1R Binds Gs Gs Protein D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ATP -> cAMP ↑ AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene D2_Agonist This compound? / D2 Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits Gbg Gβγ Subunit Gi->Gbg cAMP_dec ATP -> cAMP ↓ AC_inhib->cAMP_dec Signal_dec Decreased Downstream Signaling cAMP_dec->Signal_dec Channels Ion Channels (GIRK) Gbg->Channels Modulates

Caption: Dopamine receptor canonical G-protein signaling pathways.

G start Start: Hypothesis (this compound interacts with DRs) binding_assay In Vitro Binding Assay (Radioligand Displacement) start->binding_assay check_binding Significant Binding Affinity? binding_assay->check_binding functional_assay In Vitro Functional Assay (e.g., cAMP, Ca²⁺ flux) check_binding->functional_assay Yes stop Conclusion: No direct interaction or low affinity. Stop. check_binding->stop No determine_mode Determine Mode of Action (Agonist, Antagonist, Inverse Agonist?) functional_assay->determine_mode agonist_path Characterize Potency (EC50) and Efficacy (Emax) determine_mode->agonist_path Agonist antagonist_path Characterize Potency (IC50) and Mode (Competitive?) determine_mode->antagonist_path Antagonist selectivity Receptor Selectivity Panel (Test against other DRs, 5-HTRs, etc.) agonist_path->selectivity antagonist_path->selectivity downstream Downstream Signaling Studies (e.g., β-Arrestin, MAPk) selectivity->downstream conclusion Validated Mechanism of Action downstream->conclusion

Caption: Logical workflow for validating a novel compound's mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_membranes 1. Prepare membranes from cells expressing D2 Receptors incubate 3. Incubate membranes, radioligand, and varying concentrations of this compound prep_membranes->incubate prep_ligands 2. Prepare radioligand (³H-Spiperone) and unlabeled test compound (this compound) prep_ligands->incubate filtrate 4. Terminate reaction by rapid filtration to separate bound vs. free ligand incubate->filtrate count 5. Quantify bound radioactivity using scintillation counting filtrate->count plot 6. Plot % Inhibition vs. [this compound] count->plot calc_ic50 7. Calculate IC50 from the curve plot->calc_ic50 calc_ki 8. Convert IC50 to Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Validation of Heterologous Chanoclavine Production Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of heterologous chanoclavine production systems, supported by experimental data and detailed methodologies. This compound is a key intermediate in the biosynthesis of many ergot alkaloids, a class of compounds with significant pharmaceutical applications. The validation of heterologous systems for its production is a critical step in developing scalable and economically viable sources of these valuable molecules.

Performance Comparison of Heterologous this compound Production Systems

The successful heterologous production of this compound has been achieved in several microbial hosts. The choice of host system significantly impacts the final production titer. Below is a summary of reported quantitative data from different systems.

Host OrganismProduction System DetailsThis compound Titer (mg/L)Reference
Saccharomyces cerevisiaeDe novo biosynthesis expressing four key enzymes (DmaW, EasF, EasC, EasE).~1.2[1]
Aspergillus nidulansSystematic refactoring and engineering of the this compound biosynthetic pathway.241[1][2]
Escherichia coli & Chemical SynthesisHybrid Sbio-Csyn system involving enzymatic synthesis of a precursor in E. coli followed by chemical synthesis and whole-cell catalysis.>3000[1][3][4]

Experimental Protocols

Validation of a heterologous this compound production system involves a series of key experiments to confirm the presence of the target compound and to quantify its production. Below are detailed methodologies for these essential experiments.

This compound Extraction from Fermentation Broth for HPLC Analysis

This protocol is adapted for the extraction of this compound from fungal fermentation broth.

Materials:

Procedure:

  • Separate the mycelium from the culture broth by filtration.[6]

  • Extract the filtrate (culture broth) three times with an equal volume of ethyl acetate.[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]

  • Dissolve the crude extract in a known volume of methanol (HPLC grade).

  • Filter the dissolved extract through a 0.22 µm syringe filter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the detection and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.[1]

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution: A linear gradient from 10% to 100% Solvent B over a set time (e.g., 10-20 minutes).[1][7]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 280 nm).[7]

  • Injection Volume: 10-20 µL.[1][7]

  • Standard: A pure this compound standard is required for identification (by retention time) and quantification (by calibration curve).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is used for the unambiguous identification of this compound based on its mass-to-charge ratio.

Instrumentation and Conditions:

  • LC System: Coupled to a mass spectrometer (e.g., Agilent 1100 with an MSD).[1]

  • Column: C18 analytical column (e.g., Ultimate XB-C18, 2.1 × 100 mm, 3.0 µm).[1]

  • Mobile Phase and Gradient: Similar to the HPLC method described above, but with a flow rate adjusted for the smaller column diameter (e.g., 0.3 mL/min).[1]

  • Mass Spectrometer:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Analysis: Scan for the protonated molecular ion of this compound ([M+H]⁺).

Gene Expression Analysis by qRT-PCR in Aspergillus nidulans

This protocol outlines the steps for quantifying the expression levels of the this compound biosynthetic genes (dmaW, easF, easE, easC).

a) RNA Extraction from Aspergillus nidulans

  • Harvest fungal mycelium from liquid culture by filtration and immediately freeze in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a mortar and pestle.

  • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit suitable for fungi.[8][9]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b) cDNA Synthesis

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III or similar) and oligo(dT) or random hexamer primers.[3]

  • Follow the manufacturer's protocol for the cDNA synthesis kit.

  • Dilute the resulting cDNA for use in qPCR. A 1:10 dilution is a common starting point.[3]

c) Quantitative PCR (qPCR)

  • Primer Design: Design specific primers for the target genes (dmaW, easF, easE, easC) and a reference gene (e.g., actin or tubulin) using primer design software (e.g., Primer-BLAST). Aim for amplicons between 100-200 bp.

  • Reaction Setup: Prepare the qPCR reaction mixture in triplicate for each sample and primer pair. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 5 µL of diluted cDNA

    • 3 µL of nuclease-free water

  • Thermocycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds.

      • Annealing/Extension: 60°C for 30 seconds.

    • Melt curve analysis to verify the specificity of the amplified product.[3]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizations

This compound Biosynthetic Pathway

Chanoclavine_Biosynthesis trp Tryptophan dmaw DmaW trp->dmaw dmapp DMAPP dmapp->dmaw sam SAM easf EasF sam->easf dmat Dimethylallyltryptophan (DMAT) dmat->easf n_me_dmat N-methyl-DMAT ease EasE n_me_dmat->ease prethis compound Prethis compound easc EasC prethis compound->easc This compound This compound dmaw->dmat easf->n_me_dmat ease->prethis compound easc->this compound

Caption: Biosynthetic pathway of this compound from precursors.

Experimental Workflow for Validation

Validation_Workflow start Heterologous Expression of Biosynthetic Genes fermentation Fermentation and Culture Sampling start->fermentation extraction Extraction of this compound from Broth fermentation->extraction rna_extraction RNA Extraction fermentation->rna_extraction hplc HPLC Analysis (Quantification) extraction->hplc lcms LC-MS Analysis (Identification) extraction->lcms data_analysis Data Analysis and System Validation hplc->data_analysis lcms->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR (Gene Expression Analysis) cdna_synthesis->qpcr qpcr->data_analysis

Caption: General workflow for the validation of a heterologous this compound production system.

References

Unraveling the Machinery: A Comparative Guide to Gene Function Validation in Chanoclavine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches used to validate the function of key genes in the chanoclavine biosynthetic pathway. Supporting experimental data is presented to offer a clear understanding of the methodologies and their outcomes.

The biosynthesis of this compound, a key intermediate in the production of a wide array of ergot alkaloids with significant pharmaceutical applications, is a complex multi-enzyme process. Elucidating the precise function of each gene within the biosynthetic cluster is paramount for metabolic engineering efforts aimed at improving yields and generating novel derivatives. This guide delves into the experimental validation of critical genes in this pathway, offering a comparative analysis of the techniques employed and the data generated.

Core Enzymes and Their Validated Functions

The early steps of the this compound biosynthetic pathway involve a series of enzymatic conversions, the functions of which have been elucidated through various experimental approaches. The key enzymes and their validated roles are summarized below.

GeneEnzyme NameProposed FunctionOrganism of OriginValidation Method(s)Key Findings
fgaPT2 / dmaW Dimethylallyltryptophan synthasePrenylation of L-tryptophan to 4-dimethylallyl-L-tryptophan (DMAT)Aspergillus fumigatus / Claviceps purpureaHeterologous expression in S. cerevisiae and E. coli, in vitro enzyme assays.[1][2][3]Catalyzes the first committed step in the pathway. The purified enzyme from A. fumigatus (FgaPT2) is a soluble, dimeric protein.[1] It exhibits broad substrate specificity for both tryptophan and dimethylallyl diphosphate (B83284) (DMAPP).[2][3]
EasE / ccsA This compound-I synthase (FAD-dependent oxidoreductase)Conversion of N-methyl-4-dimethylallyltryptophan (N-Me-DMAT) to this compound-I.[4][5][6]Aspergillus japonicus / Claviceps purpureaGene knockout, heterologous expression in S. cerevisiae, complementation assays.[4][5][7][8][9]Deletion of ccsA in C. purpurea led to the accumulation of N-Me-DMAT and blocked this compound-I production.[5][6] Co-expression of EasE and EasC in yeast was necessary and sufficient for this compound-I synthesis.[7][9][10]
EasC CatalaseWorks in conjunction with EasE to convert N-Me-DMAT to this compound-I.[8]Aspergillus fumigatus / Aspergillus japonicusGene knockout, heterologous expression in S. cerevisiae, in vitro enzyme assays.[7][8][9][10]Disruption of easC in A. fumigatus resulted in the accumulation of N-Me-DMAT.[8] The purified protein displayed catalase activity in vitro.[8] Recent studies suggest a superoxide-mediated mechanism rather than a canonical catalase reaction.[11]
EasD / fgaDH This compound-I dehydrogenase (short-chain alcohol dehydrogenase)Oxidation of this compound-I to this compound-I aldehyde.[12][13]Aspergillus fumigatusGene knockout, in vitro enzyme assays with purified protein.[12][13][14]Knockout of easD led to the accumulation of this compound-I.[14] The purified enzyme (FgaDH) from E. coli catalyzed the NAD+-dependent oxidation of this compound-I.[13]
EasDaf This compound-I dehydrogenase/aldehyde dehydrogenaseSequential oxidation of this compound-I to this compound-I aldehyde and then to this compound-I acid.[15][[“]]Not specified in abstractsIn vitro biochemical evidence, molecular docking, and site-directed mutagenesis.[15][[“]]This enzyme exhibits a dual function, providing a branch point in the pathway.[15]
EasA Reductase / IsomeraseActs on this compound-I aldehyde to produce either festuclavine (B1196704) (reductase activity) or agroclavine (B1664434) (isomerase activity).[17]Aspergillus fumigatus / Neotyphodium loliiHeterologous expression and in vitro enzyme assays, gene swapping experiments.[17]The specific function of the EasA homolog determines the downstream ergot alkaloid products, representing a critical branch point in the pathway.[14][17]

Experimental Protocols for Gene Function Validation

The validation of gene function in the this compound biosynthetic pathway has relied on a combination of in vivo and in vitro techniques. Below are detailed methodologies for the key experiments cited.

Gene Knockout and Complementation

This method involves the targeted deletion or disruption of a specific gene in the native producing organism to observe the resulting metabolic phenotype, followed by reintroduction of the functional gene to rescue the original phenotype.

Protocol:

  • Construct a gene replacement cassette: A selectable marker (e.g., hygromycin resistance gene) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast transformation: Protoplasts of the fungal strain (e.g., Aspergillus fumigatus) are generated by enzymatic digestion of the cell wall.

  • Transformation: The gene replacement cassette is introduced into the protoplasts.

  • Homologous recombination: The cassette integrates into the genome at the target locus, replacing the gene of interest.

  • Selection and screening: Transformed colonies are selected on a medium containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR and Southern blot analysis.

  • Metabolite analysis: The mutant strain is cultured, and the accumulation of pathway intermediates and the absence of downstream products are analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[5][8]

  • Complementation: A plasmid carrying the wild-type gene is introduced into the knockout mutant. Restoration of the wild-type metabolite profile confirms the function of the deleted gene.[5][8]

Heterologous Expression in a Host Organism

This approach involves expressing the gene(s) of interest in a non-native host, typically one that does not produce the metabolites , to isolate and study the function of the encoded enzyme(s). Saccharomyces cerevisiae (yeast) and Escherichia coli are commonly used hosts.

Protocol for Yeast Expression:

  • Gene cloning: The open reading frame of the target gene (e.g., EasE from Aspergillus japonicus) is amplified by PCR and cloned into a yeast expression vector under the control of a suitable promoter.

  • Yeast transformation: The expression vector is introduced into a competent S. cerevisiae strain.

  • Cultivation and induction: The transformed yeast is grown in an appropriate medium. If an inducible promoter is used, gene expression is induced.

  • Substrate feeding (if necessary): If the host does not produce the substrate for the enzyme being studied, it is supplied in the culture medium. For example, to test the function of EasE and EasC, a yeast strain engineered to produce N-Me-DMAT is used.[7]

  • Metabolite extraction and analysis: The yeast culture is harvested, and metabolites are extracted from the cells and/or the culture medium. The products are then analyzed by LC-MS to identify the enzymatic product.[7][9]

In Vitro Enzyme Assays with Purified Protein

This technique provides direct evidence of an enzyme's catalytic activity by incubating the purified enzyme with its substrate and cofactors and analyzing the reaction products.

Protocol:

  • Heterologous expression and purification: The target gene (e.g., fgaDH) is cloned into an expression vector with an affinity tag (e.g., His-tag) and expressed in a suitable host like E. coli.[13]

  • Protein purification: The recombinant protein is purified from the cell lysate using affinity chromatography.

  • Enzyme assay: The purified enzyme is incubated in a reaction buffer containing its substrate (e.g., this compound-I), necessary cofactors (e.g., NAD+), and any required metal ions at an optimal temperature and pH.[13]

  • Reaction quenching and product analysis: The reaction is stopped after a specific time, and the reaction mixture is analyzed by HPLC or LC-MS to detect and quantify the product (e.g., this compound-I aldehyde).[13]

  • Kinetic analysis: By varying the substrate concentrations, key kinetic parameters such as Km and Vmax can be determined.

Visualizing the Pathway and Experimental Logic

To better illustrate the relationships between genes, metabolites, and experimental approaches, the following diagrams have been generated.

Chanoclavine_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_products Downstream Products L-Tryptophan L-Tryptophan DMAT DMAT L-Tryptophan->DMAT fgaPT2 / dmaW DMAPP DMAPP DMAPP->DMAT N-Me-DMAT N-Me-DMAT DMAT->N-Me-DMAT EasF This compound-I This compound-I N-Me-DMAT->this compound-I EasE + EasC This compound-I_Aldehyde This compound-I Aldehyde This compound-I->this compound-I_Aldehyde EasD / fgaDH Festuclavine Festuclavine This compound-I_Aldehyde->Festuclavine EasA (Reductase) Agroclavine Agroclavine This compound-I_Aldehyde->Agroclavine EasA (Isomerase) This compound-I_Acid This compound-I Acid This compound-I_Aldehyde->this compound-I_Acid EasDaf

Caption: The this compound Biosynthetic Pathway.

Gene_Validation_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation Gene_Knockout Gene Knockout in Native Host Metabolite_Analysis_KO Metabolite Analysis (Accumulation of Substrate) Gene_Knockout->Metabolite_Analysis_KO Complementation Complementation with Wild-Type Gene Metabolite_Analysis_KO->Complementation Metabolite_Analysis_Comp Metabolite Analysis (Restoration of Product) Complementation->Metabolite_Analysis_Comp Heterologous_Expression Heterologous Expression in Non-Native Host Metabolite_Analysis_Het Metabolite Analysis (Production of Novel Metabolite) Heterologous_Expression->Metabolite_Analysis_Het Protein_Expression Protein Overexpression and Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Enzyme Kinetic Analysis Product_Identification->Kinetic_Analysis Logical_Relationships Hypothesized_Function Hypothesized Gene Function Gene_Knockout Gene Knockout Phenotype Matches Hypothesis Hypothesized_Function->Gene_Knockout Heterologous_Expression_Product Heterologous Expression Produces Expected Product Hypothesized_Function->Heterologous_Expression_Product In_Vitro_Activity Purified Enzyme Shows Expected Catalytic Activity Hypothesized_Function->In_Vitro_Activity Validated_Function Validated Gene Function Gene_Knockout->Validated_Function Heterologous_Expression_Product->Validated_Function In_Vitro_Activity->Validated_Function

References

comparing the pharmacological profiles of chanoclavine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of the ergot alkaloid chanoclavine and its synthetic derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development. By summarizing key experimental data on receptor binding affinities and functional activities, this guide aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and to inform the design of future therapeutic agents.

Introduction to this compound

This compound is a tricyclic ergot alkaloid naturally produced by various fungi of the Claviceps genus.[1] It serves as a key biosynthetic precursor to more complex ergot alkaloids. Structurally, it possesses the characteristic ergoline (B1233604) ring system, which is shared by a wide range of pharmacologically active compounds. While traditionally used in some medicinal practices, dedicated pharmacological investigation has revealed its interaction with several key neurotransmitter systems in the central nervous system (CNS).

Receptor Binding Affinities

The interaction of this compound and its derivatives with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels is a primary determinant of their pharmacological effects. The following table summarizes the available quantitative data on their binding affinities, primarily at dopamine (B1211576) and serotonin (B10506) receptors.

CompoundReceptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)Reference
This compound 5-HT₃A-Xenopus oocytes expressing h5-HT₃AIC₅₀: 107,200[2]
KSU-1415 Dopamine D₂[³H]-SpiperoneMouse brain> this compound[3]
KSU-1118 Dopamine D₂[³H]-SpiperoneMouse brain< this compound[3]
KSU-1791 Dopamine D₂[³H]-SpiperoneMouse brain< this compound[3]
Bromocriptine (B1667881) Dopamine D₂[³H]-SpiperoneMouse brain<<< Ergometrine, KSU-1415[3]

Note: Specific Kᵢ values for this compound and its derivatives at dopamine D₂ receptors were not available in the reviewed literature. The table reflects the rank order of displacement potency against [³H]-Spiperone as reported.

Functional Activity

The functional consequences of receptor binding determine whether a compound acts as an agonist, antagonist, or inverse agonist. The available data on the functional activity of this compound and its derivatives are presented below.

Dopamine D₂ Receptor Activity

Studies have shown that this compound and its analogues stimulate dopamine D₂ receptors in the brain.[3] This has been demonstrated through in vivo models, such as the 6-hydroxydopamine (6-OHDA) lesioned mouse model of Parkinson's disease. In this model, the derivative KSU-1415, similar to the known D₂ agonist bromocriptine, induced long-lasting contralateral rotations, an effect that was blocked by the D₂ antagonist sulpiride.[3] This indicates that KSU-1415 acts as a functional agonist at D₂ receptors in vivo. In contrast, this compound itself did not significantly inhibit γ-butyrolactone-induced DOPA accumulation, a biochemical measure of dopamine synthesis, suggesting it may be a weaker agonist compared to KSU-1415 and bromocriptine in this assay.[3]

Serotonin 5-HT₃A Receptor Activity

This compound has been shown to act as a competitive antagonist at the human serotonin 5-HT₃A receptor.[2] Electrophysiological studies using the two-electrode voltage-clamp technique on Xenopus oocytes expressing the h5-HT₃A receptor demonstrated that this compound reversibly inhibits the inward current induced by serotonin in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC₅₀) of 107.2 µM.[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

D2_receptor_signaling cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits This compound This compound / Derivative (Agonist) This compound->D2R Binds to ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response

Dopamine D₂ Receptor Signaling Pathway for Agonists.

HT3A_receptor_signaling cluster_membrane Cell Membrane HT3AR 5-HT₃A Receptor (Ligand-gated ion channel) Ion_Influx Na⁺, K⁺, Ca²⁺ Influx HT3AR->Ion_Influx Channel Opens Serotonin Serotonin (5-HT) Serotonin->HT3AR Binds and Activates This compound This compound (Antagonist) This compound->HT3AR Binds and Blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Serotonin 5-HT₃A Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start: Prepare receptor source (e.g., brain tissue homogenate) incubation Incubate receptor with radioligand (e.g., [³H]-Spiperone) and competing compound (this compound or derivative) start->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (e.g., liquid scintillation counting) separation->quantification analysis Data analysis: Determine IC₅₀ and calculate Kᵢ quantification->analysis end End: Determine binding affinity analysis->end

Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for Dopamine D₂ Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound and its derivatives for the dopamine D₂ receptor.

Materials:

  • Receptor Source: Mouse brain striatal tissue homogenate.

  • Radioligand: [³H]-Spiperone (a D₂ antagonist).

  • Competing Ligands: this compound and its derivatives (e.g., KSU-1415, KSU-1118, KSU-1791) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled D₂ antagonist (e.g., haloperidol (B65202) or sulpiride).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize mouse striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Spiperone, and varying concentrations of the competing compound (this compound or its derivatives). For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-labeled D₂ antagonist is added.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competing ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage-Clamp Assay for 5-HT₃A Receptors

Objective: To determine the functional activity (antagonism) of this compound at the human 5-HT₃A receptor.

Materials:

  • Expression System: Xenopus laevis oocytes.

  • Receptor cDNA: Human 5-HT₃A receptor cDNA for in vitro transcription of cRNA.

  • Electrophysiology Setup: Two-electrode voltage-clamp amplifier, microelectrodes, and perfusion system.

  • Recording Solution: Standard frog Ringer's solution.

  • Agonist: Serotonin (5-HT).

  • Antagonist: this compound.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Inject the oocytes with cRNA encoding the human 5-HT₃A receptor. Incubate the oocytes for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply serotonin to the oocyte via the perfusion system to elicit an inward current. To test for antagonism, co-apply this compound with serotonin.

  • Data Acquisition and Analysis: Record the peak inward current in response to serotonin alone and in the presence of different concentrations of this compound. To determine the IC₅₀ value, plot the percentage inhibition of the serotonin-induced current against the logarithm of the this compound concentration and fit the data to a dose-response curve.

6-Hydroxydopamine (6-OHDA) Induced Rotation Test

Objective: To assess the in vivo functional agonist activity of this compound derivatives at dopamine D₂ receptors.

Materials:

  • Animal Model: Mice with unilateral 6-OHDA lesions in the striatum.

  • Test Compounds: this compound derivatives (e.g., KSU-1415) and a positive control (e.g., bromocriptine).

  • Apparatus: A circular test arena equipped with an automated rotation tracking system.

  • Antagonist (for confirmation): A D₂ receptor antagonist such as sulpiride.

Procedure:

  • Lesioning: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the striatum of one hemisphere of the mouse brain. Allow the animals to recover for at least two weeks.

  • Drug Administration: Administer the test compound (e.g., KSU-1415) or vehicle to the lesioned mice.

  • Behavioral Testing: Place the mouse in the circular arena and record the number of full 360° rotations in both the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions for a defined period (e.g., 90 minutes).

  • Data Analysis: Calculate the net number of contralateral rotations (contralateral minus ipsilateral rotations). A significant increase in contralateral rotations following drug administration compared to vehicle is indicative of D₂ receptor agonist activity. To confirm the mechanism, pre-treat a separate group of animals with a D₂ antagonist before administering the test compound; a blockade of the rotational behavior confirms D₂ receptor mediation.

Conclusion

This compound and its derivatives represent a class of ergoline compounds with significant pharmacological activity, primarily targeting dopamine D₂ and serotonin 5-HT₃A receptors. While this compound itself demonstrates antagonistic properties at the 5-HT₃A receptor, its derivatives, such as KSU-1415, exhibit functional agonism at D₂ receptors. The available data, though not fully quantitative for all derivatives, suggests a promising scaffold for the development of novel CNS-active agents. Further research is warranted to elucidate the complete pharmacological profiles of these compounds, including their affinities and functional activities at a broader range of receptor subtypes, and to explore their therapeutic potential in neurological and psychiatric disorders.

References

Chanoclavine as a Fungal Infection Biomarker: A Comparative Guide to Current Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early and accurate diagnosis of invasive fungal infections is a critical challenge. While chanoclavine, a secondary metabolite of several fungal species, has been a topic of interest, its validation as a clinical biomarker for fungal infections is not established in current scientific literature. This guide provides a comprehensive comparison of the established non-culture-based biomarkers for invasive aspergillosis—the most common invasive mold infection—and outlines the experimental protocols for their detection.

Introduction to Fungal Biomarkers

Invasive aspergillosis (IA) is a life-threatening infection primarily affecting immunocompromised individuals. Rapid and accurate diagnosis is crucial for improving patient outcomes. Diagnosis often relies on a combination of clinical signs, radiological findings, and microbiological evidence. Non-culture-based biomarkers that detect fungal cell wall components or nucleic acids in clinical samples have become indispensable tools for the early diagnosis of IA. The most widely used biomarkers are galactomannan (B225805) (GM), (1→3)-β-D-glucan (BDG), and Aspergillus DNA detected by polymerase chain reaction (PCR).

This compound is an ergot alkaloid produced by several species of filamentous fungi, including some Aspergillus species.[1] While its presence indicates fungal metabolism, there is a lack of published studies evaluating its clinical utility as a diagnostic biomarker for fungal infections in humans. Therefore, a direct comparison of this compound with established biomarkers based on clinical performance data is not currently possible. This guide will focus on the validated biomarkers for IA, providing a framework for understanding the rigorous evaluation required for any new candidate biomarker like this compound.

Comparison of Established Biomarkers for Invasive Aspergillosis

The performance of diagnostic biomarkers is typically evaluated based on their sensitivity and specificity. Sensitivity refers to the ability of a test to correctly identify patients with the disease (true positive rate), while specificity refers to the ability to correctly identify patients without the disease (true negative rate). The following tables summarize the diagnostic performance of galactomannan, (1→3)-β-D-glucan, and Aspergillus PCR for the diagnosis of proven or probable invasive aspergillosis.

Table 1: Performance of Serum Biomarkers for Invasive Aspergillosis
BiomarkerTest MethodSensitivity (%)Specificity (%)Sample Type
Galactomannan (GM) ELISA (0.5 ODI cut-off)53 - 7885 - 94Serum
(1→3)-β-D-Glucan (BDG) Colorimetric Assay (>80 pg/mL cut-off)72 - 8382 - 85Serum
Aspergillus PCR Real-time PCR (Single positive)84 - 8875 - 76Serum / Whole Blood
Aspergillus PCR Real-time PCR (Two consecutive positives)64 - 7587 - 95Serum / Whole Blood
Combined GM and BDG ELISA & Colorimetric Assay8476Serum

Data compiled from meta-analyses and systematic reviews.[1][2][3][4][5]

Table 2: Performance of Bronchoalveolar Lavage (BAL) Fluid Biomarkers for Invasive Aspergillosis
BiomarkerTest MethodSensitivity (%)Specificity (%)Sample Type
Galactomannan (GM) ELISA (0.5 - 1.0 ODI cut-off)61 - 7694 - 98BAL Fluid
Aspergillus PCR Real-time PCR67 - 94.198.5 - 100BAL Fluid
Combined GM and PCR ELISA & Real-time PCR8296BAL Fluid

Data compiled from various studies.[6][7][8]

Experimental Protocols for Established Biomarkers

Detailed and standardized methodologies are crucial for the reliable application of these biomarker tests in clinical and research settings.

Galactomannan (GM) Detection by Enzyme-Linked Immunosorbent Assay (ELISA)

The Platelia Aspergillus EIA (Bio-Rad) is the most widely used commercial assay for GM detection.

Principle: This is a sandwich ELISA that uses a rat monoclonal antibody (EBA2) that binds to the galactomannan antigen.

Methodology:

  • Sample Pre-treatment: Serum or BAL fluid samples are heat-treated with a dissociation solution to release the galactomannan antigen from immune complexes.

  • Incubation: The treated sample is added to microplate wells coated with the EBA2 monoclonal antibody and incubated.

  • Washing: The wells are washed to remove unbound components.

  • Conjugate Addition: A peroxidase-conjugated EBA2 antibody is added to the wells and incubated. This antibody binds to the captured galactomannan, forming a "sandwich".

  • Washing: The wells are washed again to remove unbound conjugate.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the peroxidase into a colored product.

  • Reaction Stoppage and Reading: The reaction is stopped with an acid solution, and the optical density (OD) is measured using a spectrophotometer.

  • Interpretation: The result is expressed as an optical density index (ODI), which is the ratio of the sample's OD to the mean OD of the controls. An ODI of ≥0.5 is typically considered positive in serum, while a higher cut-off (e.g., ≥1.0) is often used for BAL fluid.[9][10][11]

(1→3)-β-D-Glucan (BDG) Detection by Colorimetric Assay

The Fungitell assay (Associates of Cape Cod) is an FDA-approved method for BDG detection.

Principle: The assay utilizes the Limulus amebocyte lysate (LAL) pathway, which is activated by BDG.

Methodology:

  • Sample Pre-treatment: Serum samples are treated with an alkaline reagent to denature interfering substances.[12]

  • Incubation: The pre-treated sample is mixed with the LAL reagent, which contains Factor G, a serine protease zymogen that is activated by BDG.

  • Enzymatic Cascade: Activated Factor G triggers a cascade of enzymatic reactions, culminating in the activation of a proclotting enzyme.

  • Substrate Cleavage: The activated enzyme cleaves a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline).

  • Kinetic Measurement: The rate of color change is measured kinetically by a spectrophotometer at 405 nm.

  • Quantification: The concentration of BDG in the sample is proportional to the rate of color change and is calculated from a standard curve.

  • Interpretation: A BDG concentration of ≥80 pg/mL is generally considered positive.[13][14][15]

Aspergillus DNA Detection by Real-Time PCR

Numerous in-house and commercial PCR assays are available. The following provides a general workflow.

Principle: This method involves the amplification of a specific Aspergillus DNA target sequence.

Methodology:

  • DNA Extraction: Fungal DNA is extracted from clinical samples (whole blood, serum, plasma, or BAL fluid). This is a critical step and often involves mechanical disruption (e.g., bead beating) to break the fungal cell wall, followed by purification of the DNA.[16]

  • Real-Time PCR Amplification: The extracted DNA is added to a PCR master mix containing primers and a probe specific to a conserved fungal DNA sequence (e.g., the internal transcribed spacer region of the ribosomal RNA genes).[17]

  • Detection: The amplification of the target DNA is monitored in real-time using a fluorescent probe. The cycle at which the fluorescence signal crosses a threshold (the quantification cycle or Cq) is inversely proportional to the amount of target DNA in the sample.

  • Interpretation: The presence of Aspergillus DNA is determined by a Cq value below a certain cut-off. To improve specificity, a diagnosis may require two consecutive positive PCR results.[1][3]

Visualizing Diagnostic Pathways and Molecular Biology

This compound Biosynthetic Pathway

While not a validated clinical biomarker, understanding the origin of this compound explains its association with certain fungi. It is an intermediate in the complex ergot alkaloid biosynthetic pathway.

Chanoclavine_Biosynthesis This compound Biosynthetic Pathway tryptophan L-Tryptophan dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW dmapp DMAPP dmapp->dmat me_dmat N-Methyl-DMAT dmat->me_dmat EasF chanoclavine_i This compound-I me_dmat->chanoclavine_i EasE + EasC This compound This compound chanoclavine_i->this compound Biomarker_Validation_Workflow Hypothetical Workflow for Biomarker Validation cluster_discovery Phase 1: Discovery & Analytics cluster_clinical Phase 2: Clinical Validation cluster_implementation Phase 3: Clinical Utility discovery Candidate Biomarker Identification (e.g., this compound) analytical Analytical Method Development & Validation discovery->analytical case_control Case-Control Studies (Proven/Probable IA vs. Controls) analytical->case_control cohort Prospective Cohort Studies case_control->cohort performance Determine Sensitivity, Specificity, PPV, NPV cohort->performance impact Impact on Clinical Decision Making performance->impact guidelines Inclusion in Diagnostic Guidelines impact->guidelines IA_Diagnostics Diagnostic Components for Invasive Aspergillosis cluster_mycology Mycological Criteria clinical_signs Host Factors & Clinical Signs diagnosis IA Diagnosis (Proven, Probable, Possible) clinical_signs->diagnosis radiology Radiological Findings (CT Scan) radiology->diagnosis mycology Mycological Evidence mycology->diagnosis culture Culture gm Galactomannan (GM) bdg (1->3)-β-D-Glucan (BDG) pcr Aspergillus PCR

References

Comparative Transcriptomics of High vs. Low Chanoclavine-Producing Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic landscapes of high and low chanoclavine-producing fungal strains. Understanding the molecular underpinnings of this compound production is pivotal for metabolic engineering and optimizing the synthesis of this key ergot alkaloid intermediate.

This compound, a tricyclic ergoline (B1233604) alkaloid, serves as a crucial precursor in the biosynthesis of more complex ergot alkaloids with significant pharmaceutical applications.[1] Fungi, particularly species within the genera Claviceps, Aspergillus, and Penicillium, are the primary producers of these compounds.[1] The genetic blueprint for ergot alkaloid biosynthesis is typically organized in a gene cluster, and the expression levels of these genes are directly correlated with the quantity of the final product.[2] This guide explores the anticipated transcriptomic differences between strains exhibiting high and low this compound yields, details relevant experimental protocols, and visualizes the key biosynthetic and regulatory pathways.

Data Presentation: Comparative Gene Expression

Table 1: Hypothesized Differential Expression of this compound Biosynthesis Genes

GeneEncoded EnzymeFunction in this compound BiosynthesisExpected Expression in High-Producing Strain vs. Low-Producing Strain
dmaWDimethylallyltryptophan synthaseCatalyzes the first committed step: prenylation of L-tryptophan.[1][3]Significantly Upregulated
easFDimethylallyltryptophan N-methyltransferaseN-methylation of dimethylallyltryptophan.[4]Significantly Upregulated
easE (ccsA)This compound-I synthase oxidoreductaseA FAD-dependent oxidoreductase involved in the conversion of N-methyl-dimethylallyltryptophan to this compound-I.[2][4]Significantly Upregulated
easCCatalaseInvolved in the oxidative cyclization to form this compound.[1][5]Significantly Upregulated

Experimental Protocols

To perform a comparative transcriptomic analysis of high and low this compound-producing strains, a series of well-defined experimental procedures are required. These include fungal cultivation, RNA extraction, sequencing, and this compound quantification.

Fungal Cultivation and Sample Collection
  • Strain Selection: Select fungal strains with established high and low this compound production phenotypes. Claviceps purpurea is a well-studied model organism for ergot alkaloid production.[6]

  • Culture Conditions: Grow the selected strains in a suitable liquid fermentation medium conducive to ergot alkaloid production.[7] Cultures should be maintained in a shaker incubator at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-14 days).

  • Sample Harvesting: Harvest the fungal mycelium from the liquid culture by filtration. A portion of the mycelium should be immediately flash-frozen in liquid nitrogen and stored at -80°C for subsequent RNA extraction. The remaining mycelium can be used for this compound extraction and quantification.

RNA Extraction and Sequencing
  • Total RNA Extraction: Extract total RNA from the frozen mycelial samples using a suitable method, such as the CTAB method or a commercially available RNA extraction kit.[8][9]

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples and perform high-throughput sequencing (e.g., using an Illumina platform).

This compound Quantification
  • Extraction: Extract this compound from the fungal mycelium using an appropriate solvent system, such as methanol (B129727) with 1% ammonium (B1175870) hydroxide.[10]

  • Analysis: Quantify the this compound content in the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11] A C18 column is typically used for separation, and detection can be performed using a photodiode array detector or a mass spectrometer in positive ion mode.[5]

Mandatory Visualization

The following diagrams illustrate the this compound biosynthesis pathway and a general workflow for the comparative transcriptomic analysis.

Chanoclavine_Biosynthesis_Pathway Trp L-Tryptophan DMAT Dimethylallyltryptophan Trp->DMAT dmaW DMAPP DMAPP DMAPP->DMAT dmaW Me_DMAT N-Methyl-DMAT DMAT->Me_DMAT easF This compound This compound-I Me_DMAT->this compound easE, easC

Caption: The biosynthetic pathway of this compound-I from L-tryptophan and DMAPP.

Comparative_Transcriptomics_Workflow Strains High & Low this compound-Producing Strains Cultivation Fungal Cultivation Strains->Cultivation Harvest Mycelium Harvesting Cultivation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Chanoclavine_Quant This compound Quantification (HPLC/LC-MS) Harvest->Chanoclavine_Quant QC RNA Quality Control RNA_Extraction->QC Sequencing RNA Sequencing QC->Sequencing Data_Analysis Bioinformatic Analysis (DEG) Sequencing->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Chanoclavine_Quant->Comparison

References

Validating In Silico Models of Chanoclavine Biosynthetic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of chanoclavine, a key intermediate in the production of diverse ergot alkaloids, is a complex enzymatic cascade. Understanding the structure, function, and substrate specificity of the enzymes in this pathway is crucial for applications in synthetic biology and drug development. In silico models, such as molecular docking and homology modeling, are invaluable tools for predicting enzyme behavior and guiding experimental work. However, the predictive power of these models is only as strong as their experimental validation.

This guide provides a comparative overview of the key enzymes in the this compound biosynthetic pathway, summarizing available experimental data and outlining the methodologies used for both in silico modeling and in vitro validation. While direct, quantitative comparisons of multiple in silico models against experimental data for these specific enzymes are not extensively available in the public literature, this guide presents the existing knowledge to aid researchers in designing and evaluating their own validation studies.

This compound Biosynthetic Pathway Enzymes: An Overview

The biosynthesis of this compound-I-aldehyde, the central precursor, involves a series of enzymatic transformations starting from L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The core enzymes in this pathway are Dimethylallyltryptophan Synthase (DmaW), Dimethylallyltryptophan N-methyltransferase (EasF/FgaMT), a FAD-dependent oxidoreductase (EasE), and a catalase-like enzyme, this compound Synthase (EasC). The final step to the aldehyde is catalyzed by this compound-I Dehydrogenase (EasD).

Enzyme Data Summary

While comprehensive tables directly comparing in silico predictions with experimental kinetic data are scarce, the following table summarizes the known characteristics and available data for the key enzymes in the pathway. This information serves as a crucial baseline for any validation study.

EnzymeGene Name(s)Substrate(s)Product(s)Available Experimental DataNotes
Dimethylallyltryptophan Synthase dmaWL-tryptophan, DMAPPDimethylallyltryptophan (DMAT)Gene knockout studies confirm its essential role in the pathway.[1]Catalyzes the first committed step in ergot alkaloid biosynthesis.[1]
Dimethylallyltryptophan N-methyltransferase easF / fgaMTDimethylallyltryptophan (DMAT), S-adenosyl methionine (SAM)N-methyl-dimethylallyltryptophan (N-Me-DMAT)Shows broad substrate specificity in vitro.[1]The methylation step is crucial for subsequent cyclization reactions.
FAD-dependent Oxidoreductase easE / fgaOx1N-methyl-dimethylallyltryptophan (N-Me-DMAT)Intermediates leading to this compound-IGene knockout experiments in A. fumigatus and C. purpurea demonstrate its necessity for this compound-I formation.[2][3][4]Both EasE and EasC are required for the conversion of N-Me-DMAT to this compound-I.[2][3][4]
This compound Synthase easC / fgaCatPrethis compoundThis compound-ICryo-electron microscopy structure has been elucidated.[5] Operates via an NADPH-independent superoxide (B77818) mechanism.[5]A haem catalase that catalyzes a complex radical oxidative cyclization.[5]
This compound-I Dehydrogenase easD / fgaDHThis compound-I, NAD+This compound-I aldehyde, NADH, H+Biochemical evidence shows it can also catalyze the conversion of this compound-I to this compound-I acid.[6]Belongs to the short-chain dehydrogenases/reductases (SDRs) family.[6]

Experimental Protocols for Model Validation

Validating in silico models requires rigorous experimental procedures. Below are detailed methodologies for key experiments typically cited in the study of this compound biosynthetic enzymes.

Enzyme Expression and Purification
  • Cloning and Expression: The gene encoding the enzyme of interest (e.g., easC, easD) is typically codon-optimized for expression in a suitable host, most commonly Escherichia coli (e.g., BL21(DE3) strain). The gene is cloned into an expression vector, often with a polyhistidine (His)-tag to facilitate purification.

  • Protein Production: The transformed E. coli cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to a specific optical density (OD600). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein production.

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The His-tagged protein is purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin. The purified protein is then dialyzed against a storage buffer and its concentration determined using a method like the Bradford assay.

Enzyme Activity Assays and Kinetic Analysis
  • Reaction Conditions: Enzyme assays are performed in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.0) containing the purified enzyme, the substrate (e.g., this compound-I for EasD), and any necessary cofactors (e.g., NAD+ for EasD). Reactions are typically initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C).

  • Product Detection and Quantification: The reaction is quenched at various time points by adding a solvent like methanol. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product(s). The identity of the product is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Parameter Determination: To determine Michaelis-Menten kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. For inhibitors, the inhibition constant (Ki) can be determined by measuring reaction rates at different inhibitor and substrate concentrations.

In Silico Modeling Protocols
  • Homology Modeling: When an experimental structure is unavailable, a 3D model of the target enzyme is built using a homologous protein with a known structure as a template. The target sequence is aligned with the template sequence, and a modeling program (e.g., MODELLER, SWISS-MODEL) is used to generate the 3D coordinates of the target protein. The quality of the resulting model is assessed using tools like PROCHECK to analyze its stereochemical properties.

  • Molecular Docking: Molecular docking simulations are used to predict the binding mode and affinity of substrates or inhibitors to the enzyme's active site. A 3D structure of the ligand is docked into the active site of the protein structure (either experimental or a homology model) using software such as AutoDock Vina or GOLD. The docking results are typically scored based on the predicted binding energy, with lower scores indicating a more favorable interaction.

  • Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the enzyme-ligand complex over time. The complex is placed in a simulated aqueous environment, and the forces between atoms are calculated to simulate their movements. MD simulations can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in the enzyme upon ligand binding.

Visualizing the Validation Workflow and Biosynthetic Pathway

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of model validation and the intricate steps of the biosynthetic pathway.

Validation_Workflow cluster_in_silico In Silico Modeling cluster_in_vitro In Vitro Validation homology_modeling Homology Modeling molecular_docking Molecular Docking homology_modeling->molecular_docking Provides 3D Structure md_simulations MD Simulations molecular_docking->md_simulations Predicts Binding Pose mutagenesis Site-Directed Mutagenesis md_simulations->mutagenesis Identifies Key Residues expression_purification Enzyme Expression & Purification activity_assay Enzyme Activity Assay expression_purification->activity_assay kinetic_analysis Kinetic Analysis activity_assay->kinetic_analysis kinetic_analysis->molecular_docking Validates Binding Affinity Predictions mutagenesis->activity_assay Tests Predictions Chanoclavine_Biosynthesis tryptophan L-Tryptophan + DMAPP dmat Dimethylallyltryptophan (DMAT) tryptophan->dmat DmaW n_me_dmat N-methyl-DMAT dmat->n_me_dmat EasF/FgaMT prethis compound Prethis compound n_me_dmat->prethis compound EasE chanoclavine_I This compound-I prethis compound->chanoclavine_I EasC chanoclavine_aldehyde This compound-I Aldehyde chanoclavine_I->chanoclavine_aldehyde EasD

References

Comparative Analysis of the Insecticidal Activity of Chanoclavine and Other Ergot Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal properties of chanoclavine relative to other ergot alkaloids. Ergot alkaloids, a diverse group of mycotoxins produced by fungi of the Clavicipitaceae family, are known for their wide range of biological activities, including insecticidal and insect-deterrent effects. This document synthesizes available experimental data to facilitate an objective comparison, outlines the methodologies used in these studies, and presents a conceptual framework for understanding the biosynthesis and activity of these compounds.

Data Summary on Insecticidal Effects

Direct quantitative comparisons of the lethal concentrations (LC50) or lethal doses (LD50) of this compound against other ergot alkaloids are limited in publicly available literature. However, studies focusing on feeding deterrence and larval growth inhibition provide valuable insights into their relative bioactivity. The following table summarizes key findings from studies on different insect species.

Ergot AlkaloidInsect SpeciesBioassay TypeConcentrationObserved EffectReference
This compound Black Beetle (Heteronychus arator)Feeding DeterrenceUp to 100 µg/gNo significant bioactivity with purified compound. Some deterrence observed in endophyte-infected grass.[1]
Agroclavine Fall Armyworm (Spodoptera frugiperda)Feeding Bioassay77-100 mg/LReduced larval weight and/or leaf consumption.[2][3]
Black Beetle (Heteronychus arator)Feeding DeterrenceNot specifiedLittle additional deterrence when combined with this compound.[1]
Elymoclavine Fall Armyworm (Spodoptera frugiperda)Feeding Bioassay77-100 mg/LReduced larval weight and/or leaf consumption.[2][3]
Ergonovine Fall Armyworm (Spodoptera frugiperda)Feeding Bioassay77-100 mg/LReduced larval weight and/or leaf consumption.[2][3]
Ergotamine Fall Armyworm (Spodoptera frugiperda)Feeding Bioassay77-100 mg/LReduced larval weight and/or leaf consumption.[2][3]
Ergocryptine Fall Armyworm (Spodoptera frugiperda)Feeding Bioassay77-100 mg/LReduced larval weight and/or leaf consumption.[2][3]
Lysergic Acid Black Beetle (Heteronychus arator)Feeding DeterrenceNot specifiedHighest level of feeding deterrence among tested compounds.[1]
Lysergol Fall Armyworm (Spodoptera frugiperda)Feeding BioassayNot specifiedNo effect on larval weight or leaf consumption.[2][3]
Cycloclavine Various (Aphids, Hoppers, Whiteflies)Not specified100-300 ppmBroad insecticidal activity reported.[4]

Key Observations:

  • This compound, an early intermediate in the ergot alkaloid biosynthetic pathway, demonstrates limited to no direct insecticidal activity against the black beetle in its purified form.[1]

  • The clavine class of alkaloids, which includes this compound and agroclavine, has been noted to deter feeding in the fall armyworm.[5]

  • More complex ergot alkaloids, such as ergonovine, ergotamine, and ergocryptine, have shown significant antifeedant and growth-inhibiting effects on the fall armyworm at high concentrations.[2][3]

  • Lysergic acid, a later intermediate, appears to be a potent feeding deterrent against the black beetle.[1]

  • Cycloclavine, which is biosynthetically downstream from this compound, is reported to have broad-spectrum insecticidal properties.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols used to assess the insecticidal activity of ergot alkaloids.

Fall Armyworm (Spodoptera frugiperda) Leaf Disk Feeding Bioassay

This method was utilized to evaluate the effects of various ergot alkaloids on the feeding, growth, and survival of S. frugiperda larvae.[2][3]

  • Test Substances: Individual ergot alkaloids (ergonovine, ergotamine, ergocryptine, agroclavine, elymoclavine, and lysergol) were dissolved in a suitable solvent.

  • Preparation of Leaf Disks: Corn leaf disks were soaked in the alkaloid solutions at different concentrations. Control disks were soaked in the solvent alone.

  • Experimental Setup: Neonate larvae of S. frugiperda were placed in individual containers with a treated or control leaf disk.

  • Data Collection: After a period of eight days, the larval weights and the area of the leaf disk consumed were measured. Larval survivorship was also recorded.

  • Analysis: The effects of the different alkaloids and concentrations were compared to the control group to determine reductions in larval weight, food consumption, and survival.

Black Beetle (Heteronychus arator) Feeding Deterrence Bioassay

This protocol was designed to assess the feeding deterrence of perennial ryegrass containing genetically modified endophytes that produce different ergot alkaloid intermediates, including this compound.[1]

  • Test Material: Perennial ryegrass symbiotic with modified strains of Epichloë festucae var. lolii, each producing a specific profile of ergot alkaloids (e.g., this compound only, this compound and agroclavine, etc.).

  • Experimental Setup: A choice feeding assay was conducted where black beetles were presented with agar (B569324) containing freeze-dried and ground plant material from the different ryegrass-endophyte associations and a control (endophyte-free) association.

  • Data Collection: The amount of agar consumed from each treatment was measured after a set period.

  • Analysis: A feeding deterrence index was calculated to quantify the preference or avoidance of the beetles for the different ergot alkaloid profiles compared to the control.

Visualizations

Ergot Alkaloid Biosynthetic Pathway and Points of Insecticidal Activity

The following diagram illustrates a simplified biosynthetic pathway for ergot alkaloids, highlighting the relative positions of this compound and other compounds with known insecticidal or deterrent activities.

Ergot_Alkaloid_Pathway cluster_activity Reported Insecticidal/Deterrent Activity Tryptophan Tryptophan + DMAPP This compound This compound-I Tryptophan->this compound Early Steps invis1 This compound->invis1 Agroclavine Agroclavine LysergicAcid Lysergic Acid Agroclavine->LysergicAcid PeptideAlkaloids Peptide Alkaloids (e.g., Ergotamine, Ergovaline) LysergicAcid->PeptideAlkaloids Cycloclavine Cycloclavine invis1->Agroclavine invis1->Cycloclavine invis2 Chanoclavine_act This compound: Limited/Weak Agroclavine_act Agroclavine: Deterrent LysergicAcid_act Lysergic Acid: Strong Deterrent PeptideAlkaloids_act Peptide Alkaloids: Antifeedant/ Growth Inhibition Cycloclavine_act Cycloclavine: Broad Insecticidal Bioassay_Workflow start Start: Select Test Compound (e.g., this compound) prep_compound Prepare Test Solutions (Multiple Concentrations) start->prep_compound prep_assay Prepare Bioassay Units (e.g., Leaf Disks, Artificial Diet) prep_compound->prep_assay introduce_insects Introduce Target Insects (e.g., Larvae, Adults) prep_assay->introduce_insects incubation Incubation under Controlled Conditions introduce_insects->incubation data_collection Data Collection (Mortality, Feeding, Weight) incubation->data_collection analysis Statistical Analysis (e.g., LC50, Deterrence Index) data_collection->analysis end End: Determine Insecticidal Activity analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Chanoclavine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

At the core of chanoclavine disposal is the principle of treating it as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical is classified as hazardous.[1] Given the potent pharmacological activity of ergot alkaloids, all materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, should be managed as hazardous chemical waste.

Summary of this compound Properties for Handling and Disposal

A clear understanding of a substance's properties is foundational to its safe handling and disposal. The following table summarizes key information for this compound.

PropertyData
Chemical Formula C₁₆H₂₀N₂O
Molar Mass 256.34 g/mol
Appearance Crystalline solid
Primary Use Research and pharmaceutical development
Known Hazards Potent pharmacologically active material.[1] Belongs to the class of ergot alkaloids, which are known for their toxicity.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[1] Work in a properly ventilated area, such as a fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations. Crucially, always consult your institution's Environmental Health and Safety (EHS) office for specific requirements and guidance.

1. Waste Segregation and Collection:

  • Designate a specific, compatible, and leak-proof container for all this compound waste. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and cleaning materials.

  • The container should be clearly labeled as "Hazardous Waste" and should specify "this compound Waste."

  • Do not mix this compound waste with other incompatible chemical waste streams. As a general best practice, avoid mixing with strong acids, bases, or oxidizing agents.

2. Labeling of Hazardous Waste Containers:

  • Affix a hazardous waste tag, provided by your institution's EHS department, to the waste container.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The associated hazards (e.g., "Toxic," "Pharmacologically Active").

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The accumulation start date.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • It is highly recommended to use secondary containment to prevent spills.

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.

  • Do not attempt to transport hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.

  • Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface the original label on the container. Consult your EHS office to determine if the rinsed container can be disposed of as regular trash or if it requires special handling.

6. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the area and prevent access.

  • Avoid generating dust from solid this compound.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed container for disposal as hazardous waste.

  • For solid spills, carefully sweep or vacuum the material and place it in a sealed container for hazardous waste disposal.

  • Thoroughly clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Report the spill to your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ChanoclavineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage On-site Management cluster_disposal Final Disposal cluster_decon Decontamination start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Labware) start->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Satellite Accumulation Area collect->store seal Keep Container Sealed store->seal request Request EHS Pickup seal->request transport EHS Transports to Waste Facility request->transport dispose Final Disposal by Licensed Facility transport->dispose empty Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per EHS triple_rinse->dispose_container collect_rinsate->collect

This compound Disposal Workflow

While chemical degradation methods for ergot alkaloids exist, they are not standardized for laboratory waste disposal and may produce other hazardous byproducts. Therefore, the most prudent and compliant approach is to entrust the disposal of this compound waste to a licensed hazardous waste management facility, coordinated through your institution's EHS office. By adhering to these procedures, you can ensure a safe laboratory environment and the protection of our ecosystem.

References

Essential Safety and Logistical Information for Handling Chanoclavine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the appropriate safety protocols for handling chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Chanoclavine. While a specific Safety Data Sheet (SDS) for this compound is not available in the public domain, the following recommendations are based on available toxicity data and general best practices for handling research-grade chemical compounds.

Toxicity Data

Studies on the toxicity of this compound indicate a low level of acute toxicity. The available quantitative data is summarized below.

MetricValueSpeciesClassification
Median Lethal Dose (LD50)>2000 mg/kgMouseCategory 5 (GHS)

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

This data suggests that this compound has a low hazard classification.[1][2][3] A three-week feeding study in mice also showed no significant toxicologically adverse effects.[1][2]

Personal Protective Equipment (PPE)

Despite its low acute toxicity, adherence to standard laboratory safety protocols is crucial. The following PPE is recommended when handling this compound to minimize exposure and ensure a safe research environment.

PPE CategorySpecificationRecommended Use
Hand Protection Nitrile glovesWear when handling this compound or its containers. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety gogglesMandatory for all procedures involving this compound to protect against accidental splashes or dust particles.
Body Protection Laboratory coatA standard lab coat is sufficient for handling small quantities.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If there is a potential for aerosolization or dust generation, a dust mask or respirator may be used as a precautionary measure.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.

  • Weighing and Transfer: Handle solid this compound in a well-ventilated area. Avoid creating dust. Use appropriate tools for transfer, such as a spatula or weighing paper.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Wash hands thoroughly with soap and water.

Disposal Plan:

As a precautionary measure, this compound waste should be handled as chemical waste.

  • Waste Segregation: Collect all waste materials contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and labware, in a designated and clearly labeled waste container.

  • Container Labeling: The waste container should be labeled as "Chemical Waste" and include the name "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare clean work area don_ppe Don appropriate PPE weigh Weigh/transfer this compound don_ppe->weigh prepare_solution Prepare solution (if applicable) weigh->prepare_solution decontaminate Decontaminate work surface prepare_solution->decontaminate dispose_waste Segregate and label waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chanoclavine
Reactant of Route 2
Chanoclavine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.